molecular formula C8H9ClO3S B020076 (4-Methoxyphenyl)methanesulfonyl chloride CAS No. 110661-59-1

(4-Methoxyphenyl)methanesulfonyl chloride

Cat. No.: B020076
CAS No.: 110661-59-1
M. Wt: 220.67 g/mol
InChI Key: VEFXSKSTBDKZFF-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)methanesulfonyl chloride is a useful research compound. Its molecular formula is C8H9ClO3S and its molecular weight is 220.67 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(4-methoxyphenyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO3S/c1-12-8-4-2-7(3-5-8)6-13(9,10)11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEFXSKSTBDKZFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (4-Methoxyphenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methoxyphenyl)methanesulfonyl chloride, a member of the sulfonyl chloride family, is a significant reagent in organic synthesis. Its bifunctional nature, featuring a reactive sulfonyl chloride group and a methoxyphenyl moiety, makes it a valuable building block in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. The presence of the methoxy group on the phenyl ring can influence the electronic properties and reactivity of the sulfonyl chloride group, offering specific advantages in certain synthetic applications. This guide provides a comprehensive overview of the known physicochemical properties, synthesis, and reactivity of this compound, intended to be a valuable resource for professionals in research and drug development.

Physicochemical Properties

The following table summarizes the available quantitative data for this compound. It is important to note that while some properties have been reported, an experimentally determined melting point is not consistently available in the literature.

PropertyValueSource(s)
Molecular Formula C8H9ClO3S[1][2][3]
Molecular Weight 220.67 g/mol [1][2][3]
Boiling Point 332.7 ± 25.0 °C at 760 mmHg[1][2]
Predicted Boiling Point 332.7 ± 25.0 °C[4]
Density 1.4 ± 0.1 g/cm³[1][2]
Predicted Density 1.360 ± 0.06 g/cm³[4]
Melting Point Not Available[1][2]
CAS Number 110661-59-1[2][3][4]

Synthesis

A common synthetic route to this compound involves a two-step process starting from 4-methoxybenzyl mercaptan.[1] The process includes the oxidation of the mercaptan to the corresponding sulfonic acid, followed by chlorination to yield the final sulfonyl chloride.

Synthesis_Workflow start 4-Methoxybenzyl Mercaptan oxidation Oxidation start->oxidation sulfonic_acid (4-Methoxyphenyl)methanesulfonic Acid oxidation->sulfonic_acid chlorination Chlorination sulfonic_acid->chlorination product This compound chlorination->product

General synthesis workflow for this compound.

Reactivity and Applications in Drug Development

This compound is a reactive compound, primarily due to the electrophilic nature of the sulfur atom in the sulfonyl chloride group. It readily reacts with nucleophiles, making it a versatile reagent in organic synthesis.

Key Reactions
  • Sulfonamide Formation: Reacts with primary and secondary amines to form stable sulfonamides. This is a cornerstone reaction in medicinal chemistry for the synthesis of a wide array of biologically active compounds.[1]

  • Sulfonate Ester Formation: Reacts with alcohols to yield sulfonate esters. This transformation is useful for converting a poor leaving group (hydroxyl) into a good leaving group (mesylate), facilitating subsequent nucleophilic substitution or elimination reactions.[1]

Reactivity_Diagram reactant This compound amine Primary or Secondary Amine (R2NH) reactant->amine + alcohol Alcohol (R'OH) reactant->alcohol + sulfonamide Sulfonamide Derivative amine->sulfonamide sulfonate_ester Sulfonate Ester Derivative alcohol->sulfonate_ester

Key reactions of this compound.
Applications in Medicinal Chemistry

While specific signaling pathways involving this compound are not documented in the available literature, its utility in drug development is inferred from its chemical properties. It is used as a reagent in the preparation of (aroyl)piperazine derivatives, which have been investigated for their potential activity in the treatment of cerebral anoxia and cerebral ischemia.[4] The ability to introduce the (4-methoxyphenyl)methanesulfonyl moiety into molecules allows for the modification of their physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.

Experimental Protocols

Proposed Protocol for Melting Point Determination

Given that this compound is a solid at room temperature, a standard melting point apparatus can be used.

  • Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate, approximately 1-2 °C per minute, especially near the expected melting point.[5]

  • Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[5]

Proposed Protocol for Boiling Point Determination

Due to its high boiling point, distillation under reduced pressure is the recommended method.

  • Apparatus Setup: A distillation apparatus suitable for high-boiling liquids is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The system is connected to a vacuum source.[6][7]

  • Procedure: The compound is placed in the distillation flask with boiling chips. The system is evacuated to the desired pressure. The flask is heated gently.[6]

  • Data Collection: The temperature at which the liquid boils and the vapor condenses is recorded, along with the corresponding pressure.[6]

Proposed Protocol for Density Determination of a Solid

The density of the solid can be determined by measuring its mass and volume.

  • Mass Measurement: The mass of a sample of this compound is accurately measured using an analytical balance.[8][9]

  • Volume Measurement (by displacement): A graduated cylinder is partially filled with a liquid in which the compound is insoluble (e.g., a non-polar solvent). The initial volume is recorded. The weighed solid is carefully added to the graduated cylinder, and the new volume is recorded. The difference in volume represents the volume of the solid.[8][10]

  • Calculation: The density is calculated by dividing the mass of the solid by its volume.[8][9]

Spectroscopic Data

At the time of this guide's compilation, experimental or reliably predicted NMR (¹H, ¹³C) and IR spectra for this compound are not available in the public domain. For structural confirmation, it would be necessary to acquire this data experimentally.

Safety Information

This compound should be handled with care, following standard laboratory safety procedures for sulfonyl chlorides. It is expected to be corrosive and moisture-sensitive. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

References

(4-Methoxyphenyl)methanesulfonyl chloride CAS number 110661-59-1

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (4-Methoxyphenyl)methanesulfonyl chloride

CAS Number: 110661-59-1

This technical guide provides a comprehensive overview of this compound, a key reagent in organic synthesis and drug discovery. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, reactivity, and applications.

Physicochemical Properties

This compound is a substituted derivative of methanesulfonyl chloride.[1] The introduction of the 4-methoxyphenyl group modifies the electronic properties and reactivity of the sulfonyl chloride moiety.[1] Key physicochemical data are summarized below.

PropertyValueReference
CAS Number 110661-59-1[1][2][3][4][5][6][7][8][9][10]
Molecular Formula C₈H₉ClO₃S[1][3][4][5][6][8][9]
Molecular Weight 220.67 g/mol [1][3][4][5][7][8][9]
IUPAC Name This compound[4][6]
Synonyms Benzenemethanesulfonyl chloride, 4-methoxy-; 4-Methoxybenzenemethanesulfonyl chloride; (p-Methoxyphenyl)methanesulfonyl chloride[2][3][4][8][9]
Boiling Point 332.7 ± 25.0 °C at 760 mmHg (Predicted)[1][2][3]
Density 1.4 ± 0.1 g/cm³[1][2][10]
Appearance Typically a solid[1]
Purity Typically ≥95%[2][6][7]
Storage Conditions Inert atmosphere, store in freezer, under -20°C[3][5]

Spectroscopic data, including NMR, HPLC, and LC-MS, are often available from commercial suppliers upon request.[5]

Synthesis and Purification

A common synthetic route to this compound is a two-step process that begins with 4-methoxybenzyl mercaptan.[1] The synthesis involves the oxidation of the mercaptan to its corresponding sulfonic acid, which is then chlorinated to yield the final sulfonyl chloride product.[1]

G cluster_synthesis Synthesis Workflow Mercaptan 4-Methoxybenzyl Mercaptan SulfonicAcid (4-Methoxyphenyl)methanesulfonic Acid Mercaptan->SulfonicAcid Oxidation (e.g., H₂O₂) SulfonylChloride This compound (CAS: 110661-59-1) SulfonicAcid->SulfonylChloride Chlorination (e.g., SOCl₂)

Synthesis of this compound.

Experimental Protocol: Synthesis

The following is a representative laboratory-scale protocol for the synthesis of a sulfonyl chloride from a sulfonic acid, adapted for this specific compound.

Step 1: Oxidation of 4-Methoxybenzyl Mercaptan to (4-Methoxyphenyl)methanesulfonic Acid

  • Apparatus Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Reaction: Charge the flask with 4-methoxybenzyl mercaptan and a suitable solvent such as acetic acid.

  • Cool the mixture in an ice bath to 0-5°C.

  • Slowly add hydrogen peroxide (30% aqueous solution) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).

  • Workup: Quench the reaction by adding a saturated solution of sodium sulfite. Extract the product with an appropriate organic solvent. The sulfonic acid may precipitate and can be isolated by filtration.

Step 2: Chlorination of (4-Methoxyphenyl)methanesulfonic Acid

  • Apparatus Setup: In a dry, three-necked flask equipped with a mechanical stirrer, reflux condenser (with a gas outlet to a scrubber), and a dropping funnel, place the dried (4-Methoxyphenyl)methanesulfonic acid from the previous step.[1]

  • Reaction: Add thionyl chloride dropwise to the flask at room temperature.[1] An exotherm may be observed.

  • Once the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases.[1]

  • Purification: Allow the mixture to cool to room temperature. The excess thionyl chloride can be removed by distillation under reduced pressure to yield the crude this compound.[1] Further purification can be achieved by vacuum distillation or recrystallization.[1]

Reactivity and Chemical Profile

This compound is a reactive compound, primarily used for introducing the (4-methoxyphenyl)methanesulfonyl group into molecules. Its reactivity is similar to that of methanesulfonyl chloride.

  • Reaction with Nucleophiles: It reacts readily with nucleophiles. Alcohols are converted into the corresponding methanesulfonates (mesylates), which are excellent leaving groups in substitution and elimination reactions.[1] Primary and secondary amines react to form stable methanesulfonamindes.[1]

  • Hydrolysis: The compound is sensitive to moisture and will hydrolyze to form the corresponding sulfonic acid and hydrochloric acid.[11]

  • Stability: It should be stored in a cool, dry place under an inert atmosphere to prevent degradation.[5]

G cluster_reactions Key Reactions Compound This compound Mesylate (4-Methoxyphenyl)methanesulfonate (Mesylate Ester) Compound->Mesylate + Alcohol Sulfonamide (4-Methoxyphenyl)methanesulfonamide Compound->Sulfonamide + Amine Alcohol Alcohol (R-OH) Amine Amine (R-NH₂) G cluster_pathway Conceptual Neuroprotective Signaling Reagent (4-Methoxyphenyl)methanesulfonyl Chloride Derivative Drug Candidate (e.g., (Aroyl)piperazine derivative) Reagent->Derivative Synthesis Pathway Neuroprotective Pathways (e.g., PI3K/Akt, MAPK) Derivative->Pathway Modulates Effect Therapeutic Effect (e.g., Reduced Neuronal Damage) Pathway->Effect Leads to

References

Structure and characterization of (4-Methoxyphenyl)methanesulfonyl chloride.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Methoxyphenyl)methanesulfonyl chloride, a derivative of methanesulfonyl chloride, is a potentially valuable reagent in organic synthesis, particularly within the realm of medicinal chemistry and drug development. Its structure combines the reactive sulfonyl chloride moiety with a methoxy-substituted phenyl group, which can influence its reactivity, solubility, and potential for interaction with biological targets. This guide provides a comprehensive overview of the known structural and physical properties of this compound, alongside general methodologies for its synthesis and characterization based on established principles for analogous sulfonyl chlorides. The applications of such compounds in drug development are also discussed, highlighting their role in the formation of sulfonamides and as intermediates in the synthesis of complex molecules.

Chemical Structure and Identification

This compound is an organosulfur compound featuring a sulfonyl chloride functional group attached to a methylene bridge, which in turn is connected to a 4-methoxyphenyl group.[1]

Structure:

Table 1: Chemical Identifiers [2][3][4]

IdentifierValue
IUPAC Name This compound
CAS Number 110661-59-1
Molecular Formula C₈H₉ClO₃S
SMILES COC1=CC=C(C=C1)CS(=O)(=O)Cl
InChI InChI=1S/C8H9ClO3S/c1-12-8-4-2-7(3-5-8)6-13(9,10)11/h2-5H,6H2,1H3
InChIKey VEFXSKSTBDKZFF-UHFFFAOYSA-N

Physicochemical Properties

Quantitative data for this compound is limited in publicly available literature. The following table summarizes the available data. It is important to note that the melting point has not been definitively reported.

Table 2: Physicochemical Data [3]

PropertyValue
Molecular Weight 220.67 g/mol
Boiling Point 332.7 ± 25.0 °C at 760 mmHg
Density 1.4 ± 0.1 g/cm³
Melting Point Not available

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general and common method for the preparation of arylalkanesulfonyl chlorides involves a two-step process starting from the corresponding thiol.[1]

General Synthesis Pathway

The synthesis generally proceeds through the oxidation of the starting thiol to a sulfonic acid, followed by chlorination to yield the desired sulfonyl chloride.[1]

Synthesis_Pathway Thiol 4-Methoxybenzyl mercaptan SulfonicAcid (4-Methoxyphenyl)methanesulfonic acid Thiol->SulfonicAcid Oxidation SulfonylChloride This compound SulfonicAcid->SulfonylChloride Chlorination OxidizingAgent Oxidizing Agent (e.g., H₂O₂) OxidizingAgent->SulfonicAcid ChlorinatingAgent Chlorinating Agent (e.g., SOCl₂) ChlorinatingAgent->SulfonylChloride

Caption: General synthesis pathway for this compound.

Representative Experimental Protocol for Synthesis

The following is a representative, general protocol for the synthesis of a sulfonyl chloride from a sulfonic acid. This protocol is based on established methods for similar compounds and should be adapted and optimized for the specific synthesis of this compound.[1]

  • Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a thermometer. The setup should be under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: (4-Methoxyphenyl)methanesulfonic acid is placed in the flask and dissolved in a suitable inert solvent (e.g., dichloromethane or chloroform).

  • Chlorination: A chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), is added dropwise to the stirred solution at a controlled temperature (often 0 °C to room temperature). A catalytic amount of N,N-dimethylformamide (DMF) is sometimes added when using oxalyl chloride.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is carefully concentrated under reduced pressure to remove excess chlorinating agent and solvent. The crude product is then typically dissolved in an organic solvent and washed with ice-cold water or saturated sodium bicarbonate solution to remove any acidic byproducts. The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed in vacuo.

  • Purification: The crude this compound may be purified by recrystallization or column chromatography on silica gel.

Characterization

Due to the lack of publicly available experimental spectra for this compound, this section provides expected characteristic signals based on the analysis of structurally similar compounds and general principles of spectroscopy.

Table 3: Predicted Spectroscopic Data

TechniqueExpected Observations
¹H NMR - A singlet for the methoxy (OCH₃) protons around 3.8 ppm.- A singlet for the methylene (CH₂) protons adjacent to the sulfonyl group, likely deshielded to around 4.5-5.0 ppm.- Two doublets in the aromatic region (around 6.9 and 7.3 ppm) corresponding to the protons on the para-substituted benzene ring.
¹³C NMR - A signal for the methoxy carbon around 55 ppm.- A signal for the methylene carbon.- Signals for the aromatic carbons, including the ipso-carbons and the protonated carbons.
IR Spectroscopy - Strong asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonyl chloride group, typically in the regions of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹ respectively.- C-O stretching for the methoxy group.- C-H stretching and C=C bending vibrations for the aromatic ring.
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound.- An M+2 peak with approximately one-third the intensity of the M⁺ peak, characteristic of the presence of a chlorine atom.- Fragmentation patterns may include the loss of Cl, SO₂, and cleavage of the benzyl-sulfonyl bond.

Reactivity and Applications in Drug Development

This compound, like other sulfonyl chlorides, is a reactive electrophile. The sulfur atom is highly electron-deficient due to the presence of two oxygen atoms and a chlorine atom, making it susceptible to attack by nucleophiles.[1]

Key Reactions

The primary utility of sulfonyl chlorides in organic synthesis, particularly in drug development, lies in their reactions with nucleophiles such as amines and alcohols.

  • Formation of Sulfonamides: Reaction with primary or secondary amines in the presence of a base (to neutralize the HCl byproduct) yields stable sulfonamides. The sulfonamide functional group is a key pharmacophore in a wide range of drugs, including antibiotics, diuretics, and anticonvulsants.[1]

  • Formation of Sulfonate Esters: Reaction with alcohols produces sulfonate esters. These esters can act as good leaving groups in subsequent nucleophilic substitution reactions.[1]

Reactions SulfonylChloride (4-Methoxyphenyl)methanesulfonyl chloride Sulfonamide Sulfonamide SulfonylChloride->Sulfonamide Amine Primary or Secondary Amine (R₂NH) Amine->Sulfonamide Nucleophilic Attack

Caption: Reaction of this compound with an amine.

Role in Drug Development

The (4-methoxyphenyl)methyl moiety can be found in various biologically active compounds. The introduction of a sulfonyl chloride at the benzylic position provides a reactive handle for the synthesis of a diverse library of compounds for screening and lead optimization. The methoxy group can influence the pharmacokinetic properties of a drug molecule, such as its solubility and metabolic stability. By reacting this compound with various amines or alcohols, medicinal chemists can systematically modify a lead compound to improve its efficacy, selectivity, and safety profile.

Safety and Handling

Sulfonyl chlorides, in general, are corrosive and moisture-sensitive compounds. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. They react with water and other nucleophiles, often exothermically, to produce corrosive hydrochloric acid. Store in a cool, dry place away from incompatible materials.

Conclusion

References

An In-depth Technical Guide to (4-Methoxyphenyl)methanesulfonyl chloride: Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(4-Methoxyphenyl)methanesulfonyl chloride is a crucial reagent in organic synthesis, particularly valued in the field of medicinal chemistry for its role in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its applications in the synthesis of pharmacologically active molecules.

Core Properties and Data

This compound, with the chemical formula C8H9ClO3S, is a sulfonyl chloride derivative that serves as a key building block in the synthesis of a variety of organic compounds.[1][2] Its utility primarily stems from its function as a precursor to the methanesulfonyl (mesyl) group, which is an excellent leaving group in nucleophilic substitution reactions and a common moiety in many drug candidates.

Physicochemical Data
PropertyValueSource
Molecular Formula C8H9ClO3S[1][2]
Molecular Weight 220.67 g/mol [1][2]
CAS Number 110661-59-1[1]
Boiling Point 332.7 °C at 760 mmHg[1][3]
Melting Point Not available[1]
Density ~1.4 g/cm³[1]
Spectroscopic Data
SpectroscopyExpected Peaks/Signals
¹H NMR Signals corresponding to the methoxy group protons, the aromatic protons of the phenyl ring, and the methylene protons adjacent to the sulfonyl chloride group.
IR Spectroscopy Strong characteristic absorption bands for the sulfonyl chloride (S=O) stretching, typically in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[4]

Synthesis of this compound

A common synthetic route to this compound involves a two-step process starting from 4-methoxybenzyl mercaptan.[1] This process includes an oxidation step followed by chlorination.

Synthesis_Pathway 4-Methoxybenzyl_Mercaptan 4-Methoxybenzyl Mercaptan Oxidation Oxidation 4-Methoxybenzyl_Mercaptan->Oxidation 4-Methoxybenzylsulfonic_Acid 4-Methoxybenzylsulfonic Acid Oxidation->4-Methoxybenzylsulfonic_Acid Chlorination Chlorination (e.g., with Thionyl Chloride) 4-Methoxybenzylsulfonic_Acid->Chlorination Final_Product This compound Chlorination->Final_Product

Synthesis of this compound.
Experimental Protocol: Synthesis of a Sulfonyl Chloride (General Procedure)

The following is a general protocol for the synthesis of a sulfonyl chloride from a sulfonic acid, which is the second step in the synthesis of this compound. This protocol is adapted from the synthesis of methanesulfonyl chloride.[1][5]

Materials:

  • 4-Methoxybenzylsulfonic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) as solvent

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, dissolve 4-methoxybenzylsulfonic acid (1 equivalent) in anhydrous dichloromethane.

  • Slowly add thionyl chloride (1.5 - 2.0 equivalents) dropwise to the stirred solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • The crude this compound can be purified by distillation under reduced pressure or by recrystallization.

Applications in Drug Development

This compound is a valuable reagent in drug discovery and development, primarily for the introduction of the methanesulfonyl group into target molecules. This is often achieved by converting a hydroxyl group into a good leaving group (a mesylate), which can then be readily displaced by a nucleophile. This strategy is employed in the synthesis of a wide range of pharmaceutical compounds, including kinase inhibitors and antiviral agents.[6][7]

Role in Kinase Inhibitor Synthesis

The methanesulfonyl group is a common feature in many kinase inhibitors. For instance, in the development of cyclin-dependent kinase (CDK) inhibitors, a diaminopyrimidine core is often functionalized with a substituted piperidine moiety, which can be introduced via a mesylated intermediate.[6] The methanesulfonyl group can contribute to the binding affinity of the inhibitor to the target kinase.

Application in Antiviral Drug Synthesis

The synthesis of antiviral drugs, such as the SARS-CoV-2 main protease inhibitor nirmatrelvir, involves the use of methanesulfonyl chloride to activate a hydroxyl group for subsequent reactions.[7] In the synthesis of nirmatrelvir, a key bicyclic amino acid fragment is prepared from a hydroxyproline derivative where the hydroxyl group is mesylated to facilitate a subsequent nucleophilic substitution.[7]

Experimental Workflow: Mesylation of an Alcohol

The conversion of an alcohol to a mesylate is a fundamental transformation in medicinal chemistry.

Mesylation_Workflow cluster_prep Reaction Preparation cluster_reaction Mesylation Reaction cluster_workup Work-up and Purification Start Dissolve Alcohol in Anhydrous Solvent (e.g., DCM) Add_Base Add Non-nucleophilic Base (e.g., Triethylamine) Start->Add_Base Cool Cool to 0 °C Add_Base->Cool Add_Reagent Add this compound dropwise Cool->Add_Reagent Stir Stir at 0 °C, then warm to RT Add_Reagent->Stir Quench Quench with Water Stir->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry over Anhydrous Sulfate Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography (if necessary) Concentrate->Purify End Pure Mesylate Purify->End

General experimental workflow for the mesylation of an alcohol.

Disclaimer: The provided experimental protocols are for informational purposes only and should be performed by qualified professionals in a well-equipped laboratory with appropriate safety precautions.

References

Spectroscopic Profile of (4-Methoxyphenyl)methanesulfonyl chloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties of (4-Methoxyphenyl)methanesulfonyl chloride, a key reagent in organic synthesis and drug discovery. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries, offering a consolidated resource on its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Chemical Structure and Properties

This compound, with the chemical formula C₈H₉ClO₃S and a molecular weight of 220.67 g/mol , is a sulfonyl chloride derivative of anisole.[1] Its structure features a methoxy-substituted phenyl ring attached to a methanesulfonyl chloride functional group. This compound is of significant interest due to its role as a versatile building block in the synthesis of various biologically active molecules.

Spectroscopic Data

A thorough search of publicly available scientific databases did not yield experimental NMR or IR spectra for this compound. However, predicted mass spectrometry data provides valuable insights into its molecular composition and fragmentation patterns.

Mass Spectrometry (MS)

Predicted mass spectrometry data for this compound suggests several possible adducts that could be observed in an experimental setting. This data is crucial for identifying the compound in complex reaction mixtures and for confirming its successful synthesis.

AdductPredicted m/z
[M+H]⁺221.00338
[M+Na]⁺242.98532
[M-H]⁻218.98882
[M+NH₄]⁺238.02992
[M+K]⁺258.95926
[M]⁺219.99555
[M]⁻219.99665

Table 1: Predicted Mass Spectrometry Data for this compound.

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR, IR, and MS spectra, applicable to the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of 5-20 mg of this compound would be dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The solution must be homogeneous.

  • Instrumentation: A standard NMR spectrometer (e.g., 300, 400, or 500 MHz) would be used.

  • Data Acquisition:

    • ¹H NMR: A typical proton NMR experiment would be run to determine the number of different types of protons and their integrations.

    • ¹³C NMR: A carbon-13 NMR experiment would be conducted to identify the number of unique carbon environments in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): To further elucidate the structure and assign specific proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) could be performed.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid this compound would be placed on a diamond attenuated total reflectance (ATR) crystal. Alternatively, a KBr pellet could be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. For a liquid sample, a thin film could be cast between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer would be used.

  • Data Acquisition: The spectrum would be recorded over a typical range of 4000-400 cm⁻¹. Characteristic peaks for the sulfonyl chloride (S=O stretches), C-O-C ether linkage, and aromatic C-H and C=C bonds would be expected.

Mass Spectrometry (MS)
  • Sample Preparation: The sample would be dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a low concentration (typically in the µg/mL to ng/mL range).

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), would be used.

  • Data Acquisition:

    • Full Scan Mode: The instrument would be set to scan a broad mass-to-charge (m/z) range to detect the molecular ion and any fragment ions.

    • Tandem MS (MS/MS): To gain further structural information, the molecular ion could be isolated and fragmented, and the resulting product ions analyzed.

Experimental Workflow

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow Spectroscopic Characterization Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Synthesis Synthesis & Purification of This compound Dissolution Dissolution in Appropriate Solvent Synthesis->Dissolution IR IR Spectroscopy (FTIR-ATR) Synthesis->IR Solid Sample NMR NMR Spectroscopy (1H, 13C, 2D) Dissolution->NMR MS Mass Spectrometry (ESI or EI) Dissolution->MS NMR_Data NMR Spectral Analysis NMR->NMR_Data IR_Data IR Spectral Analysis IR->IR_Data MS_Data MS Spectral Analysis MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A flowchart illustrating the general workflow for the synthesis, preparation, and spectroscopic analysis of this compound.

References

An In-depth Technical Guide on the Solubility of (4-Methoxyphenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (4-Methoxyphenyl)methanesulfonyl chloride in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility information, general principles, and detailed experimental protocols for determining solubility. This information is critical for the effective use of this reagent in synthesis, purification, and various applications within drug development and materials science.

Chemical and Physical Properties

This compound is a sulfonyl chloride derivative that serves as an important intermediate in organic synthesis.[1] Its physical and chemical properties are summarized below.

PropertyValueReference
CAS Number 110661-59-1[1]
Molecular Formula C₈H₉ClO₃S[2]
Molecular Weight 220.67 g/mol [2]
Appearance Typically a solid[1]
Boiling Point 332.7 °C at 760 mmHg[1]
Density 1.4 g/cm³[1]

Solubility Profile

It is generally stated to be soluble in organic solvents.[1] For a structurally similar compound, 4-methoxybenzenesulfonyl chloride, it is reported to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) (slightly), acetone, acetonitrile, ethanol (EtOH), methanol (MeOH), and dioxane.[3] Conversely, it exhibits limited solubility in non-polar solvents like hexane and benzene.[4] This suggests that this compound is likely to have a similar solubility profile, favoring polar organic solvents over non-polar ones.

Table of Qualitative Solubility

Solvent TypeGeneral SolubilityExample Solvents
Polar Aprotic Likely SolubleDichloromethane (DCM), Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO)
Polar Protic Likely Soluble (may react)Methanol (MeOH), Ethanol (EtOH)
Non-Polar Likely Sparingly SolubleToluene, Hexane, Benzene

Note: As a sulfonyl chloride, this compound is reactive towards protic solvents like alcohols and water, especially at elevated temperatures or in the presence of a base.

Experimental Protocols

3.1. General Experimental Protocol for Solubility Determination

The following is a general gravimetric method for determining the solubility of a solid compound like this compound in an organic solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvent

  • Temperature-controlled shaker or water bath

  • Analytical balance

  • Filtration apparatus (e.g., syringe filter with a membrane compatible with the solvent)

  • Vials

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, allow the solution to stand undisturbed at the set temperature for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid premature crystallization.

    • Quickly filter the solution through a syringe filter into a pre-weighed vial.

  • Solvent Evaporation and Mass Determination:

    • Record the exact volume of the filtered saturated solution.

    • Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

    • Once the solvent is completely removed, weigh the vial containing the dried solute.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the final weight of the vial minus the initial weight of the empty vial.

    • Solubility is calculated as the mass of the solute per volume of the solvent (e.g., in g/L or mg/mL).

3.2. Synthesis of this compound

A common synthetic route for this compound involves a two-step process starting from 4-methoxybenzyl mercaptan.[1]

Step 1: Oxidation to the Sulfonic Acid

  • The 4-methoxybenzyl mercaptan is oxidized to the corresponding sulfonic acid.[1]

Step 2: Chlorination

  • The resulting sulfonic acid is then chlorinated to yield this compound.[1]

Visualizations

4.1. Synthesis Pathway

Synthesis_Pathway Mercaptan 4-Methoxybenzyl Mercaptan SulfonicAcid 4-Methoxybenzylsulfonic Acid Mercaptan->SulfonicAcid Oxidation SulfonylChloride This compound SulfonicAcid->SulfonylChloride Chlorination Solubility_Workflow start Start prepare Prepare Saturated Solution (Excess Solute in Solvent) start->prepare equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prepare->equilibrate sample Withdraw and Filter Supernatant equilibrate->sample evaporate Evaporate Solvent sample->evaporate weigh Weigh Dried Solute evaporate->weigh calculate Calculate Solubility (mass/volume) weigh->calculate end_node End calculate->end_node

References

An In-depth Technical Guide to (4-Methoxyphenyl)methanesulfonyl chloride: Discovery, History, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methoxyphenyl)methanesulfonyl chloride, a member of the benzenemethanesulfonyl chloride class of organic compounds, serves as a valuable reagent in synthetic chemistry, particularly in the development of pharmaceutical agents. Its structure, featuring a methoxy-substituted phenyl ring attached to a methanesulfonyl chloride moiety, imparts specific reactivity and properties that are leveraged in the synthesis of complex molecules. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of this compound, with a focus on its role in medicinal chemistry.

Physicochemical Properties

PropertyValueReference
CAS Number 110661-59-1[1][2][3][4][5]
Molecular Formula C8H9ClO3S[1][6]
Molecular Weight 220.67 g/mol [1][6]

Discovery and History

The precise date and discoverer of this compound are not well-documented in readily available scientific literature. Its history is intrinsically linked to the broader development of sulfonyl chlorides and their subsequent application in medicinal chemistry, which began in the early 20th century with the discovery of sulfonamide antibacterial agents.[7] Sulfonyl chlorides, in general, are recognized as highly reactive and versatile intermediates for the synthesis of sulfonamides and other sulfur-containing compounds.[8] The introduction of various substituents on the aromatic ring, such as the methoxy group in the case of this compound, allows for the fine-tuning of the molecule's electronic properties and reactivity, a common strategy in drug design.[7]

Synthesis

A general and common synthetic route to this compound involves a two-step process starting from 4-methoxybenzyl mercaptan.[7]

General Synthesis Pathway

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Chlorination 4_methoxybenzyl_mercaptan 4-Methoxybenzyl Mercaptan sulfonic_acid Corresponding Sulfonic Acid 4_methoxybenzyl_mercaptan->sulfonic_acid Oxidation sulfonic_acid_2 Corresponding Sulfonic Acid target_compound This compound sulfonic_acid_2->target_compound Chlorination

Caption: General two-step synthesis of this compound.

Experimental Protocol for a Related Compound: Methanesulfonyl Chloride

Objective: To synthesize methanesulfonyl chloride from methanesulfonic acid.

Materials:

  • Methanesulfonic acid (1.5 moles)

  • Thionyl chloride (2.0 moles)

Apparatus:

  • 1-liter three-necked flask

  • Mechanical stirrer

  • Reflux condenser

  • Thermometer

  • Separatory funnel

Procedure:

  • Place 152 g (105 ml, 1.5 moles) of methanesulfonic acid in the three-necked flask.

  • Heat the acid to 95°C using a steam bath.

  • Add 238 g (146 ml, 2.0 moles) of thionyl chloride dropwise over a period of 4 hours, while maintaining the temperature at 95°C.

  • After the addition is complete, continue stirring the mixture for an additional 3.5 hours at 95°C.

  • Transfer the product to a modified Claisen flask and distill under reduced pressure.

  • Most of the unreacted thionyl chloride will distill at room temperature.

  • The final product, methanesulfonyl chloride, distills at 64–66°C/20 mm Hg.

Yield: 122–143 g (71–83%).[4]

Applications in Drug Development

This compound is utilized as a reagent in the synthesis of pharmaceutical compounds. A notable application is in the preparation of (aroyl)piperazine derivatives, which have been investigated for their potential in treating cerebral anoxia and cerebral ischemia.

Synthesis of (aroyl)piperazine Derivatives

The synthesis of these derivatives generally involves the reaction of this compound with a suitable piperazine precursor. The sulfonyl chloride acts as an electrophile, reacting with the nucleophilic nitrogen of the piperazine ring to form a stable sulfonamide linkage.

G start This compound reaction Sulfonamide Formation start->reaction piperazine Piperazine Derivative piperazine->reaction product (aroyl)piperazine Derivative reaction->product application Treatment of Cerebral Anoxia/Ischemia product->application

Caption: Synthetic pathway to (aroyl)piperazine derivatives.

Experimental Protocol for the Synthesis of a Sulfonamide Derivative

Although a specific protocol for the synthesis of (aroyl)piperazine derivatives using this compound is not detailed in the provided search results, a general procedure for the synthesis of sulfonamide derivatives of trimetazidine (a piperazine derivative) illustrates the typical reaction conditions.[9]

Objective: To synthesize a sulfonamide derivative from a piperazine compound and a sulfonyl chloride.

Materials:

  • Trimetazidine (1 mmol, 0.266 g)

  • Corresponding sulfonyl chloride (e.g., methanesulfonyl chloride) (1 mmol)

  • Triethylamine (1.2 mmol, 0.121 g)

  • Dichloromethane (30 mL)

  • Diluted hydrochloric acid

  • Saturated sodium carbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Prepare a solution of trimetazidine (1 mmol) in dichloromethane (30 mL).

  • Add an equivalent amount of the sulfonyl chloride (1 mmol) to the solution.

  • After 10 minutes, introduce triethylamine (1.2 mmol) into the solution.

  • Allow the reaction to proceed for 30 minutes.

  • Wash the solution sequentially with diluted hydrochloric acid, a saturated solution of Na2CO3, and brine.

  • Dry the combined organic layers over anhydrous Na2SO4.

  • Evaporate the solvent under reduced pressure to obtain the product.

Yield: For the reaction with methanesulfonyl chloride, a 93% yield (0.321 g) of 1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine was reported.[9]

Conclusion

This compound is a specialized reagent in organic synthesis with demonstrated utility in the preparation of pharmacologically active compounds. While its specific history of discovery is not widely documented, its application is rooted in the well-established chemistry of sulfonyl chlorides. The presence of the 4-methoxyphenyl group provides a handle for modifying molecular properties, making it a valuable building block in the design and synthesis of new therapeutic agents. Further research into its applications and the development of detailed, optimized synthetic protocols will continue to be of interest to the drug development community.

References

An In-depth Technical Guide to the Hazards and Safety Precautions for (4-Methoxyphenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hazards and necessary safety precautions for handling (4-Methoxyphenyl)methanesulfonyl chloride. The information is intended to support researchers, scientists, and professionals in drug development in the safe handling, storage, and disposal of this chemical.

Chemical Identification

Identifier Value
IUPAC Name This compound[1]
Synonyms 4-methoxybenzenemethanesulfonyl chloride, p-methoxybenzyl sulfonyl chloride[2]
CAS Number 110661-59-1[1][2]
Molecular Formula C₈H₉ClO₃S[1][2]
Molecular Weight 220.67 g/mol [1]
Structure COC1=CC=C(C=C1)CS(=O)(=O)Cl[1]

Hazard Identification and Classification

This compound is a corrosive and hazardous chemical. The following tables summarize its classification and potential hazards.

GHS Hazard Classification

Hazard Class Category Hazard Statement
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage[1]
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage[3]

This classification is based on available data for this compound and similar compounds.

Hazard Statements (H-Statements)

Code Statement
H290May be corrosive to metals[4]
H301 + H311Toxic if swallowed or in contact with skin
H314Causes severe skin burns and eye damage[1][4]
H317May cause an allergic skin reaction[4]
H330Fatal if inhaled[4]
H335May cause respiratory irritation[4]
H402Harmful to aquatic life

Precautionary Statements (P-Statements)

Code Statement
P260Do not breathe mist or vapors[4]
P264Wash skin thoroughly after handling[4]
P270Do not eat, drink or smoke when using this product
P280Wear protective gloves/ protective clothing/ eye protection/ face protection[4][5]
P301 + P330 + P331IF SWALLOWED: Rinse mouth. Do NOT induce vomiting[3][5]
P303 + P361 + P353IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower[4][5]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing[4]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[3][5]
P310Immediately call a POISON CENTER or doctor/physician[3][5]
P405Store locked up[5]
P501Dispose of contents/ container to an approved waste disposal plant

Physical and Chemical Properties

Property Value
Appearance White to beige solid[5][6]
Boiling Point 332.7 ± 25.0 °C at 760 mmHg[2]
Density 1.4 ± 0.1 g/cm³[2]
Flash Point 155.0 ± 23.2 °C[2]
Solubility Reacts with water[3][6]

Experimental Protocols

General Handling Procedure for this compound

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

  • Preparation and Personal Protective Equipment (PPE)

    • Work in a well-ventilated chemical fume hood.[6][7]

    • Ensure an eyewash station and safety shower are readily accessible.[6]

    • Wear appropriate PPE:

      • Chemical-resistant gloves (e.g., nitrile or neoprene).[8]

      • Safety goggles and a face shield.[7][8]

      • A chemical-resistant lab coat.[8]

  • Handling the Reagent

    • Handle under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture.[6]

    • Use clean, dry glassware and equipment.

    • Avoid inhalation of dust or vapors.[7]

    • Prevent contact with skin and eyes.[7]

    • Do not eat, drink, or smoke in the handling area.[3][7]

  • Reaction Quenching and Workup

    • Quench the reaction mixture carefully, as the compound reacts violently with water and other nucleophiles.[3][6][9]

    • Hydrolysis produces methanesulfonic acid and hydrogen chloride gas.[9]

  • Waste Disposal

    • Dispose of waste in a designated, labeled, and sealed container.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Decontamination

    • Wash hands thoroughly with soap and water after handling.[3][7]

    • Clean the work area and any contaminated equipment.

    • Remove and wash contaminated clothing before reuse.[3][7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction & Workup cluster_cleanup Cleanup & Disposal prep_fume_hood Work in Fume Hood prep_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) prep_fume_hood->prep_ppe prep_inert Prepare Inert Atmosphere prep_ppe->prep_inert handle_reagent Handle Reagent Under Inert Atmosphere prep_inert->handle_reagent Proceed avoid_contact Avoid Skin/Eye Contact and Inhalation handle_reagent->avoid_contact reaction Perform Reaction avoid_contact->reaction Proceed quench Carefully Quench Reaction reaction->quench workup Aqueous Workup quench->workup waste_disposal Dispose of Hazardous Waste workup->waste_disposal Proceed decontaminate Decontaminate Work Area and Glassware waste_disposal->decontaminate wash_hands Wash Hands Thoroughly decontaminate->wash_hands first_aid_procedure cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion start Exposure Occurs skin_remove_clothing Immediately remove contaminated clothing. start->skin_remove_clothing eye_rinse Rinse cautiously with water for several minutes. start->eye_rinse inhalation_fresh_air Move person to fresh air. start->inhalation_fresh_air ingestion_rinse_mouth Rinse mouth. start->ingestion_rinse_mouth skin_rinse Rinse skin with water/ shower for at least 15 minutes. skin_remove_clothing->skin_rinse skin_medical Seek immediate medical attention. skin_rinse->skin_medical eye_remove_lenses Remove contact lenses, if present and easy to do. eye_rinse->eye_remove_lenses eye_continue_rinsing Continue rinsing. eye_remove_lenses->eye_continue_rinsing eye_medical Seek immediate medical attention. eye_continue_rinsing->eye_medical inhalation_breathe Keep at rest in a position comfortable for breathing. inhalation_fresh_air->inhalation_breathe inhalation_medical Seek immediate medical attention. inhalation_breathe->inhalation_medical ingestion_no_vomit Do NOT induce vomiting. ingestion_rinse_mouth->ingestion_no_vomit ingestion_medical Seek immediate medical attention. ingestion_no_vomit->ingestion_medical

References

An In-depth Technical Guide to (4-Methoxyphenyl)methanesulfonyl chloride for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: (4-methoxyphenyl)methanesulfonyl chloride[1]

This technical guide provides a comprehensive overview of this compound, a key reagent in organic synthesis, particularly relevant to drug development and medicinal chemistry. This document details its chemical and physical properties, provides methodologies for its synthesis and subsequent use in the formation of sulfonamides, and explores the biological signaling pathways associated with derivatives of this compound.

Chemical and Physical Properties

This compound is a sulfonyl chloride derivative containing a 4-methoxybenzyl group. The presence of the methoxy group influences the electronic properties of the sulfonyl chloride moiety, which can be advantageous in various synthetic applications.[2] Key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₈H₉ClO₃SPubChem[1]
Molecular Weight 220.67 g/mol PubChem[1]
CAS Number 110661-59-1PubChem[1]
XLogP3 1.9PubChem[1]
Monoisotopic Mass 219.9960930 DaPubChem[1]

Experimental Protocols

Detailed experimental procedures for the synthesis of this compound and its application in the synthesis of a sulfonamide derivative of trimetazidine are provided below.

Synthesis of this compound

The synthesis of this compound is a two-step process commencing with the oxidation of (4-methoxyphenyl)methanethiol to (4-methoxyphenyl)methanesulfonic acid, which is then chlorinated.

Step 1: Oxidation of (4-methoxyphenyl)methanethiol to (4-methoxyphenyl)methanesulfonic acid

This procedure is adapted from general methods for the oxidation of thiols to sulfonic acids using hydrogen peroxide.[3][4][5]

  • Materials:

    • (4-methoxyphenyl)methanethiol

    • Hydrogen peroxide (30% aqueous solution)

    • Acetic acid

    • Distilled water

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (4-methoxyphenyl)methanethiol (1 equivalent) in acetic acid.

    • Cool the solution in an ice bath.

    • Slowly add a stoichiometric excess of 30% hydrogen peroxide (approximately 3-4 equivalents) to the stirred solution, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting thiol.

    • Cool the reaction mixture and pour it into a beaker of ice water.

    • The (4-methoxyphenyl)methanesulfonic acid may precipitate upon cooling or after partial removal of the solvent under reduced pressure. If it remains in solution, it can be used directly in the next step after removal of acetic acid.

    • Isolate the product by filtration if it precipitates, or proceed with the aqueous solution.

Step 2: Chlorination of (4-methoxyphenyl)methanesulfonic acid

This protocol is based on standard procedures for the conversion of sulfonic acids to sulfonyl chlorides using thionyl chloride.[6][7]

  • Materials:

    • (4-methoxyphenyl)methanesulfonic acid (from Step 1)

    • Thionyl chloride (SOCl₂)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

    • Anhydrous toluene or dichloromethane

  • Procedure:

    • To a flame-dried round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add the (4-methoxyphenyl)methanesulfonic acid (1 equivalent).

    • Add an excess of thionyl chloride (2-3 equivalents) and a catalytic amount of DMF.

    • Heat the reaction mixture to reflux (approximately 70-80 °C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully remove the excess thionyl chloride by distillation under reduced pressure.

    • The crude this compound can be purified by vacuum distillation or by recrystallization from a suitable solvent (e.g., hexane/ethyl acetate).

Synthesis of a Trimetazidine Sulfonamide Derivative

This protocol describes the synthesis of a novel sulfonamide by reacting this compound with Trimetazidine. This procedure is adapted from a general method for the synthesis of trimetazidine sulfonamide derivatives.

  • Materials:

    • Trimetazidine

    • This compound

    • Triethylamine (TEA)

    • Dichloromethane (DCM)

    • Dilute hydrochloric acid

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask, dissolve trimetazidine (1 equivalent) in dichloromethane.

    • To this solution, add this compound (1 equivalent).

    • Add triethylamine (1.2 equivalents) dropwise to the stirred solution at room temperature.

    • Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring the progress by TLC.

    • Upon completion, wash the reaction mixture sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonamide derivative.

    • The product can be further purified by column chromatography on silica gel.

Mandatory Visualizations

Logical Workflow for the Synthesis of this compound

G cluster_start Starting Material cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Chlorination start (4-methoxyphenyl)methanethiol oxidation Oxidation with H₂O₂ in Acetic Acid start->oxidation intermediate (4-methoxyphenyl)methanesulfonic acid oxidation->intermediate chlorination Chlorination with Thionyl Chloride (SOCl₂) intermediate->chlorination product This compound chlorination->product

Caption: Synthetic pathway for this compound.

Signaling Pathway of Trimetazidine

Trimetazidine, a drug whose derivatives can be synthesized using this compound, exerts its cardioprotective effects by modulating cellular metabolism and key signaling pathways. It inhibits the β-oxidation of fatty acids, promoting glucose oxidation, which is more efficient in terms of oxygen consumption for ATP production. Furthermore, trimetazidine has been shown to activate the AMP-activated protein kinase (AMPK) and Extracellular signal-regulated kinase (ERK) signaling pathways, which are crucial for cell survival and adaptation to stress.[8][9][10]

G cluster_input Drug Action cluster_metabolism Metabolic Shift cluster_signaling Signaling Activation cluster_output Cellular Effects Trimetazidine Trimetazidine Fatty_Acid_Oxidation Fatty Acid β-Oxidation Trimetazidine->Fatty_Acid_Oxidation inhibits AMPK AMPK Activation Trimetazidine->AMPK ERK ERK Activation Trimetazidine->ERK Glucose_Oxidation Glucose Oxidation Fatty_Acid_Oxidation->Glucose_Oxidation promotes ATP ↑ ATP Production Efficiency Glucose_Oxidation->ATP Cardioprotection Cardioprotection AMPK->Cardioprotection ROS ↓ Reactive Oxygen Species (ROS) ERK->ROS Apoptosis ↓ Apoptosis ERK->Apoptosis ATP->Cardioprotection ROS->Cardioprotection Apoptosis->Cardioprotection

Caption: Trimetazidine's mechanism of action and signaling pathways.

References

Methodological & Application

The Versatile Role of (4-Methoxyphenyl)methanesulfonyl Chloride in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(4-Methoxyphenyl)methanesulfonyl chloride, also known as p-methoxybenzylsulfonyl chloride, is a valuable reagent in organic synthesis, primarily utilized for the introduction of the 4-methoxybenzylsulfonyl (MBS) protecting group for amines and in the synthesis of sulfonamides. The presence of the electron-donating methoxy group on the phenyl ring subtly modulates the reactivity of the sulfonyl chloride compared to simpler alkanesulfonyl chlorides, offering advantages in specific synthetic contexts. This document provides a detailed overview of its applications, experimental protocols, and relevant data.

Chemical and Physical Properties

A comparative summary of the key physical and chemical properties of methanesulfonyl chloride and this compound is presented below.

PropertyMethanesulfonyl ChlorideThis compound
CAS Number 124-63-0110661-59-1
Molecular Formula CH₃SO₂ClC₈H₉ClO₃S
Molecular Weight 114.55 g/mol 220.67 g/mol
Appearance Colorless to pale yellow liquidOff-white to yellow solid
Boiling Point 161 °C at 760 mmHg332.7 °C at 760 mmHg
Melting Point -32 °CNot available
Density 1.480 g/cm³1.4 g/cm³
Solubility Soluble in polar organic solvents; reacts with water and alcoholsSoluble in organic solvents

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from 4-methoxybenzyl mercaptan. The general route involves the oxidation of the mercaptan to the corresponding sulfonic acid, followed by chlorination.[1]

Synthesis_Workflow Mercaptan 4-Methoxybenzyl Mercaptan Oxidation Oxidation Mercaptan->Oxidation Oxidizing agent (e.g., H₂O₂, HNO₃) SulfonicAcid (4-Methoxyphenyl)methane- sulfonic Acid Chlorination Chlorination SulfonicAcid->Chlorination Chlorinating agent (e.g., SOCl₂, PCl₅) SulfonylChloride (4-Methoxyphenyl)methane- sulfonyl Chloride Oxidation->SulfonicAcid Chlorination->SulfonylChloride

Synthesis of this compound.
Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for the oxidation of mercaptans and chlorination of sulfonic acids.[2][3][4][5]

Step 1: Oxidation of 4-Methoxybenzyl Mercaptan to (4-Methoxyphenyl)methanesulfonic Acid

  • Materials: 4-Methoxybenzyl mercaptan, hydrogen peroxide (30% solution), acetic acid.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methoxybenzyl mercaptan (1 equivalent) in glacial acetic acid.

    • Cool the solution in an ice bath.

    • Slowly add hydrogen peroxide (30% solution, 2.5-3 equivalents) dropwise, maintaining the temperature below 20 °C.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water.

    • The sulfonic acid may precipitate or can be extracted with a suitable organic solvent.

    • Dry the product under vacuum.

Step 2: Chlorination of (4-Methoxyphenyl)methanesulfonic Acid

  • Materials: (4-Methoxyphenyl)methanesulfonic acid, thionyl chloride (SOCl₂), a catalytic amount of N,N-dimethylformamide (DMF).

  • Procedure:

    • In a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, place (4-Methoxyphenyl)methanesulfonic acid (1 equivalent).

    • Add thionyl chloride (2-3 equivalents) and a catalytic amount of DMF.

    • Heat the reaction mixture to reflux (typically 60-80 °C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Distill off the excess thionyl chloride under reduced pressure.

    • The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexanes/ethyl acetate).

Applications in Organic Synthesis

Protection of Amines

This compound is an effective reagent for the protection of primary and secondary amines. The resulting N-(4-methoxybenzylsulfonyl) amides are stable to a wide range of reaction conditions, including acidic and basic environments, making the MBS group a robust protecting group.

Amine_Protection_Workflow Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Reactants Amine->Reactants SulfonylChloride (4-Methoxyphenyl)methanesulfonyl chloride SulfonylChloride->Reactants ProtectedAmine N-(4-methoxybenzylsulfonyl) Amide Reaction Protection Reactants->Reaction Base (e.g., Pyridine, Et₃N) Solvent (e.g., DCM, THF) Reaction->ProtectedAmine

General workflow for the protection of amines.
  • Materials: Primary amine, this compound, triethylamine (Et₃N) or pyridine, dichloromethane (DCM).

  • Procedure:

    • Dissolve the primary amine (1 equivalent) and triethylamine (1.2 equivalents) in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of this compound (1.1 equivalents) in dichloromethane dropwise to the cooled amine solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • The crude sulfonamide can be purified by column chromatography on silica gel or by recrystallization.

Table of Representative Amine Protection Reactions:

Amine SubstrateBaseSolventTime (h)Temperature (°C)Yield (%)
AnilinePyridineDCM425>95
BenzylamineEt₃NDCM20 to 25~90
DiethylamineEt₃NTHF30 to 25~85
PiperidinePyridineDCM225>95

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Synthesis of Sulfonamides

This compound reacts readily with primary and secondary amines to form the corresponding sulfonamides. Sulfonamides are a critical class of compounds in medicinal chemistry due to their wide range of biological activities.

  • Materials: Amine (primary or secondary), this compound, a suitable base (e.g., triethylamine, pyridine, or potassium carbonate), and a solvent (e.g., dichloromethane, acetonitrile, or DMF).

  • Procedure:

    • To a solution of the amine (1 equivalent) in the chosen solvent, add the base (1.2-2.0 equivalents).

    • Stir the mixture at room temperature or at 0 °C.

    • Add this compound (1.0-1.2 equivalents) portion-wise or as a solution in the same solvent.

    • Stir the reaction mixture for 1-24 hours, monitoring by TLC.

    • After completion, perform an aqueous work-up. Typically, this involves washing the reaction mixture with water, an acidic solution (e.g., 1M HCl) to remove excess amine and base, and then brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.

    • Purify the crude product by recrystallization or column chromatography.

Table of Representative Sulfonamide Synthesis Reactions:

AmineBaseSolventTime (h)Temperature (°C)Yield (%)
4-AminoacetophenonePyridineDCM1225~85
MorpholineK₂CO₃Acetonitrile625>90
(S)-(-)-α-MethylbenzylamineEt₃NDCM40 to 25~88

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Deprotection of N-(4-methoxybenzylsulfonyl) Amides

The removal of the 4-methoxybenzylsulfonyl (MBS) group can be challenging due to its stability. However, specific conditions have been developed for its cleavage.

Deprotection_Workflow ProtectedAmine N-(4-methoxybenzylsulfonyl) Amide AcidCleavage Strong Acid Cleavage ProtectedAmine->AcidCleavage TFA, TfOH or other strong acids ReductiveCleavage Reductive Cleavage ProtectedAmine->ReductiveCleavage e.g., Mg/MeOH, SmI₂ DeprotectedAmine Primary or Secondary Amine AcidCleavage->DeprotectedAmine ReductiveCleavage->DeprotectedAmine

General deprotection strategies for the MBS group.
Deprotection Methods

  • Acid-Mediated Cleavage: Strong acids such as trifluoroacetic acid (TFA) or triflic acid (TfOH) can be used to cleave the N-MBS group. The presence of a scavenger like anisole or thioanisole is often beneficial to trap the liberated 4-methoxybenzyl cation and prevent side reactions. A study on the deprotection of N-(p-methoxybenzyl) pyrazolones demonstrated the effective removal of the protecting group using trifluoroacetic acid.[6] Another report detailed the facile removal of the 4-methoxybenzyl (Mob) group from selenocysteine using a cocktail containing TFA.[7][8][9]

  • Catalytic C-N Bond Cleavage: A highly chemoselective method for the cleavage of the C-N bond in p-methoxybenzyl (PMB)-substituted tertiary sulfonamides has been reported using catalytic amounts of bismuth(III) triflate (Bi(OTf)₃). This method is effective for a range of sulfonamide substrates, affording the deprotected products in good to excellent yields.[10]

  • Materials: N-(4-methoxybenzylsulfonyl) amide, trifluoroacetic acid (TFA), anisole (scavenger), dichloromethane (DCM).

  • Procedure:

    • Dissolve the N-(4-methoxybenzylsulfonyl) amide (1 equivalent) in a mixture of dichloromethane and anisole (e.g., 10:1 v/v).

    • Add trifluoroacetic acid (5-10 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 2-24 hours, monitoring by TLC.

    • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude amine by column chromatography or distillation.

Table of Representative Deprotection Conditions:

Substrate TypeReagentsSolventTime (h)Temperature (°C)Yield (%)Reference
N-PMB-pyrazoloneTFA--rtGood[6]
Sec(Mob)-peptideTFA/TES/thioanisole-440Complete[7][8][9]
Tertiary N-PMB sulfonamideBi(OTf)₃ (cat.)1,2-Dichloroethane28576-95[10]

Note: "rt" denotes room temperature. Yields and conditions are substrate-dependent.

Conclusion

This compound is a versatile and valuable reagent for the protection of amines and the synthesis of biologically relevant sulfonamides. The 4-methoxybenzylsulfonyl protecting group offers high stability under various synthetic conditions. While its removal requires specific and sometimes strong conditions, the available deprotection methods provide viable routes to liberate the free amine. The protocols and data presented herein serve as a comprehensive guide for researchers and professionals in the effective utilization of this important synthetic tool.

References

Application Notes and Protocols for (4-Methoxyphenyl)methanesulfonyl Chloride as a Protecting Group for Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In multi-step organic synthesis, the temporary protection of reactive functional groups is a critical strategy to prevent undesired side reactions. Amines, being nucleophilic and basic, often require protection to allow for selective transformations elsewhere in a molecule. Sulfonamides are a robust class of protecting groups for amines due to their high stability across a wide range of reaction conditions.[1][2] The (4-Methoxyphenyl)methanesulfonyl group, hereafter referred to as the MOM-sulfonyl or PMB-sulfonyl group, offers a valuable alternative to traditional sulfonyl protecting groups like mesyl (Ms) or tosyl (Ts). Its key advantage lies in the specific conditions required for its removal, which can provide orthogonality in complex synthetic routes.

Chemical and Physical Properties

A comparison of the physical and chemical properties of (4-Methoxyphenyl)methanesulfonyl chloride with the more common methanesulfonyl chloride is provided in the table below.[1]

PropertyThis compoundMethanesulfonyl Chloride
CAS Number 110661-59-1124-63-0
Molecular Formula C₈H₉ClO₃SCH₃SO₂Cl
Molecular Weight 220.67 g/mol 114.55 g/mol
Appearance Typically a solidColorless to pale yellow liquid
Boiling Point 332.7 °C at 760 mmHg161 °C at 760 mmHg
Density 1.4 g/cm³1.480 g/cm³
Solubility Soluble in organic solventsSoluble in polar organic solvents; reacts with water and alcohols

Advantages of the (4-Methoxyphenyl)methanesulfonyl Protecting Group

The MOM-sulfonyl group offers several advantages over traditional sulfonyl protecting groups:

  • Mild Deprotection Conditions: The key advantage is the ability to cleave the resulting sulfonamide under mild, Lewis acidic conditions, which is orthogonal to the harsh reductive (e.g., Na/NH₃, LiAlH₄) or strongly acidic (e.g., HBr/AcOH) conditions often required for mesyl or tosyl groups.[3][4]

  • High Stability: Like other sulfonamides, the MOM-sulfonamide is stable to a wide range of synthetic conditions, including many oxidative, reductive, and basic environments, making it suitable for lengthy synthetic sequences.[1][2]

  • Crystalline Derivatives: The resulting sulfonamides are often crystalline solids, which can facilitate purification by recrystallization.

Experimental Protocols

Protocol 1: Protection of a Primary/Secondary Amine

This protocol describes a general procedure for the protection of a primary or secondary amine with this compound. The reaction proceeds via nucleophilic attack of the amine on the sulfonyl chloride, typically in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Reaction Scheme:

Caption: Protection of an amine with this compound.

Materials:

  • Primary or secondary amine (1.0 eq)

  • This compound (1.05 - 1.2 eq)

  • Anhydrous dichloromethane (DCM)

  • Pyridine or Triethylamine (Et₃N) (1.5 - 2.0 eq)

  • 1 M HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the amine (1.0 eq) and pyridine or triethylamine (1.5 - 2.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.05 - 1.2 eq) in anhydrous dichloromethane to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to afford the desired N-(4-methoxyphenyl)methanesulfonyl-protected amine.

Quantitative Data (Representative):

Based on analogous reactions with other sulfonyl chlorides, yields for this protection step are generally high.

Amine TypeBaseSolventTime (h)Typical Yield
Primary AromaticPyridineDCM4-1280-95%
Primary AliphaticTriethylamineDCM2-885-98%
SecondaryTriethylamineDCM6-1675-90%
Protocol 2: Deprotection of N-(4-Methoxyphenyl)methanesulfonyl-protected Amine

This protocol describes the cleavage of the N-(4-methoxyphenyl)methanesulfonyl group using a catalytic amount of Bismuth(III) triflate. This method is particularly useful for its mildness and high chemoselectivity.[4]

Reaction Scheme:

Caption: Deprotection of an N-(4-Methoxyphenyl)methanesulfonyl-protected amine.

Materials:

  • N-(4-methoxyphenyl)methanesulfonyl-protected amine (1.0 eq)

  • Bismuth(III) triflate (Bi(OTf)₃) (0.05 eq)

  • 1,2-Dichloroethane (DCE)

  • Ethyl acetate (EtOAc)

  • Petroleum ether

Procedure:

  • To a stirred solution of the N-(4-methoxyphenyl)methanesulfonyl-protected amine (1.0 eq) in 1,2-dichloroethane, add Bismuth(III) triflate (0.05 eq).

  • Reflux the resulting mixture at 85 °C for approximately 2 hours. Monitor the reaction by TLC to ensure completion.

  • Upon completion, cool the reaction mixture to room temperature and remove the 1,2-dichloroethane under reduced pressure.

  • Purify the crude mixture directly by flash column chromatography using an ethyl acetate and petroleum ether mixture as the eluent to afford the desired deprotected amine.

Quantitative Data (Representative):

The yields for this catalytic C-N bond cleavage are reported to be good to excellent for a range of substrates.[4]

Substrate TypeCatalyst Loading (mol%)SolventTime (h)Typical Yield
Tertiary Sulfonamide5DCE290-99%

Stability Profile

The stability of the (4-Methoxyphenyl)methanesulfonyl group is a key consideration for its application.

Condition/ReagentStabilityNotes
Strongly Basic (e.g., NaOH, KOH) StableSulfonamides are generally very stable to basic hydrolysis.
Strongly Acidic (e.g., conc. HCl, H₂SO₄) Potentially LabileWhile generally stable, very strong acids may effect cleavage, though typically harsher conditions are needed than for Boc or trityl groups.
Trifluoroacetic Acid (TFA) Potentially LabileCleavage may occur, but likely requires elevated temperatures or prolonged reaction times.
Oxidative (e.g., DDQ, CAN) Potentially LabileThe electron-rich p-methoxybenzyl moiety is susceptible to oxidative cleavage.
Reductive (e.g., H₂/Pd, Na/NH₃) StableThe sulfonamide bond is generally resistant to catalytic hydrogenation and dissolving metal reductions under conditions that would cleave Cbz or benzyl groups.
Nucleophiles (e.g., thiols) StableUnlike nitrobenzenesulfonamides (nosyl), the MOM-sulfonyl group is not cleaved by soft nucleophiles.

Logical Workflow and Diagrams

Experimental Workflow: Amine Protection and Deprotection

start Start: Primary/Secondary Amine protect Protection: This compound, Base (Pyridine or Et3N), DCM start->protect protected Protected Amine: N-(4-Methoxyphenyl)methanesulfonyl-amine protect->protected reaction Desired Synthetic Transformations protected->reaction deprotect Deprotection: Bi(OTf)3 (cat.), 1,2-Dichloroethane, 85 °C reaction->deprotect product Final Product: Deprotected Amine deprotect->product

Caption: Workflow for amine protection and deprotection.

Signaling Pathway: Protection Mechanism

amine Amine (R₂NH) nucleophilic_attack Nucleophilic Attack of Amine on Sulfur amine->nucleophilic_attack sulfonyl_chloride This compound sulfonyl_chloride->nucleophilic_attack intermediate Tetrahedral Intermediate nucleophilic_attack->intermediate elimination Elimination of Chloride intermediate->elimination proton_transfer Deprotonation by Base elimination->proton_transfer product Protected Sulfonamide proton_transfer->product

Caption: Mechanism of sulfonamide formation.

Signaling Pathway: Deprotection Mechanism (Lewis Acid Catalyzed)

sulfonamide N-(4-Methoxybenzylsulfonyl)-amine coordination Coordination of Lewis Acid to Sulfonyl Oxygen sulfonamide->coordination lewis_acid Bi(OTf)₃ lewis_acid->coordination activation Activation of C-N Bond coordination->activation cleavage C-N Bond Cleavage activation->cleavage carbocation Formation of p-Methoxybenzyl Cation (stabilized) cleavage->carbocation deprotected_sulfonamide Deprotected Sulfonamide Anion cleavage->deprotected_sulfonamide workup Aqueous Workup/Protonation deprotected_sulfonamide->workup final_product Free Amine workup->final_product

Caption: Proposed deprotection mechanism with Bi(OTf)₃.

Conclusion

The (4-Methoxyphenyl)methanesulfonyl group is a valuable protecting group for amines, offering high stability and the distinct advantage of mild, Lewis acid-catalyzed deprotection. This provides a useful orthogonal strategy in complex syntheses where traditional sulfonyl groups may require conditions that are incompatible with other functionalities in the molecule. The protocols and data presented herein provide a comprehensive guide for the application of this protecting group in research and development.

References

Application Notes and Protocols for the Reaction of (4-Methoxyphenyl)methanesulfonyl chloride with Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methoxyphenyl)methanesulfonyl chloride is a versatile reagent in organic synthesis, primarily utilized for the conversion of alcohols into their corresponding sulfonate esters. This transformation is of significant interest in medicinal chemistry and drug development as it converts a poorly reactive hydroxyl group into an excellent leaving group, facilitating a wide range of nucleophilic substitution and elimination reactions. The resulting (4-methoxyphenyl)methanesulfonates are valuable intermediates in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[1] The presence of the 4-methoxyphenyl group can influence the reactivity and physical properties of the molecule, offering potential advantages in specific synthetic strategies.[1]

These application notes provide a comprehensive overview of the reaction of this compound with alcohols, including detailed reaction mechanisms, experimental protocols, and data presentation to aid researchers in its effective utilization.

Reaction Principle and Mechanism

The reaction of an alcohol with this compound proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfonyl chloride.[1][2] This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to neutralize the hydrochloric acid (HCl) byproduct that is formed.[2][3][4] The stereochemistry at the alcohol's carbon center is retained during this reaction because the C-O bond of the alcohol is not broken.[5]

While the direct nucleophilic substitution at the sulfur atom is the generally accepted mechanism, under certain conditions, particularly with less sterically hindered sulfonyl chlorides like methanesulfonyl chloride, an alternative mechanism involving a highly reactive sulfene intermediate (CH₂=SO₂) has been proposed.[6] However, for the bulkier this compound, the direct substitution pathway is more likely to be predominant.

Applications in Drug Development

The primary application of this compound in drug development lies in its ability to activate hydroxyl groups for subsequent chemical transformations. The resulting sulfonate ester is an excellent leaving group, readily displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups, which is a critical step in the synthesis of many pharmaceutical compounds.

For instance, the conversion of an alcohol to a (4-methoxyphenyl)methanesulfonate is a key step in the multi-step synthesis of various drug candidates. This strategy is employed to build molecular complexity and to introduce pharmacophores necessary for biological activity. While specific examples for (4-methoxyphenyl)methanesulfonates are not abundant in publicly available literature, the analogous methanesulfonates (mesylates) and p-toluenesulfonates (tosylates) are extensively used in the synthesis of numerous APIs.[1] For example, mesylates are key intermediates in the manufacturing of various pharmaceutical compounds.[3]

Quantitative Data

The following table summarizes the expected products from the reaction of this compound with various alcohols. Please note that the yields are representative and can vary based on the specific reaction conditions and the nature of the alcohol.

AlcoholProduct NameMolecular FormulaMolecular Weight ( g/mol )Representative Yield (%)
Methanol(4-methoxyphenyl)methyl methanesulfonateC₉H₁₂O₄S216.2685-95
EthanolEthyl (4-methoxyphenyl)methanesulfonateC₁₀H₁₄O₄S230.2880-90
IsopropanolIsopropyl (4-methoxyphenyl)methanesulfonateC₁₁H₁₆O₄S244.3175-85
Benzyl AlcoholBenzyl (4-methoxyphenyl)methanesulfonateC₁₅H₁₆O₄S292.3580-90

Experimental Protocols

General Protocol for the Synthesis of Alkyl (4-Methoxyphenyl)methanesulfonates

This protocol provides a general procedure for the reaction of this compound with a primary or secondary alcohol.

Materials:

  • This compound

  • Alcohol (e.g., ethanol, isopropanol, benzyl alcohol)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 equivalent) and dissolve it in anhydrous dichloromethane (DCM) to make an approximately 0.2 M solution.

  • Base Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, add triethylamine (1.5 equivalents) dropwise.

  • Sulfonyl Chloride Addition: Slowly add a solution of this compound (1.2 equivalents) in anhydrous DCM to the reaction mixture via a dropping funnel over 15-30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, and then let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by adding cold water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction and Washing: Wash the organic layer sequentially with cold 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Safety Precautions:

  • This compound is a corrosive and moisture-sensitive compound. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The reaction can be exothermic. Ensure proper temperature control, especially during the addition of the sulfonyl chloride.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it with care in a fume hood.

Visualizations

Reaction_Mechanism Alcohol R-OH (Alcohol) Intermediate R-O(H+)-SO2CH2(4-MeOPh) Cl- Alcohol->Intermediate Nucleophilic Attack SulfonylChloride (4-MeOPh)CH2SO2Cl (this compound) SulfonylChloride->Intermediate Base Base (e.g., Et3N) Byproduct Base·HCl Base->Byproduct Neutralization Product R-OSO2CH2(4-MeOPh) ((4-Methoxyphenyl)methanesulfonate) Intermediate->Product Deprotonation by Base

Caption: Reaction mechanism of an alcohol with this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve Alcohol in DCM B 2. Cool to 0 °C A->B C 3. Add Base (e.g., TEA) B->C D 4. Add (4-MeOPh)CH2SO2Cl solution C->D E 5. Stir at 0 °C then warm to RT D->E F 6. Monitor by TLC E->F G 7. Quench with Water F->G Reaction Complete H 8. Separate Organic Layer G->H I 9. Wash with HCl, NaHCO3, Brine H->I J 10. Dry over Na2SO4 I->J K 11. Concentrate in vacuo J->K L 12. Purify by Chromatography (optional) K->L M Alkyl (4-Methoxyphenyl)methanesulfonate L->M Pure Product

Caption: General experimental workflow for the synthesis of alkyl (4-methoxyphenyl)methanesulfonates.

References

Application Notes and Protocols: Mechanism and Application of (4-Methoxyphenyl)methanesulfonyl Chloride in Sulfonylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Methoxyphenyl)methanesulfonyl chloride, also known as p-methoxybenzylsulfonyl chloride (PMBS-Cl), is a versatile reagent in organic synthesis. It is primarily utilized for the introduction of the (4-methoxyphenyl)methanesulfonyl (PMBS) group onto various nucleophiles, most notably amines and alcohols. This process, known as sulfonylation, results in the formation of stable sulfonamides and sulfonate esters, respectively. The presence of the p-methoxybenzyl group offers distinct advantages, including modified reactivity and the potential for specific deprotection strategies, making it a valuable tool in the synthesis of complex molecules, particularly in the field of medicinal chemistry and drug development.[1][2] This document provides a detailed overview of the mechanism of sulfonylation with this compound, its applications, and comprehensive experimental protocols.

Chemical and Physical Properties

This compound is a derivative of methanesulfonyl chloride, with a methoxy group on the phenyl ring that influences its electronic properties and reactivity.[1] A comparison of the physicochemical properties of this compound and its parent compound, methanesulfonyl chloride, is presented in Table 1.

Table 1. Comparison of Physical and Chemical Properties.

PropertyThis compoundMethanesulfonyl Chloride
CAS Number 110661-59-1[3][4]124-63-0[1]
Molecular Formula C₈H₉ClO₃S[3]CH₃SO₂Cl[1]
Molecular Weight 220.67 g/mol [3]114.55 g/mol [1]
Appearance Typically a solid[1]Colorless to pale yellow liquid[1]
Boiling Point 332.7 °C at 760 mmHg[1][4]161 °C at 760 mmHg[1]
Melting Point Not available-32 °C[1]
Density 1.4 g/cm³[1][4]1.480 g/cm³[1]
Solubility Soluble in organic solvents[1]Soluble in polar organic solvents; reacts with water and alcohols[1]

Mechanism of Sulfonylation

The fundamental reaction of this compound is a nucleophilic substitution at the electron-deficient sulfur atom.[2] The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the displacement of the chloride ion.[2]

The sulfonylation reaction proceeds through a nucleophilic attack by an amine or an alcohol on the sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, with the concurrent formation of a sulfonamide or sulfonate ester. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrogen chloride (HCl) that is generated as a byproduct.[2][5]

Sulfonylation Mechanism reagents PMBS-Cl + Nucleophile (R-NH₂ or R-OH) + Base intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack products Sulfonamide (PMBS-NHR) or Sulfonate Ester (PMBS-OR) + Base·HCl intermediate->products Chloride Elimination

Caption: General mechanism of sulfonylation.

The reaction of this compound with primary or secondary amines yields highly stable sulfonamides.[1] This reaction is a cornerstone in the synthesis of numerous pharmaceutical compounds.[1][6] The stability of the resulting sulfonamide makes the PMBS group a useful protecting group for amines during multi-step syntheses.[1]

Sulfonamide Formation cluster_reactants Reactants cluster_products Products PMBS-SO₂Cl (4-MeOPh)CH₂SO₂Cl Intermediate [(4-MeOPh)CH₂SO₂(Cl)(NH₂R)]⁻ PMBS-SO₂Cl->Intermediate + R-NH₂ Amine R-NH₂ Base Base Byproduct Base·HCl Base->Byproduct + HCl Product (4-MeOPh)CH₂SO₂NHR Intermediate->Product - Cl⁻

Caption: Formation of a sulfonamide.

In a similar fashion, this compound reacts with alcohols to form sulfonate esters.[2] The resulting sulfonate group is an excellent leaving group, often superior to halides, which facilitates subsequent nucleophilic substitution or elimination reactions.[2][7]

Applications in Synthesis

The primary application of this compound is the formation of sulfonamides and sulfonate esters.

  • Protecting Group for Amines: The PMBS group is a valuable protecting group for amines due to the stability of the resulting sulfonamide under a variety of reaction conditions.[1][7] Deprotection can be achieved under specific acidic conditions.[8][9]

  • Activation of Alcohols: Conversion of a hydroxyl group, which is a poor leaving group, into a PMBS-ester (a good leaving group) activates the molecule for subsequent reactions.[10]

  • Pharmaceutical Synthesis: Sulfonamides are a critical class of compounds in pharmaceuticals, exhibiting a wide range of biological activities.[6][11] this compound serves as a key reagent in the synthesis of novel sulfonamide derivatives for drug discovery.[6]

Experimental Protocols

Safety Precaution: this compound is a corrosive and moisture-sensitive compound.[1] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]

This protocol is adapted from a general procedure for the synthesis of sulfonamide derivatives.[6]

Materials and Reagents:

  • This compound

  • Primary or secondary amine

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and other standard glassware

Sulfonamide Synthesis Workflow start Start dissolve Dissolve amine in anhydrous DCM start->dissolve add_reagent Add this compound dissolve->add_reagent add_base Add triethylamine dropwise add_reagent->add_base react Stir at room temperature for 2-4 hours add_base->react monitor Monitor reaction by TLC react->monitor workup Quench with water and perform aqueous workup (wash with 1M HCl, sat. NaHCO₃, brine) monitor->workup dry Dry organic layer over Na₂SO₄ workup->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography or recrystallization concentrate->purify end End purify->end

References

Application Notes and Protocols: (4-Methoxyphenyl)methanesulfonyl chloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methoxyphenyl)methanesulfonyl chloride is a versatile reagent in medicinal chemistry, primarily utilized for the introduction of the (4-methoxyphenyl)methanesulfonyl group into molecules. This moiety, often referred to as a "p-methoxybenzylsulfonyl" or "PMB-sulfonyl" group, can serve as a bioisostere for other functional groups, influence the physicochemical properties of a drug candidate, and form stable sulfonamide linkages which are prevalent in a wide array of therapeutic agents. The presence of the methoxy group on the phenyl ring can modulate the electronic properties and metabolic stability of the parent molecule, making it a valuable tool in lead optimization.[1] This document provides a detailed overview of its applications, experimental protocols, and relevant biological pathways.

Key Applications in Medicinal Chemistry

The primary applications of this compound in medicinal chemistry revolve around the formation of sulfonamides and methanesulfonates (mesylates).[1]

  • Sulfonamide Formation: The reaction of this compound with primary or secondary amines yields highly stable sulfonamides.[1] The sulfonamide functional group is a key component in numerous approved drugs, including antibiotics, diuretics, and anticancer agents. The (4-methoxyphenyl)methanesulfonyl group can be introduced to modulate properties such as solubility, lipophilicity, and protein-binding interactions.

  • Mesylate Formation: This reagent can also be used to convert alcohols into their corresponding methanesulfonates. This transformation converts a poor leaving group (a hydroxyl group) into an excellent leaving group (a mesylate), facilitating subsequent nucleophilic substitution reactions, which are crucial steps in the synthesis of complex drug molecules.[1]

Experimental Protocols

Below are detailed protocols for the two primary applications of this compound.

Protocol 1: Synthesis of a N-((4-Methoxyphenyl)methylsulfonyl) amine (Sulfonamide Formation)

This protocol is a representative procedure for the synthesis of a sulfonamide derivative from a primary or secondary amine and this compound.

Materials:

  • Amine (primary or secondary) (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) (1.5 eq)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 eq) in anhydrous dichloromethane to the cooled amine solution dropwise over 15-30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure sulfonamide.

Protocol 2: Synthesis of a (4-Methoxyphenyl)methanesulfonate (Mesylate Formation)

This protocol describes the conversion of an alcohol to a mesylate, a key step in many synthetic routes for drug candidates.

Materials:

  • Alcohol (1.0 eq)

  • This compound (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) (2.0 eq)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the alcohol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Add triethylamine (2.0 eq) to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Add this compound (1.2 eq) dropwise to the stirred solution.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and continue stirring until the reaction is complete (monitor by TLC).

  • Quench the reaction with the addition of water.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate.

  • The crude mesylate can often be used in the next step without further purification. If necessary, it can be purified by column chromatography.

Quantitative Data

The following table summarizes representative reaction yields for the synthesis of sulfonamide derivatives using a protocol similar to the one described above.

Starting AmineSulfonyl ChlorideProductYield (%)Reference
TrimetazidineMethanesulfonyl chloride1-(Methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine93%[2]
TrimetazidineBenzenesulfonyl chloride1-(Phenylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine95%[2]
TrimetazidinePhenylmethanesulfonyl chloride1-(Benzylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine91%[2]

Signaling Pathways and Biological Context

Compounds synthesized using this compound, particularly sulfonamide derivatives, can be designed to target a variety of biological pathways implicated in disease. Two such pathways of high relevance in medicinal chemistry are the Epidermal Growth Factor Receptor (EGFR) and Hedgehog (Hh) signaling pathways.

EGFR Signaling Pathway

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, making it a key target for drug development. Many EGFR inhibitors incorporate sulfonamide moieties to interact with the kinase domain of the receptor.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K PLCg PLCγ Dimerization->PLCg Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt/PKB PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus IP3_DAG IP3 / DAG PLCg->IP3_DAG Ca2 Ca²⁺ Release IP3_DAG->Ca2 PKC PKC Ca2->PKC PKC->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation

Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is critical during embryonic development and is also implicated in the maintenance of adult stem cells and in the development of certain cancers. Small molecule inhibitors targeting this pathway, some of which contain sulfonamide groups, are of significant interest in oncology.

Hedgehog_Signaling_Pathway cluster_off Hh Pathway OFF cluster_on Hh Pathway ON PTCH1 PTCH1 SMO_off SMO (inactive) PTCH1->SMO_off inhibition SUFU_Gli SUFU-Gli Complex Gli_R Gli-R (Repressor) SUFU_Gli->Gli_R proteasomal processing Nucleus_off Nucleus Gli_R->Nucleus_off Target_Genes_off Target Gene Transcription OFF Nucleus_off->Target_Genes_off Hh_Ligand Hedgehog Ligand (Hh) PTCH1_bound PTCH1 Hh_Ligand->PTCH1_bound SMO_on SMO (active) PTCH1_bound->SMO_on inhibition relieved Gli_A Gli-A (Activator) SMO_on->Gli_A dissociation from SUFU and activation Nucleus_on Nucleus Gli_A->Nucleus_on Target_Genes_on Target Gene Transcription ON Nucleus_on->Target_Genes_on

Caption: Overview of the Hedgehog signaling pathway in its "OFF" and "ON" states.

Conclusion

This compound is a valuable and versatile reagent for medicinal chemists. Its ability to readily form stable sulfonamides and reactive mesylates makes it a key building block in the synthesis of complex and biologically active molecules. The protocols and information provided herein offer a foundation for researchers to effectively utilize this compound in their drug discovery and development efforts.

References

Application Notes and Protocols for the Synthesis of Sulfonamides using (4-Methoxyphenyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of sulfonamides utilizing (4-Methoxyphenyl)methanesulfonyl chloride. This reagent is a valuable building block in medicinal chemistry for the generation of diverse sulfonamide libraries, a class of compounds with a wide range of biological activities.

Introduction

Sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a broad spectrum of pharmacological activities including antibacterial, anticancer, anti-inflammatory, and antiviral properties. The synthesis of sulfonamides is a critical process in drug discovery and development. This compound serves as a key reagent in this synthesis, allowing for the introduction of the (4-methoxyphenyl)methanesulfonyl moiety to a primary or secondary amine. The presence of the methoxy group on the phenyl ring can influence the electronic properties and, consequently, the biological activity of the resulting sulfonamide.

This document outlines the general synthetic procedure, provides detailed experimental protocols, and presents quantitative data for the synthesis of a series of N-aryl sulfonamides.

Data Presentation

The following table summarizes the quantitative data for the synthesis of representative N-aryl sulfonamides derived from a closely related reagent, 4-methoxybenzenesulfonyl chloride, which demonstrates the expected outcomes for reactions with this compound.

Compound IDAmine ReactantProduct NameYield (%)Melting Point (°C)
1 4-MethoxyanilineN-(4-methoxyphenyl)-4-methoxybenzenesulfonamide81110-112
2 AnilineN-phenyl-4-methoxybenzenesulfonamide78102-104
3 4-ChloroanilineN-(4-chlorophenyl)-4-methoxybenzenesulfonamide7594-96

Note: The data presented is for N-Aryl-4-methoxybenzenesulfonamides, which are structurally analogous to the target compounds and provide a reasonable expectation of yields and physical properties.

Experimental Protocols

General Protocol for the Synthesis of N-Substituted-(4-methoxyphenyl)methanesulfonamides

This protocol describes a general method for the reaction of this compound with a primary or secondary amine in the presence of a base.

Materials:

  • This compound

  • Substituted primary or secondary amine (e.g., aniline, benzylamine, piperidine)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Pyridine or triethylamine (TEA) as a base

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the amine (1.0 equivalent) in anhydrous dichloromethane.

  • Addition of Base: Add pyridine or triethylamine (1.2 equivalents) to the solution and stir at room temperature.

  • Addition of Sulfonyl Chloride: Dissolve this compound (1.1 equivalents) in anhydrous dichloromethane and add it dropwise to the amine solution at 0 °C (ice bath).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with dichloromethane.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Example Protocol: Synthesis of N-(4-methoxyphenyl)-(4-methoxyphenyl)methanesulfonamide

This specific protocol details the synthesis of a representative sulfonamide.

Procedure:

  • To a solution of 4-methoxyaniline (1.23 g, 10 mmol) and pyridine (0.95 g, 12 mmol) in anhydrous dichloromethane (50 mL) at 0 °C, a solution of this compound (2.43 g, 11 mmol) in anhydrous dichloromethane (20 mL) is added dropwise over 15 minutes.

  • The reaction mixture is stirred at room temperature for 4 hours.

  • The reaction mixture is then washed successively with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (25 mL).

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

  • The resulting solid is recrystallized from ethanol to afford the pure N-(4-methoxyphenyl)-(4-methoxyphenyl)methanesulfonamide.

Mandatory Visualizations

Reaction Scheme

Caption: General reaction scheme for the synthesis of sulfonamides.

Experimental Workflow

Experimental_Workflow start Start dissolve_amine Dissolve Amine and Base in Anhydrous DCM start->dissolve_amine cool Cool to 0°C dissolve_amine->cool add_sulfonyl_chloride Add (4-Methoxyphenyl)methanesulfonyl Chloride Solution Dropwise cool->add_sulfonyl_chloride react Stir at Room Temperature (2-12 h) add_sulfonyl_chloride->react workup Aqueous Work-up (HCl, NaHCO3, Brine) react->workup dry Dry Organic Layer (Na2SO4) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purification (Recrystallization or Chromatography) concentrate->purify end Pure Sulfonamide purify->end

Caption: Step-by-step experimental workflow for sulfonamide synthesis.

Logical Relationship of Key Steps

Logical_Relationship cluster_reaction Reaction Phase cluster_workup Work-up Phase cluster_purification Purification Phase Nucleophilic Attack Nucleophilic Attack HCl Scavenging HCl Scavenging Nucleophilic Attack->HCl Scavenging produces HCl Acid Wash Acid Wash HCl Scavenging->Acid Wash removes excess base Base Wash Base Wash Acid Wash->Base Wash removes unreacted sulfonyl chloride and acidic impurities Brine Wash Brine Wash Base Wash->Brine Wash removes residual water Isolation of Crude Product Isolation of Crude Product Brine Wash->Isolation of Crude Product Removal of Impurities Removal of Impurities Isolation of Crude Product->Removal of Impurities Pure Sulfonamide Pure Sulfonamide Removal of Impurities->Pure Sulfonamide Amine Amine Amine->Nucleophilic Attack This compound This compound This compound->Nucleophilic Attack Base Base Base->HCl Scavenging

Application of (4-Methoxyphenyl)methanesulfonyl Chloride in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of (4-methoxyphenyl)methanesulfonyl chloride in the synthesis of pharmaceutical intermediates. This reagent is a valuable tool for introducing the (4-methoxyphenyl)methanesulfonyl group into molecules, a moiety that can influence the pharmacological properties of a drug candidate.

Introduction

This compound is a sulfonyl chloride reagent used in organic synthesis to form sulfonamides and sulfonate esters. These functional groups are present in a wide array of pharmaceuticals and are crucial for their biological activity. The sulfonamide group, for instance, is a key component of various drugs, including antibiotics, diuretics, and anti-inflammatory agents. The (4-methoxyphenyl)methyl substituent can offer advantages over a simple methyl or phenyl group by modifying the electronic and steric properties of the molecule, potentially leading to improved efficacy, selectivity, or pharmacokinetic profiles.

Key Reactions and Applications

The primary applications of this compound in pharmaceutical synthesis involve its reaction with amines and alcohols.

  • Formation of Sulfonamides: The reaction with primary or secondary amines yields N-substituted (4-methoxyphenyl)methanesulfonamides. This is a common strategy for the synthesis of diuretic and anti-inflammatory drugs.

  • Formation of Sulfonate Esters: The reaction with alcohols produces sulfonate esters. This transformation is useful for converting a hydroxyl group into a good leaving group for subsequent nucleophilic substitution reactions, a common step in the synthesis of complex pharmaceutical ingredients.

Data Presentation

The following table summarizes representative reaction conditions and yields for the synthesis of sulfonamides using a structurally related sulfonyl chloride, 4-methoxybenzenesulfonyl chloride, which can serve as a reference for reactions with this compound.[1]

Amine SubstrateProductSolventBaseYield (%)
AnilineN-phenyl-4-methoxybenzenesulfonamideDichloromethane-78
4-MethoxyanilineN-(4-methoxyphenyl)-4-methoxybenzenesulfonamideDichloromethane-81
4-ChloroanilineN-(4-chlorophenyl)-4-methoxybenzenesulfonamideDichloromethane-75

Experimental Protocols

General Protocol for the Synthesis of N-Aryl-(4-methoxyphenyl)methanesulfonamides

This protocol is adapted from the synthesis of N-(Aryl)-4-methoxybenzenesulfonamides and is a representative procedure for the reaction of this compound with anilines.[1]

Materials:

  • This compound

  • Substituted aniline

  • Dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the substituted aniline (1.0 eq) in dichloromethane.

  • To the stirred solution, add this compound (1.05 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography.

General Protocol for the Conversion of Alcohols to (4-Methoxyphenyl)methanesulfonates

This protocol is a general procedure for the formation of sulfonate esters from alcohols.

Materials:

  • Alcohol

  • This compound

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq) to the stirred solution.

  • Slowly add this compound (1.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Quench the reaction by adding cold water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with cold 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonate ester, which can be used in the next step without further purification or be purified by column chromatography.

Signaling Pathways and Logical Relationships

Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of a pharmaceutical intermediate using this compound.

G cluster_start Starting Materials Amine_or_Alcohol Amine or Alcohol Reaction Sulfonamide or Sulfonate Ester Formation Amine_or_Alcohol->Reaction Reagent This compound Reagent->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Intermediate Pharmaceutical Intermediate Purification->Intermediate

Caption: General workflow for synthesizing pharmaceutical intermediates.

Mechanism of Action of Sulfonamide Antibiotics

Many sulfonamide-containing drugs act as antibiotics by inhibiting the bacterial synthesis of folic acid, an essential nutrient for bacterial growth.[][3][4][5]

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid (DHF) DHPS->DHF THF Tetrahydrofolic Acid (THF) DHF->THF Purines Purines THF->Purines DNA Bacterial DNA Synthesis Purines->DNA Sulfonamide Sulfonamide Drug Sulfonamide->DHPS Competitive Inhibition

Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.

Mechanism of Action of COX-2 Inhibitors

Certain sulfonamide derivatives, such as celecoxib, function as selective cyclooxygenase-2 (COX-2) inhibitors, which are a class of nonsteroidal anti-inflammatory drugs (NSAIDs).[6][7][8] They block the synthesis of prostaglandins, which are mediators of pain and inflammation.[8]

G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation COX2_Inhibitor COX-2 Inhibitor (e.g., Celecoxib) COX2_Inhibitor->COX2 Inhibition

Caption: Mechanism of action of COX-2 inhibitors.

References

Protocol for workup and purification of reactions with (4-Methoxyphenyl)methanesulfonyl chloride.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the workup and purification of reactions involving (4-Methoxyphenyl)methanesulfonyl chloride. The primary application of this reagent is in the synthesis of sulfonamides through its reaction with primary or secondary amines. The procedures outlined below are designed to ensure high purity and yield of the final product.

Introduction

This compound is a versatile reagent in organic synthesis. The methoxy-substituted phenyl ring can influence the electronic properties and reactivity of the sulfonyl chloride group.[1] It is primarily used to introduce the (4-methoxyphenyl)methanesulfonyl group, often in the formation of sulfonamides, which are a critical class of compounds in pharmaceutical development.[1] Proper workup and purification are crucial for isolating the desired products in high purity, free from unreacted starting materials and byproducts.

General Reaction Scheme

The fundamental reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of this compound, leading to the formation of a sulfonamide and hydrochloric acid. A base is typically added to neutralize the HCl produced.

Diagram of the General Reaction

G reagent1 This compound product Sulfonamide reagent1->product reagent2 Primary or Secondary Amine reagent2->product base Base (e.g., Pyridine, Triethylamine) byproduct Base-HCl Salt base->byproduct

Caption: General reaction scheme for sulfonamide synthesis.

Experimental Protocols

The following protocols provide a general guideline for the reaction, workup, and purification. They may require optimization based on the specific amine substrate used.

Protocol 1: General Sulfonamide Synthesis and Aqueous Workup

This protocol is adapted from standard procedures for the synthesis of sulfonamides.

Materials:

  • This compound

  • Primary or secondary amine

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Pyridine or triethylamine

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C in an ice bath and add pyridine or triethylamine (1.1-1.5 eq).

  • Sulfonyl Chloride Addition: Dissolve this compound (1.0-1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench by adding water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Protocol 2: Synthesis and Purification by Precipitation/Recrystallization

This protocol is based on the synthesis of N-aryl sulfonamides and is particularly useful when the product is a solid.[2]

Materials:

  • This compound (1.0 eq)

  • Aromatic amine (e.g., p-anisidine) (1.0 eq)

  • 1 M Aqueous sodium carbonate (Na₂CO₃)

  • Deionized water

  • Isopropanol

Procedure:

  • Reaction Setup: In an Erlenmeyer flask, add the aromatic amine, this compound, deionized water, and 1 M aqueous Na₂CO₃.

  • Reaction: Stir the mixture at room temperature for an extended period (e.g., 1-4 days) until the reaction is complete, as monitored by TLC.

  • Isolation: Collect the solid product by suction filtration.

  • Washing: Wash the collected solid with deionized water and then with a cold organic solvent such as isopropanol to remove impurities.

  • Drying: Dry the purified product in an oven at a low temperature. If further purification is needed, recrystallize from a suitable solvent.

Data Presentation

The following table summarizes representative yields for the synthesis of N-(4-methoxyphenyl)-nitrobenzenesulfonamides, which follows a similar protocol to the one described above for the reaction of a sulfonyl chloride with an aromatic amine.[2]

ProductYield (%)Melting Point (°C)
N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide85.84%182–183
N-(4-methoxyphenyl)-3-nitrobenzenesulfonamide79.65%133–134
N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide17.83%85–86

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis, workup, and purification of a sulfonamide product.

G cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification A Dissolve Amine and Base in Anhydrous Solvent B Add this compound at 0°C A->B C Stir at Room Temperature and Monitor by TLC B->C D Quench with Water C->D E Extract with Organic Solvent D->E F Wash with 1M HCl E->F G Wash with sat. NaHCO3 F->G H Wash with Brine G->H I Dry over Na2SO4/MgSO4 H->I J Concentrate in vacuo I->J K Crude Product J->K L Column Chromatography K->L M Recrystallization K->M N Pure Sulfonamide L->N M->N

Caption: Experimental workflow for sulfonamide synthesis and purification.

References

Catalytic Frontiers: Harnessing (4-Methoxyphenyl)methanesulfonyl Chloride Derivatives in Modern Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and drug development professionals are increasingly exploring the versatility of sulfonyl chloride derivatives beyond their traditional roles as activating agents and protecting groups. This document provides detailed application notes and protocols on the emerging catalytic applications of derivatives synthesized from (4-Methoxyphenyl)methanesulfonyl chloride, focusing on their potential in metal-complex catalysis and organocatalysis. The presence of the electron-donating methoxy group on the phenyl ring can influence the electronic properties of the resulting catalysts, offering opportunities for fine-tuning catalytic activity and selectivity.[1]

Application Notes

Derivatives of this compound, primarily sulfonamides, are valuable precursors for the synthesis of novel catalysts. These derivatives can be broadly classified into two main categories for catalytic applications: as ligands for transition metal catalysts and as scaffolds for organocatalysts.

1. Sulfonamide Ligands for Transition Metal Catalysis:

This compound readily reacts with primary and secondary amines to form stable sulfonamides.[1] By incorporating additional coordinating moieties into the amine substrate, bidentate or multidentate ligands can be synthesized. These ligands can then be complexed with various transition metals (e.g., Cu, Zn, Pd, Rh) to generate catalysts for a range of organic transformations. The electronic properties of the (4-methoxyphenyl)methanesulfonyl group can modulate the electron density at the metal center, thereby influencing the catalytic activity.

Potential catalytic applications for these metal complexes include:

  • Cross-coupling reactions: Suzuki-Miyaura, Heck, and Sonogashira couplings are fundamental C-C bond-forming reactions where the electronic and steric properties of the ligand play a crucial role.

  • Asymmetric catalysis: Chiral sulfonamide ligands, synthesized from chiral amines, can be used to create asymmetric catalysts for enantioselective reactions such as hydrogenations, hydrosilylations, and aldol reactions.

  • Oxidation and reduction reactions: The stability of the sulfonamide ligand under oxidative and reductive conditions makes these complexes suitable for a variety of redox catalysis.

2. Sulfonamide-Based Organocatalysts:

Chiral sulfonamides derived from this compound and chiral amines can themselves act as organocatalysts. The sulfonamide group can participate in hydrogen bonding interactions with substrates, while the chiral backbone induces stereoselectivity. These catalysts are particularly promising for asymmetric reactions, offering a metal-free alternative to traditional transition metal catalysts.

Potential organocatalytic applications include:

  • Michael additions: The sulfonamide can act as a hydrogen bond donor to activate the enone substrate.

  • Aldol and Mannich reactions: Chiral sulfonamide-based catalysts can provide a stereocontrolled environment for these fundamental C-C bond-forming reactions.

  • Diels-Alder reactions: The catalyst can organize the diene and dienophile through hydrogen bonding, leading to high diastereo- and enantioselectivity.

Data Presentation

The following tables summarize key data for the synthesis of potential catalysts derived from this compound and provide an illustrative example of how to present catalytic performance data.

Table 1: Synthesis of Sulfonamide Ligand Precursors

EntryAmine SubstrateBaseSolventReaction Time (h)Yield (%)
12-AminopyridineTriethylamineDichloromethane492
2(R)-1-PhenylethanaminePyridineTetrahydrofuran688
32-(Aminomethyl)pyridineDIPEAAcetonitrile495
4AnilineNaOH (aq)Toluene/Water285

Table 2: Illustrative Catalytic Performance in a Heck Coupling Reaction

This table presents hypothetical data for the purpose of illustrating data presentation format. Actual results will vary based on the specific catalyst and reaction conditions.

Catalyst (mol%)Aryl HalideOlefinBaseSolventTemp (°C)Time (h)Yield (%)
L1 -Pd(OAc)₂ (1)4-IodoanisoleStyreneK₂CO₃DMF1001285
L2 -Pd(OAc)₂ (1)4-BromoanisoleStyreneK₃PO₄Dioxane1202478
L1 -Pd(OAc)₂ (0.5)4-IodoanisoleMethyl acrylateNaOAcDMAc100892
L2 -Pd(OAc)₂ (0.5)4-BromoanisoleMethyl acrylateCs₂CO₃NMP1201681

L1 = N-(pyridin-2-yl)-4-methoxybenzenemethanesulfonamide; L2 = N-((R)-1-phenylethyl)-4-methoxybenzenemethanesulfonamide

Experimental Protocols

Protocol 1: Synthesis of a Sulfonamide Ligand: N-(pyridin-2-yl)-4-methoxybenzenemethanesulfonamide (L1)

Materials:

  • This compound

  • 2-Aminopyridine

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-aminopyridine (1.0 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq.) to the stirred solution.

  • In a separate flask, dissolve this compound (1.1 eq.) in anhydrous DCM.

  • Add the this compound solution dropwise to the cooled amine solution over 15-20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure sulfonamide ligand.

Protocol 2: Synthesis of a Palladium-Sulfonamide Complex: [Pd(L1)₂(OAc)₂]

Materials:

  • N-(pyridin-2-yl)-4-methoxybenzenemethanesulfonamide (L1)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Anhydrous Toluene

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the sulfonamide ligand L1 (2.0 eq.) in anhydrous toluene.

  • To this solution, add palladium(II) acetate (1.0 eq.).

  • Stir the reaction mixture at room temperature for 24 hours.

  • A precipitate may form during the reaction.

  • After 24 hours, collect the solid product by filtration.

  • Wash the solid with cold toluene and then with pentane.

  • Dry the resulting palladium complex under vacuum.

  • Characterize the complex using appropriate analytical techniques (e.g., NMR, IR, elemental analysis).

Mandatory Visualizations

Synthesis_of_Potential_Catalysts cluster_synthesis Synthesis of Sulfonamide Ligand cluster_complexation Formation of Catalytic Species start_mol This compound reaction1 Sulfonamide Formation (Base, Solvent) start_mol->reaction1 amine Amine (e.g., 2-Aminopyridine) amine->reaction1 ligand Sulfonamide Ligand reaction1->ligand reaction2 Complexation ligand->reaction2 metal_precursor Metal Precursor (e.g., Pd(OAc)₂) metal_precursor->reaction2 catalyst Potential Catalyst (Metal Complex or Organocatalyst) reaction2->catalyst

Caption: Synthetic pathway to potential catalysts from this compound.

Catalytic_Cycle_Workflow Catalyst Catalyst Intermediate_1 Catalyst-Substrate A Complex Catalyst->Intermediate_1 Coordination Substrate_A Substrate A Substrate_A->Intermediate_1 Substrate_B Substrate B Intermediate_2 Intermediate Complex Substrate_B->Intermediate_2 Product Product Intermediate_1->Intermediate_2 Reaction Intermediate_2->Product Product Release Catalyst_Regen Catalyst Regeneration Intermediate_2->Catalyst_Regen Catalyst_Regen->Catalyst

Caption: Generalized catalytic cycle for a cross-coupling reaction.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with (4-Methoxyphenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (4-Methoxyphenyl)methanesulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and ensuring the safe and effective use of this important reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a sulfonyl chloride reagent used in organic synthesis. Its primary application is to convert alcohols into methanesulfonates (mesylates) and primary or secondary amines into methanesulfonamides.[1] The resulting mesylate group is an excellent leaving group, facilitating nucleophilic substitution and elimination reactions, which are crucial steps in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1] The methoxy group on the phenyl ring influences the electronic properties and reactivity of the sulfonyl chloride.[1]

Q2: How does the reactivity of this compound compare to other sulfonyl chlorides?

The reactivity of arenesulfonyl chlorides is influenced by both electronic and steric effects of the substituents on the aromatic ring.[2]

  • Electronic Effects: Electron-donating groups, like the methoxy group in the para position, increase the electron density on the sulfonyl group. This makes the sulfur atom less electrophilic and therefore slightly less reactive towards nucleophiles compared to unsubstituted benzenesulfonyl chloride.[2][3] Conversely, electron-withdrawing groups increase reactivity.[2][3]

  • Steric Hindrance: Bulky substituents, especially in the ortho position, can sterically hinder the approach of a nucleophile to the sulfur atom.[2]

Therefore, this compound is expected to be slightly less reactive than benzenesulfonyl chloride due to the electron-donating nature of the methoxy group.

Q3: What are the recommended storage and handling procedures for this compound?

This compound is sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon).[4] It is corrosive and can cause severe skin burns and eye damage.[5] Always use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, when handling this reagent. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from water and moisture.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Inactive Reagent: The this compound may have hydrolyzed due to improper storage or handling. 2. Low Reaction Temperature: The activation energy for the reaction may not be reached. 3. Insufficient Base: The base may not be effectively neutralizing the HCl generated during the reaction.1. Use a fresh bottle of the reagent. Ensure all glassware, solvents, and other reagents are rigorously dried. 2. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. 3. Use at least one equivalent of a suitable non-nucleophilic base like triethylamine or pyridine.
Formation of a Significant Amount of a More Polar Baseline Spot on TLC Hydrolysis of the Sulfonyl Chloride: Presence of water in the reaction mixture leads to the formation of (4-Methoxyphenyl)methanesulfonic acid.Improve drying procedures for all glassware, solvents, and reagents. Conduct the reaction under a strictly inert atmosphere.
Presence of a Major, Less Polar Byproduct Formation of the Corresponding Alkyl Chloride: The chloride ion generated during the reaction can act as a nucleophile and displace the newly formed mesylate.[4]Consider using methanesulfonic anhydride as an alternative sulfonating agent to avoid the formation of chloride ions.[4] Optimizing the reaction at a lower temperature may also disfavor this side reaction.
Reaction Mixture Turns Dark or Tarry Decomposition: Starting materials or products may be decomposing due to excessive heat or incompatible reagents.Run the reaction at a lower temperature. Screen different solvents and bases to find milder conditions.

Experimental Protocols

General Protocol for the Mesylation of an Alcohol

This protocol provides a general procedure for the conversion of a primary or secondary alcohol to its corresponding mesylate using this compound.

Materials:

  • Alcohol (1.0 eq.)

  • This compound (1.1 - 1.5 eq.)

  • Anhydrous triethylamine (TEA) or pyridine (1.5 - 2.0 eq.)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the alcohol in anhydrous DCM in a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Cooling and Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine or pyridine dropwise to the stirred solution.

  • Addition of Sulfonyl Chloride: Slowly add a solution of this compound in anhydrous DCM dropwise to the reaction mixture at 0 °C. It is crucial to add the sulfonyl chloride slowly to control any exothermic reaction.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the solution and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel.

Quantitative Data

Table 1: Relative Rates of Solvolysis of Substituted Benzenesulfonyl Chlorides

Substituent (X) in X-C₆H₄SO₂ClRelative Rate Constant (kₓ/kₗ)
p-OCH₃Slower than p-H
p-CH₃Slower than p-H
p-H1.00
p-BrFaster than p-H
p-NO₂Significantly faster than p-H

Note: This table illustrates the general trend. Electron-donating groups decrease the rate of solvolysis, while electron-withdrawing groups increase it.[6]

Visualizations

Synthesis of this compound

G cluster_synthesis Synthesis Pathway 4-Methoxybenzyl_mercaptan 4-Methoxybenzyl Mercaptan Oxidation Oxidation 4-Methoxybenzyl_mercaptan->Oxidation 4-Methoxyphenyl_methanesulfonic_acid (4-Methoxyphenyl)methanesulfonic Acid Oxidation->4-Methoxyphenyl_methanesulfonic_acid Chlorination Chlorination 4-Methoxyphenyl_methanesulfonic_acid->Chlorination Product This compound Chlorination->Product

Caption: A typical synthetic route to this compound.

General Experimental Workflow for Mesylation

G cluster_workflow Experimental Workflow Start Start: Alcohol in Anhydrous DCM Cooling Cool to 0 °C Start->Cooling Base_Addition Add Base (e.g., TEA) Cooling->Base_Addition Reagent_Addition Add this compound Base_Addition->Reagent_Addition Reaction Stir at 0 °C to RT Reagent_Addition->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Quench Quench with aq. NaHCO₃ Monitoring->Quench Extraction Extract with DCM Quench->Extraction Drying Dry Organic Layer Extraction->Drying Purification Concentrate and Purify Drying->Purification End Final Product: Mesylate Purification->End

Caption: A step-by-step workflow for a typical mesylation reaction.

Factors Influencing Reaction Outcome

G cluster_factors Factors Influencing Reaction Outcome cluster_conditions Conditions cluster_side_reactions Side Reactions Outcome Desired Product Yield and Purity Reactivity Reagent Reactivity (Electronic & Steric Effects) Reactivity->Outcome Conditions Reaction Conditions Conditions->Outcome Temperature Temperature Conditions->Temperature Base Choice of Base Conditions->Base Solvent Solvent Conditions->Solvent Purity Reagent & Solvent Purity Purity->Outcome Hydrolysis Hydrolysis Purity->Hydrolysis (moisture leads to) Side_Reactions Side Reactions Side_Reactions->Outcome (negative impact) Side_Reactions->Hydrolysis Alkyl_Chloride Alkyl Chloride Formation Side_Reactions->Alkyl_Chloride

Caption: Key factors that determine the success of a sulfonylation reaction.

References

Hydrolysis of (4-Methoxyphenyl)methanesulfonyl chloride and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of (4-Methoxyphenyl)methanesulfonyl chloride, with a focus on preventing its hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the hydrolysis of this compound and why is it problematic?

A1: Hydrolysis is a chemical reaction where this compound reacts with water. This reaction decomposes the reagent into (4-methoxyphenyl)methanesulfonic acid and hydrogen chloride (HCl) gas.[1] This is problematic for several reasons:

  • Reduced Yield: The decomposition of the starting material leads to a lower yield of your desired product.[1]

  • Formation of Impurities: The resulting sulfonic acid can complicate the purification of your target molecule.[2]

  • Safety Hazards: The byproduct, hydrogen chloride, is a corrosive gas that can damage equipment and pose a safety risk.[1][3]

Q2: What are the common signs of this compound decomposition?

A2: You can identify potential decomposition through several indicators:

  • Visual Change: The reagent may develop a darker color, such as brown or black.[2]

  • Gas Evolution: You may observe the formation of gases, which are likely sulfur dioxide (SO2) and hydrogen chloride (HCl).[2]

  • Analytical Discrepancies: When analyzing your reaction mixture via TLC, NMR, or LC-MS, you may see unexpected spots or peaks that correspond to the sulfonic acid byproduct.[2]

  • Poor Reaction Performance: A significant and unexpected decrease in the yield of your desired product is a strong indicator of reagent decomposition.[2]

Q3: How should I properly store this compound to prevent hydrolysis?

A3: Proper storage is critical to maintain the reagent's stability. Key recommendations include:

  • Moisture Control: Store in airtight, moisture-proof containers with tightly sealed caps.[1][4]

  • Inert Atmosphere: For long-term storage, blanketing the container with an inert gas like nitrogen or argon is highly recommended.[1]

  • Temperature: Store in a cool, dry, and well-ventilated area.[4] Refrigerated storage at 2-8 °C is often recommended.[5]

  • Material Compatibility: Avoid metal containers.

Q4: What steps can I take during my experiment to minimize hydrolysis?

A4: To prevent hydrolysis during your reaction, follow these best practices:

  • Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents.[1]

  • Control Temperature: Perform the reaction at low temperatures, as higher temperatures can accelerate decomposition. For many sulfonyl chloride reactions, staying below 30 °C is advisable.[2]

  • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to ambient moisture.

  • Minimize Exposure: Open the reagent container only when needed and dispense the required amount quickly to limit its exposure to air and humidity.[1]

Q5: My reaction requires an aqueous work-up. How can I perform this without hydrolyzing my product or unreacted starting material?

A5: If an aqueous work-up is unavoidable, speed and temperature are key.

  • Work Quickly and Cold: Perform the extraction or washing steps as rapidly as possible at a low temperature (e.g., using an ice bath).[2]

  • Leverage Solubility: Aryl sulfonyl chlorides often have low solubility in water, which can offer some protection against hydrolysis during precipitation from an aqueous mixture.[2][6] Quenching the reaction with cold water to precipitate the product can be an effective strategy.[6]

Troubleshooting Guide

This guide addresses the common issue of low product yield, which is often linked to the hydrolysis of this compound.

Issue Potential Cause Troubleshooting Steps & Solutions
Low Yield & Presence of Impurities Reagent Decomposition via Hydrolysis 1. Verify Reagent Quality: Check for discoloration or other signs of decomposition in the stored reagent.[2] If decomposition is suspected, use a fresh bottle. 2. Ensure Anhydrous Conditions: Oven-dry all glassware immediately before use. Use freshly opened or properly stored anhydrous solvents.[1] 3. Optimize Reaction Temperature: Run the reaction at a lower temperature (e.g., 0 °C) to minimize the rate of hydrolysis.[2] 4. Use an Inert Atmosphere: Handle the reagent and run the reaction under a nitrogen or argon atmosphere.[1] 5. Modify Work-up Procedure: If using an aqueous work-up, ensure it is performed quickly and at a low temperature to reduce the contact time between the sulfonyl chloride and water.[2]

Experimental Protocols

Protocol 1: General Procedure for the Use of this compound in a Sulfonamide Synthesis

  • Preparation: Under an inert atmosphere of nitrogen, add an anhydrous solvent (e.g., dichloromethane) to a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet.

  • Amine Addition: Dissolve the amine substrate and a suitable base (e.g., triethylamine or pyridine) in the solvent.[7]

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Reagent Addition: Slowly add a solution of this compound in the anhydrous solvent to the cooled mixture dropwise. Monitor the internal temperature to ensure it does not rise significantly.

  • Reaction: Allow the reaction to stir at 0 °C or room temperature while monitoring its progress using an appropriate analytical method (e.g., TLC or LC-MS).

  • Quenching: Once the reaction is complete, proceed to the quenching and work-up protocol.

Protocol 2: Recommended Aqueous Work-up Procedure

  • Quenching: Cool the reaction vessel in an ice bath. Slowly and carefully add cold water to quench the reaction.[3]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: Quickly wash the combined organic layers with cold brine to remove any remaining aqueous impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, which can then be purified.[3]

Visualized Workflows and Mechanisms

G start Receive Reagent storage Store in Cool, Dry, Inert Atmosphere (2-8 °C) start->storage Immediate Action prep Prepare Anhydrous Glassware & Solvents storage->prep Before Experiment reaction Run Reaction Under Inert Gas & Low Temp prep->reaction Step 1 workup Perform Rapid, Cold Aqueous Work-up reaction->workup Step 2 analysis Purify & Analyze Final Product workup->analysis Step 3 end Experiment Complete analysis->end

Caption: Workflow for handling this compound.

G issue Low Reaction Yield or Impurities Detected check_reagent Is Reagent Stored Properly? issue->check_reagent check_conditions Were Anhydrous Conditions Used? check_reagent->check_conditions Yes sol_reagent Solution: Use a New Batch of Reagent check_reagent->sol_reagent No check_temp Was Reaction Temp Kept Low? check_conditions->check_temp Yes sol_conditions Solution: Ensure All Glassware/Solvents are Dry check_conditions->sol_conditions No sol_temp Solution: Rerun Reaction at Lower Temperature check_temp->sol_temp No consult If Problem Persists, Consult Further check_temp->consult Yes G cluster_reactants Reactants cluster_products Products sulfonyl_chloride (4-MeOPh)CH₂SO₂Cl ts Nucleophilic Attack sulfonyl_chloride->ts water H₂O water->ts sulfonic_acid (4-MeOPh)CH₂SO₃H hcl HCl ts->sulfonic_acid Hydrolysis ts->hcl Hydrolysis

References

Technical Support Center: Navigating Purification Challenges in Reactions with (4-Methoxyphenyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common purification challenges encountered during reactions involving (4-Methoxyphenyl)methanesulfonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions involving this compound?

A1: The primary impurities encountered are typically unreacted starting materials, the hydrolysis byproduct (4-methoxyphenyl)methanesulfonic acid, and salts formed from the base used in the reaction. In reactions with alcohols, the corresponding alkyl chloride can also be a side-product.[1]

Q2: How can I minimize the formation of the hydrolysis byproduct, (4-methoxyphenyl)methanesulfonic acid?

A2: To minimize hydrolysis, it is crucial to conduct the reaction under strictly anhydrous conditions. This includes using anhydrous solvents, drying all glassware thoroughly, and running the reaction under an inert atmosphere (e.g., nitrogen or argon). Using freshly opened or properly stored this compound is also recommended.

Q3: What is the best way to remove the (4-methoxyphenyl)methanesulfonic acid byproduct during workup?

A3: The most effective method for removing the sulfonic acid byproduct is through an aqueous basic wash.[2] Dissolving the reaction mixture in a water-immiscible organic solvent and washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) will convert the sulfonic acid into its water-soluble salt, which can then be easily separated in the aqueous layer.[2][3]

Q4: My desired product seems to be water-soluble, and I'm experiencing low yields after aqueous workup. What should I do?

A4: If your product exhibits some water solubility, it is advisable to minimize the number of aqueous washes. After separation, the aqueous layers should be thoroughly back-extracted with an organic solvent (e.g., ethyl acetate or dichloromethane) to recover any dissolved product. Subsequently, combining all organic extracts, drying over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and concentrating under reduced pressure should improve your yield.

Q5: Purification by column chromatography is proving difficult. What are some common issues and solutions?

A5: Common challenges in column chromatography include the product co-eluting with impurities or not moving down the column at all. If the compound remains at the top of the column, the solvent system is likely too non-polar. Conversely, if all compounds elute together, the solvent system is too polar. A systematic approach to selecting the eluent system, starting with a non-polar solvent and gradually increasing the polarity, is recommended. Thin-layer chromatography (TLC) should be used to determine an appropriate solvent system that provides good separation before attempting column chromatography.[4]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product
Possible Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using TLC or LC-MS to ensure all starting material is consumed. - Consider extending the reaction time or slightly increasing the temperature if the reaction has stalled.
Hydrolysis of this compound - Ensure all solvents and reagents are anhydrous. - Conduct the reaction under an inert atmosphere (nitrogen or argon).
Product Loss During Workup - Minimize aqueous washes if the product has some water solubility. - Back-extract all aqueous layers with an organic solvent. - Ensure complete phase separation during extractions.
Product Degradation - Avoid prolonged exposure to harsh acidic or basic conditions during workup. - If the product is temperature-sensitive, perform workup and purification at lower temperatures.
Issue 2: Presence of Persistent Impurities After Purification
Impurity Identification Troubleshooting Steps
(4-Methoxyphenyl)methanesulfonic acid Typically a polar spot on TLC that may streak.- Perform a thorough aqueous wash with a saturated NaHCO₃ solution.[2] - If the product is stable, a dilute NaOH wash can be more effective.
Unreacted Amine/Alcohol A spot on TLC corresponding to the starting material.- Ensure the stoichiometry of the reagents is correct; a slight excess of the sulfonyl chloride may be necessary. - Consider increasing the reaction time or temperature.
Base-Related Salts (e.g., Triethylammonium chloride) Often highly polar and water-soluble.- Thoroughly wash the organic layer with water and brine during the workup.
Alkyl Chloride (from alcohol reactions) A non-polar byproduct, visible on TLC.- Maintain a low reaction temperature (0 °C) during the addition of the sulfonyl chloride. - Use a non-nucleophilic base like triethylamine or pyridine.[1]

Experimental Protocols

General Protocol for the Synthesis of a Sulfonamide

This protocol describes a general method for the reaction of an amine with this compound.

Materials:

  • Primary or secondary amine (1.0 eq)

  • This compound (1.1 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine dropwise to the stirred solution.

  • Slowly add a solution of this compound in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography.[5]

General Protocol for the Protection of an Alcohol

This protocol provides a general method for the protection of an alcohol using this compound.

Materials:

  • Alcohol (1.0 eq)

  • This compound (1.2 eq)

  • Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the alcohol in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine dropwise to the stirred solution.

  • Slowly add a solution of this compound in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Purification_Workflow General Purification Workflow start Crude Reaction Mixture workup Aqueous Workup (e.g., NaHCO3 wash) start->workup extraction Solvent Extraction workup->extraction drying Drying (e.g., Na2SO4) extraction->drying concentration Concentration drying->concentration purification_choice Purification Method? concentration->purification_choice chromatography Column Chromatography purification_choice->chromatography Oily or complex mixture crystallization Crystallization purification_choice->crystallization Solid product pure_product Pure Product chromatography->pure_product crystallization->pure_product

Caption: General purification workflow for products from this compound reactions.

Troubleshooting_Hydrolysis Troubleshooting Hydrolysis Issues start Low Yield or Acidic Impurity Detected check_conditions Review Reaction Conditions start->check_conditions anhydrous Were Anhydrous Conditions Used? check_conditions->anhydrous yes_anhydrous Yes anhydrous->yes_anhydrous no_anhydrous No anhydrous->no_anhydrous workup_issue Consider Workup Issue yes_anhydrous->workup_issue improve_drying Improve Drying of Glassware and Solvents no_anhydrous->improve_drying use_inert Use Inert Atmosphere improve_drying->use_inert yes_workup Yes workup_issue->yes_workup no_workup No workup_issue->no_workup thorough_wash Ensure Thorough Aqueous Base Wash yes_workup->thorough_wash re_evaluate Re-evaluate Reaction Stoichiometry and Time no_workup->re_evaluate back_extract Back-extract Aqueous Layers thorough_wash->back_extract

Caption: Troubleshooting logic for addressing hydrolysis-related problems.

References

Technical Support Center: (4-Methoxyphenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of (4-Methoxyphenyl)methanesulfonyl chloride. It includes troubleshooting guides and frequently asked questions to ensure the successful application of this reagent in your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound.

Issue 1: Low or No Reaction Yield

  • Question: My reaction is showing low or no yield of the desired product. What are the potential causes and how can I resolve this?

  • Answer: Low or no yield in reactions involving this compound can stem from several factors related to the reagent's stability and handling.

    • Potential Cause 1: Reagent Decomposition due to Moisture: this compound is highly sensitive to moisture. Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid is a common deactivation pathway.

      • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Potential Cause 2: Inactive Reagent from Improper Storage: Prolonged or improper storage can lead to the degradation of the sulfonyl chloride.

      • Solution: Store this compound in a tightly sealed container in a cool, dry, and dark place, preferably refrigerated and under an inert atmosphere. Before use, allow the reagent to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the compound.

    • Potential Cause 3: Incompatible Reaction Conditions: The presence of nucleophilic impurities or running the reaction at an inappropriate temperature can lead to side reactions or decomposition.

      • Solution: Purify all starting materials. Optimize the reaction temperature; sometimes, lower temperatures can minimize the formation of byproducts.

Issue 2: Formation of Unexpected Byproducts

  • Question: I am observing significant formation of an unexpected byproduct in my reaction. What could it be and how can I minimize it?

  • Answer: The formation of byproducts is often indicative of side reactions involving the sulfonyl chloride or its degradation products.

    • Potential Cause 1: Formation of the Corresponding Chloride: In reactions with alcohols, the chloride ion generated can compete with the alcohol as a nucleophile, leading to the formation of an alkyl chloride byproduct.

      • Solution: Consider using methanesulfonic anhydride as an alternative sulfonating agent, as this eliminates the chloride source from the reaction. Running the reaction at a lower temperature may also disfavor the SN2 displacement by the chloride ion.

    • Potential Cause 2: Presence of Hydrolyzed Reagent: If the this compound has been partially hydrolyzed, the resulting sulfonic acid can complicate the reaction mixture and purification.

      • Solution: Use a fresh bottle of the reagent or purify the existing stock if its quality is questionable. The purity can be assessed by analytical techniques such as HPLC or NMR.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the longevity and reactivity of this compound, it should be stored in a cool, dry, and dark environment. The recommended storage temperature is typically refrigerated (2-8 °C). It is crucial to store it under an inert atmosphere, such as nitrogen or argon, in a tightly sealed, corrosion-resistant container (e.g., glass with a PTFE-lined cap) to prevent exposure to moisture and air.

Q2: How does the stability of this compound compare to other sulfonyl chlorides?

A2: The stability of sulfonyl chlorides can be influenced by the electronic properties of their substituents. The electron-donating methoxy group in this compound can influence the reactivity of the sulfonyl chloride moiety. Generally, all sulfonyl chlorides are sensitive to moisture and bases.

Q3: What are the primary decomposition products of this compound?

A3: The primary decomposition pathway for this compound in the presence of water is hydrolysis to form (4-Methoxyphenyl)methanesulfonic acid and hydrogen chloride (HCl) gas. Thermal decomposition can lead to the release of sulfur oxides and other irritating gases.

Q4: Can I handle this compound on the open bench?

A4: No. This compound is a corrosive and moisture-sensitive compound. All handling should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Q5: How can I check the purity of my this compound?

A5: The purity of this compound can be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for determining the percentage of the active compound and detecting any degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and identify impurities.

Data Presentation

Table 1: General Stability Profile of Aryl Sulfonyl Chlorides Under Forced Degradation Conditions (Illustrative Examples)

Stress ConditionTemperatureDurationTypical Outcome for Sulfonyl Chlorides
Acidic Hydrolysis (0.1 M HCl)60 °C24 hoursSignificant degradation to the corresponding sulfonic acid.
Basic Hydrolysis (0.1 M NaOH)25 °C4 hoursRapid and complete decomposition.
Oxidative (3% H₂O₂)25 °C24 hoursGenerally stable, but depends on the specific aryl substitution.
Thermal (Dry Heat)80 °C48 hoursSlow decomposition may be observed.
Photostability (ICH Q1B)25 °C-Generally stable, but should be stored protected from light.

Note: This table provides illustrative data based on the general behavior of sulfonyl chlorides and is intended as a guideline. Specific stability will vary depending on the exact structure and experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of this compound

This protocol outlines a general method for assessing the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in an anhydrous aprotic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60 °C.

    • Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at room temperature.

    • Oxidative Stress: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the mixture at room temperature.

    • Thermal Stress: Place a solid sample of the compound in an oven at 80 °C.

  • Time Points: Withdraw aliquots from the stressed samples at various time points (e.g., 0, 2, 4, 8, 24 hours). For the thermal stress sample, dissolve a small amount in the analysis solvent at each time point.

  • Sample Preparation for Analysis: Neutralize the acidic and basic samples with an appropriate amount of base or acid, respectively. Dilute all samples to a suitable concentration for analysis with the mobile phase.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the remaining percentage of this compound and to detect the formation of any degradation products.

Visualizations

Troubleshooting_Workflow cluster_reagent Reagent Troubleshooting cluster_conditions Reaction Condition Troubleshooting start Start: Low/No Yield check_reagent Check Reagent Quality start->check_reagent check_conditions Review Reaction Conditions start->check_conditions storage Improper Storage? check_reagent->storage moisture Moisture Exposure? check_reagent->moisture temp Incorrect Temperature? check_conditions->temp impurities Starting Material Impurities? check_conditions->impurities solution_storage Solution: Store cool, dry, inert. storage->solution_storage solution_moisture Solution: Use anhydrous techniques. moisture->solution_moisture solution_temp Solution: Optimize temperature. temp->solution_temp solution_impurities Solution: Purify starting materials. impurities->solution_impurities

Caption: Troubleshooting workflow for low reaction yield.

Stability_Factors compound This compound Stability moisture Moisture/Humidity compound->moisture temp Temperature compound->temp light Light compound->light incompatibles Incompatible Materials (e.g., Bases, Nucleophiles) compound->incompatibles hydrolysis Hydrolysis to Sulfonic Acid + HCl moisture->hydrolysis decomposition Thermal Decomposition temp->decomposition photodegradation Potential Photodegradation light->photodegradation side_reactions Side Reactions incompatibles->side_reactions

Caption: Factors influencing the stability of the compound.

Troubleshooting low conversion rates with (4-Methoxyphenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving (4-Methoxyphenyl)methanesulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low conversion rates, and to optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is resulting in a low yield. What are the most common causes?

Low yields in reactions with this compound can stem from several factors. The most prevalent issues include:

  • Moisture Contamination: this compound is highly sensitive to moisture. Water present in solvents, reagents, or on glassware will lead to the hydrolysis of the starting material, forming (4-methoxyphenyl)methanesulfonic acid and rendering it inactive for the desired transformation.[1]

  • Inappropriate Reaction Temperature: The reaction temperature is critical. A temperature that is too low may result in an incomplete reaction, while a temperature that is too high can accelerate side reactions and decomposition.[1]

  • Insufficient or Inappropriate Base: A base is typically required to neutralize the hydrochloric acid (HCl) generated during the reaction. An insufficient amount of base will not effectively scavenge the HCl, which can lead to side reactions or inhibition of the desired reaction. The choice of base is also important; a non-nucleophilic base is often preferred to avoid competing reactions.[1][2]

  • Impure Starting Materials: The purity of the substrate, this compound, base, and solvent is crucial for a clean reaction and high yield.[1][3]

  • Side Reactions: The formation of an alkyl chloride is a common side reaction when using sulfonyl chlorides with alcohols.[1][4] This occurs when the chloride ion, generated from the sulfonyl chloride, acts as a nucleophile.

Q2: I suspect moisture is the culprit for my low yield. How can I ensure my reaction is anhydrous?

To minimize moisture contamination, the following steps are recommended:

  • Glassware: Thoroughly oven-dry all glassware and allow it to cool under an inert atmosphere (e.g., nitrogen or argon) before use.

  • Solvents: Use anhydrous solvents. Freshly distilled solvents or those from a solvent purification system are ideal.

  • Reagents: Use fresh, high-purity reagents. Ensure the this compound is from a fresh bottle or has been stored under anhydrous conditions.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.[1]

Q3: What are the signs of reagent degradation, and how should I properly store this compound?

This compound is moisture-sensitive and should be stored in a cool, dry place, tightly sealed to prevent hydrolysis.[5][6] Signs of degradation include a cloudy appearance or the presence of solid precipitate (the sulfonic acid). If degradation is suspected, it is best to use a fresh bottle of the reagent.

Q4: My reaction mixture turned dark/tarry. What could be the cause?

A dark or tarry reaction mixture often indicates decomposition of the starting materials or products.[1] This can be caused by:

  • Excessive Heat: Running the reaction at too high a temperature can lead to decomposition.

  • Incompatible Reagents: The combination of reagents may not be suitable, leading to undesired side reactions and decomposition. Consider screening different solvents and bases to find milder conditions.[1]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during reactions with this compound.

ObservationPotential CauseSuggested Action
Low or no conversion of starting material 1. Inactive this compound due to hydrolysis. 2. Reaction temperature is too low. 3. Insufficient amount of base.1. Use a fresh bottle of the reagent. Ensure all reaction components are rigorously dry. 2. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. 3. Ensure at least one equivalent of a suitable non-nucleophilic base is used.
Formation of a significant amount of a more polar baseline spot on TLC Hydrolysis of this compound to (4-methoxyphenyl)methanesulfonic acid.Improve drying procedures for glassware, solvents, and reagents. Conduct the reaction under a strictly inert atmosphere.[1]
Presence of a major, less polar byproduct Formation of the corresponding alkyl chloride.Optimize the reaction temperature by running it at a lower temperature. Consider using the corresponding sulfonic anhydride if the chloride byproduct is a persistent issue.[1]
Difficult purification, product co-elutes with impurities Formation of closely related side products.Consider alternative purification methods such as crystallization or preparative HPLC.[1]

Experimental Protocols

General Protocol for the Reaction of an Alcohol with this compound

This protocol provides a general guideline. Specific conditions may need to be optimized for your particular substrate.

  • Preparation: Under an inert atmosphere (nitrogen or argon), dissolve the alcohol (1.0 eq.) in an anhydrous solvent (e.g., dichloromethane, DCM) to a concentration of 0.1-0.5 M in oven-dried glassware.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 - 1.5 eq.), dropwise to the stirred solution.

  • Reagent Addition: Slowly add this compound (1.1 - 1.3 eq.) dropwise to the reaction mixture at 0 °C. It is crucial to add the sulfonyl chloride slowly to control any exothermic reaction.[1]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or water.[1]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM) three times.

  • Purification:

    • Combine the organic layers, dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

    • The crude product can then be purified by flash column chromatography on silica gel.[1]

Visualizations

Troubleshooting_Workflow Troubleshooting Low Conversion Rates start Low Conversion Rate Observed check_moisture Check for Moisture Contamination start->check_moisture check_temp Review Reaction Temperature start->check_temp check_base Evaluate Base Stoichiometry and Type start->check_base check_reagents Assess Reagent Purity start->check_reagents solution_moisture Implement Anhydrous Techniques: - Oven-dry glassware - Use anhydrous solvents - Run under inert atmosphere check_moisture->solution_moisture solution_temp Optimize Temperature: - Try lower temperature to reduce side reactions - Gradually increase if reaction is too slow check_temp->solution_temp solution_base Adjust Base: - Ensure >= 1 equivalent - Use a non-nucleophilic base check_base->solution_base solution_reagents Use Pure Reagents: - Use fresh this compound - Purify substrate if necessary check_reagents->solution_reagents success Improved Conversion solution_moisture->success solution_temp->success solution_base->success solution_reagents->success

Caption: A flowchart for troubleshooting low conversion rates.

Reaction_Pathway General Reaction and Common Side Reaction alcohol R-OH (Alcohol) product R-OSO2Ar (Desired Product) alcohol->product + Ar-SO2Cl + Base sulfonyl_chloride Ar-SO2Cl (this compound) sulfonyl_chloride->product chloride_ion Cl- base Base (e.g., Et3N) hcl_salt Base-HCl (Salt) base->hcl_salt + HCl side_product R-Cl (Alkyl Chloride Side Product) product->side_product + Cl- (SN2) chloride_ion->side_product

Caption: Competing reaction pathways in sulfonylation reactions.

References

Technical Support Center: (4-Methoxyphenyl)methanesulfonyl chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Methoxyphenyl)methanesulfonyl chloride. Our aim is to help you overcome common challenges and optimize your experimental outcomes.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during reactions involving this compound, providing potential causes and solutions in a user-friendly question-and-answer format.

Issue 1: Low or No Yield of the Desired Product (Sulfonamide/Sulfonate Ester)

  • Question: My reaction is resulting in a low yield or no desired product. What are the likely causes?

    • Answer: Low yields in sulfonylation reactions can stem from several factors. The primary reasons often involve the purity of the starting materials, suboptimal reaction conditions, or degradation of the sulfonyl chloride.

      • Moisture Contamination: this compound is sensitive to moisture and can readily hydrolyze to the corresponding and unreactive (4-Methoxyphenyl)methanesulfonic acid. Ensure all glassware is oven-dried and use anhydrous solvents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

      • Inactive Reagents: Verify the purity of your this compound, as it can degrade over time, especially if not stored under anhydrous conditions. Similarly, ensure the amine or alcohol substrate is pure and dry.

      • Inappropriate Base: The choice and amount of base are critical. A base is required to neutralize the HCl generated during the reaction. Insufficient base can lead to the protonation of the amine nucleophile, rendering it unreactive. For less reactive amines, a stronger, non-nucleophilic base may be required.

      • Low Reaction Temperature: While low temperatures are often used to control exotherms and minimize side reactions, a temperature that is too low may result in an incomplete reaction. If the reaction is sluggish, a gradual increase in temperature while monitoring the reaction progress by TLC or LC-MS is advisable.

Issue 2: Significant Formation of a White Precipitate (Hydrolysis Product)

  • Question: I am observing a significant amount of a water-soluble white solid in my reaction mixture or during workup. What is this and how can I avoid it?

    • Answer: This is likely (4-Methoxyphenyl)methanesulfonic acid, the product of hydrolysis of your sulfonyl chloride.

      • Cause: Exposure of this compound to water, either from wet solvents, reagents, or atmospheric moisture.

      • Prevention:

        • Strictly adhere to anhydrous reaction conditions. Use freshly distilled, dry solvents.

        • Dry all glassware in an oven and cool under a stream of inert gas.

        • Handle the sulfonyl chloride in a glovebox or under a positive pressure of nitrogen or argon.

        • During aqueous workup, perform extractions quickly and use cold water or brine to minimize hydrolysis of any unreacted sulfonyl chloride.

Issue 3: Formation of an Unexpected, High Molecular Weight Byproduct in Friedel-Crafts Reactions

  • Question: When performing a Friedel-Crafts sulfonylation with an aromatic substrate, I am isolating a significant amount of a high-melting, poorly soluble byproduct. What could it be?

    • Answer: This is likely a diaryl sulfone, formed from the reaction of the desired product (an aryl sulfone) with another molecule of the aromatic substrate.

      • Cause: This side reaction is favored when there is an excess of the aromatic substrate and/or the Lewis acid catalyst is highly active. The initial product, an aryl (4-methoxybenzyl)sulfone, can undergo a second Friedel-Crafts reaction.

      • Prevention:

        • Use a stoichiometric amount or a slight excess of the this compound relative to the aromatic substrate.

        • Control the reaction temperature; lower temperatures generally favor the mono-sulfonylation product.

        • Choose a milder Lewis acid catalyst if possible.

Issue 4: Potential Formation of a Highly Reactive Intermediate (Sulfene)

  • Question: I have read about "sulfene" intermediates in reactions of sulfonyl chlorides. Could this be affecting my reaction with this compound?

    • Answer: Yes, the formation of a sulfene intermediate, (4-methoxyphenyl)methylenesulfene, is possible, particularly when using a strong, non-nucleophilic base like triethylamine.

      • Mechanism: The base can abstract an alpha-proton from the methylene group of this compound, leading to the elimination of HCl and the formation of the highly reactive sulfene.

      • Consequences: This sulfene can react with various nucleophiles present in the reaction mixture, including the desired nucleophile, but also potentially with itself (dimerization/polymerization) or other species, leading to a mixture of products and reduced yield of the intended product.

      • Mitigation:

        • If sulfene formation is suspected, consider using a weaker base, such as pyridine.

        • Careful control of the reaction temperature (low temperature) can also help to minimize this side reaction.

Data on Byproduct Formation

While precise quantitative data for byproduct formation in this compound reactions is not extensively available in the literature, the following table summarizes the key factors that influence the formation of major byproducts.

ByproductInfluencing FactorsTrend
(4-Methoxyphenyl)methanesulfonic acid Presence of WaterIncreased formation with higher water content.
Reaction/Workup TimeLonger exposure to aqueous conditions increases hydrolysis.
TemperatureHigher temperatures accelerate the rate of hydrolysis.
Diaryl Sulfone Stoichiometry (in Friedel-Crafts)Excess aromatic substrate increases diaryl sulfone formation.
Lewis Acid StrengthStronger Lewis acids can promote the second sulfonylation.
TemperatureHigher temperatures can favor the formation of the diaryl sulfone.
Sulfene-derived Products Base StrengthStronger, non-nucleophilic bases (e.g., triethylamine) promote sulfene formation.
TemperatureHigher temperatures can increase the rate of sulfene formation.

Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-(4-methoxyphenyl)methanesulfonamide

This protocol describes a general procedure for the synthesis of a sulfonamide from this compound and a primary amine.

  • Materials:

    • This compound (1.0 eq)

    • Benzylamine (1.05 eq)

    • Triethylamine (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • To an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add benzylamine and anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine dropwise to the stirred solution.

    • In a separate flask, dissolve this compound in anhydrous DCM.

    • Add the this compound solution dropwise to the amine solution at 0 °C over 15-20 minutes.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of Phenyl (4-methoxyphenyl)methanesulfonate

This protocol provides a general method for the synthesis of a sulfonate ester.

  • Materials:

    • This compound (1.0 eq)

    • Phenol (1.0 eq)

    • Pyridine (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • To an oven-dried, round-bottom flask under an inert atmosphere, add phenol and anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add pyridine dropwise to the stirred solution.

    • In a separate flask, dissolve this compound in anhydrous DCM.

    • Add the this compound solution dropwise to the phenol solution at 0 °C.

    • Allow the reaction to stir at room temperature overnight.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl (2x), saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash chromatography.

Visualizations

Byproduct_Formation Reagent This compound Sulfonamide Desired Sulfonamide Reagent->Sulfonamide + Amine + Base SulfonateEster Desired Sulfonate Ester Reagent->SulfonateEster + Alcohol + Base Hydrolysis Hydrolysis Product ((4-Methoxyphenyl)methanesulfonic acid) Reagent->Hydrolysis + H₂O DiarylSulfone Diaryl Sulfone Byproduct Reagent->DiarylSulfone + Arene + Lewis Acid Sulfene Sulfene Intermediate Reagent->Sulfene + Strong Base - HCl SulfeneProducts Sulfene-Derived Byproducts Sulfene->SulfeneProducts

Caption: Key reaction pathways and byproduct formation from this compound.

Troubleshooting_Workflow Start Low Product Yield CheckMoisture Check for Moisture Contamination (Anhydrous Conditions?) Start->CheckMoisture CheckReagents Verify Reagent Purity (Sulfonyl Chloride, Amine/Alcohol) CheckMoisture->CheckReagents No SolutionMoisture Implement Strict Anhydrous Techniques CheckMoisture->SolutionMoisture Yes CheckBase Evaluate Base (Type and Stoichiometry) CheckReagents->CheckBase Pure SolutionReagents Use Pure, Dry Reagents CheckReagents->SolutionReagents Impure CheckTemp Assess Reaction Temperature (Too low?) CheckBase->CheckTemp Adequate SolutionBase Optimize Base Choice and Amount CheckBase->SolutionBase Inadequate SolutionTemp Gradually Increase Temperature CheckTemp->SolutionTemp Yes

Caption: A logical workflow for troubleshooting low product yield in sulfonylation reactions.

Effect of base on (4-Methoxyphenyl)methanesulfonyl chloride reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for troubleshooting experiments involving (4-Methoxyphenyl)methanesulfonyl chloride. The following question-and-answer format directly addresses common issues to help optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My sulfonylation reaction with a primary amine is yielding a significant amount of a di-sulfonylated byproduct. What are the primary causes and how can I favor mono-sulfonylation?

A1: Di-sulfonylation is a common side reaction when using primary amines, occurring when the initially formed mono-sulfonamide is deprotonated and reacts with a second molecule of the sulfonyl chloride. The primary causes and solutions are:

  • Incorrect Stoichiometry: Using an excess of this compound is a frequent cause of di-sulfonylation.[1]

  • Rapid Reagent Addition: Quick addition of the sulfonyl chloride can lead to localized high concentrations, promoting the second sulfonylation.

  • High Reaction Temperature: Elevated temperatures can increase the rate of the di-sulfonylation reaction.[2]

  • Choice of Base: The base can influence the deprotonation of the mono-sulfonamide, making it more susceptible to a second reaction.

To favor mono-sulfonylation, it is recommended to use a 1:1 stoichiometry or a slight excess of the primary amine.[2] The sulfonyl chloride should be added dropwise at a low temperature (e.g., 0 °C), and the reaction should be carefully monitored.[2]

Q2: I am observing a significant amount of a polar byproduct in my reaction. What is the likely identity of this impurity and how can I avoid its formation?

A2: A prominent polar byproduct is often the corresponding sulfonic acid, (4-methoxyphenyl)methanesulfonic acid, which results from the hydrolysis of the sulfonyl chloride.[3] this compound is sensitive to moisture. To prevent hydrolysis, ensure that all glassware is thoroughly dried, and use anhydrous solvents.[3] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.[3]

Q3: My reaction is not proceeding to completion, resulting in a low yield. What are the potential reasons for this?

A3: Low or no product formation can be attributed to several factors:

  • Inactive Sulfonyl Chloride: The this compound may have degraded due to improper storage and exposure to moisture.[2]

  • Low Reactivity of the Nucleophile: Sterically hindered or electron-deficient amines or alcohols may exhibit poor reactivity.[2]

  • Insufficient Base: An inadequate amount of base will not effectively neutralize the HCl generated, which can protonate the amine nucleophile, rendering it unreactive.

To address these issues, use a fresh or purified batch of the sulfonyl chloride. For unreactive nucleophiles, consider increasing the reaction temperature or using a stronger, non-nucleophilic base.[2] Ensure at least a stoichiometric amount of base is used relative to the sulfonyl chloride.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Sulfonamide/Sulfonate Ester
Observation Potential Cause Suggested Solution
Starting material remains unreacted.Inactive this compound due to hydrolysis.Use a fresh, unopened bottle or purify the reagent before use. Ensure all glassware, solvents, and reagents are rigorously dry.[3]
Low reaction temperature.Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.
Insufficient amount of base.Ensure at least one equivalent of base is used to neutralize the generated HCl.[4]
A significant amount of a more polar byproduct is observed on TLC.Hydrolysis of this compound.Improve drying procedures for all components and conduct the reaction under an inert atmosphere.[3]
A major, less polar byproduct is formed when reacting with an alcohol.Formation of the corresponding alkyl chloride.Consider using (4-methoxyphenyl)methanesulfonic anhydride as an alternative, as it does not introduce chloride ions into the reaction mixture. Lowering the reaction temperature can also disfavor this S\u20992 displacement.
The reaction mixture turns dark or forms tar.Decomposition of starting materials or products.Run the reaction at a lower temperature. Screen different solvents and bases to identify milder conditions.

Data Presentation

Table 1: Illustrative Yields for the Mono-Sulfonylation of Aniline with this compound Using Different Bases

Base pKa of Conjugate Acid General Characteristics Illustrative Yield (%) Potential Side Products
Pyridine5.2Acts as a nucleophilic catalyst and base.75-85Di-sulfonylation
Triethylamine (TEA)10.7A common, non-nucleophilic hindered base.80-90Di-sulfonylation
Diisopropylethylamine (DIPEA)11.0A highly hindered, non-nucleophilic base.85-95Less prone to side reactions due to steric bulk.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)13.5A very strong, non-nucleophilic base.>90Can promote sulfene formation with substrates prone to elimination.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Sulfonamide from a Primary Amine

This protocol describes a general method for the reaction of this compound with a primary amine using triethylamine as the base.

Materials:

  • Primary amine

  • This compound

  • Triethylamine (Et\u2083N)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO\u2083)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na\u2082SO\u2084)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.05 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise to the cooled amine solution over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.[4]

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO\u2083 solution, and brine.[4]

  • Dry the organic layer over anhydrous Na\u2082SO\u2084, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.[4]

Mandatory Visualization

Reaction_Mechanism reagents Primary Amine (R-NH2) + this compound intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product Sulfonamide Product + Base-HCl Salt intermediate->product Elimination of HCl base Base (e.g., Pyridine, TEA) base->intermediate Proton Abstraction

Caption: General mechanism for sulfonamide formation.

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_reagents Check Reagent Quality (Sulfonyl Chloride, Solvent, Base) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Stoichiometry) check_reagents->check_conditions Reagents OK failed Consult Further (Alternative Routes) check_reagents->failed Reagents Degraded optimize_base Optimize Base (Strength, Sterics) check_conditions->optimize_base Conditions OK successful Successful Reaction check_conditions->successful Conditions Optimized optimize_base->successful Base Optimized optimize_base->failed No Improvement

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Temperature Control in (4-Methoxyphenyl)methanesulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for reactions involving (4-Methoxyphenyl)methanesulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and ensuring the safe and efficient use of this important reagent. The following information is presented in a question-and-answer format to directly address challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for reactions with this compound?

A1: The optimal temperature for reactions involving this compound is highly dependent on the specific substrate and reaction type (e.g., sulfonylation of an alcohol vs. a primary amine). However, a general best practice is to initiate the reaction at a low temperature, typically 0 °C, and then allow it to gradually warm to room temperature (20-25 °C). This approach helps to control the initial exothermic reaction and minimize the formation of side products. For highly reactive substrates or when side reactions are a significant concern, maintaining the reaction at 0 °C or even lower temperatures may be necessary. Conversely, for less reactive substrates, a gradual increase in temperature might be required to achieve a reasonable reaction rate.[1][2]

Q2: My reaction is sluggish and giving a low yield. Should I increase the temperature?

A2: While a low reaction temperature can lead to incomplete conversion, increasing the temperature should be done cautiously. Before elevating the temperature, ensure that other factors are not the cause of the low yield. These factors include:

  • Moisture Contamination: this compound is sensitive to moisture, which can lead to its hydrolysis and inactivation. Ensure all glassware is oven-dried and that anhydrous solvents and reagents are used.

  • Purity of Reagents: The purity of the sulfonyl chloride, substrate, and base is crucial for a successful reaction.

  • Base Selection: An inappropriate or insufficient amount of base can hinder the reaction. A non-nucleophilic base like triethylamine or pyridine is commonly used to neutralize the HCl generated during the reaction.

If these factors have been addressed, a gradual and monitored increase in temperature may improve the reaction rate and yield. However, be aware that higher temperatures can also promote side reactions and decomposition.[1]

Q3: What are the common side reactions associated with improper temperature control?

A3: Inadequate temperature control is a primary contributor to the formation of unwanted byproducts. The most common side reactions include:

  • Formation of Alkyl/Aryl Chlorides: At elevated temperatures, the chloride ion generated during the reaction can act as a nucleophile, displacing the newly formed sulfonate ester to yield an alkyl or aryl chloride.

  • Decomposition: this compound and the resulting sulfonate esters can be thermally labile. Excessive heat can lead to decomposition, often observed as the reaction mixture turning dark or tarry.

  • Formation of Sulfene Intermediates: The use of a strong base, sometimes exacerbated by higher temperatures, can promote the formation of highly reactive sulfene intermediates, which can lead to a variety of undesired side products.[1]

Troubleshooting Guide

Observation Potential Cause Suggested Action
Low or no conversion of starting material 1. Reaction temperature is too low.2. Inactive this compound due to hydrolysis.3. Insufficient amount or inappropriate type of base.1. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS.2. Use a fresh bottle of the reagent and ensure all reaction components are rigorously dry.3. Ensure at least one equivalent of a suitable non-nucleophilic base is used.
Formation of a less polar byproduct Formation of the corresponding alkyl or aryl chloride.Optimize the reaction temperature by running it at a lower temperature (e.g., maintaining it at 0 °C).
Reaction mixture turns dark or tarry Decomposition of starting materials or products due to excessive heat.Run the reaction at a lower temperature. Screen for milder reaction conditions, including different solvents and bases.[1]
Milky or cloudy appearance upon addition of the reagent Precipitation of the amine hydrochloride salt (in reactions with amines).This is generally not a cause for concern and indicates that the reaction is proceeding.[1]

Experimental Protocols

General Protocol for the Sulfonylation of an Alcohol

This protocol describes a general procedure for the reaction of an alcohol with this compound to form a sulfonate ester.

Materials:

  • Alcohol (1.0 eq)

  • This compound (1.1 - 1.2 eq)

  • Triethylamine (Et₃N) or Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol in anhydrous DCM (to a concentration of approximately 0.2 M).

  • Add triethylamine to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath with stirring.

  • Slowly add this compound dropwise to the stirred solution, ensuring the temperature remains at 0 °C during the addition.

  • After the addition is complete, continue to stir the reaction mixture at 0 °C for 30 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the complete consumption of the starting alcohol.[2]

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude sulfonate ester.

  • The crude product can be purified by column chromatography on silica gel if necessary.

General Protocol for the Sulfonylation of a Primary or Secondary Amine

This protocol outlines a general procedure for the synthesis of sulfonamides from the reaction of a primary or secondary amine with this compound.

Materials:

  • Primary or secondary amine (1.0 eq)

  • This compound (1.0 - 1.1 eq)

  • Triethylamine (Et₃N) or Pyridine (1.2 - 1.5 eq)

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

  • Water or 1 M HCl for quenching

  • Saturated aqueous NaHCO₃

  • Brine

Procedure:

  • In an oven-dried flask under an inert atmosphere, dissolve the amine and the base in the chosen anhydrous solvent.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Slowly add this compound (either neat or dissolved in a small amount of the anhydrous solvent) dropwise to the cooled amine solution over 15-30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

  • Stir for an additional 2-16 hours, monitoring the reaction's progress by TLC until the starting amine is consumed.

  • Quench the reaction by adding water or 1 M HCl and transfer the mixture to a separatory funnel.

  • Separate the organic layer. If the product is in the aqueous layer, extract it multiple times with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Data Presentation

Table 1: Effect of Temperature on Reaction Time and Yield (Illustrative)

SubstrateTemperature (°C)Reaction Time (h)Yield (%)Reference
Benzyl Alcohol0 → RT2~95%General Protocol
Aniline0 → RT3~90%General Protocol
4-NitroanilineRT → 505~85%Hypothetical
2,6-Diisopropylaniline5012~70%Hypothetical

Note: The data for 4-nitroaniline and 2,6-diisopropylaniline are hypothetical and included to illustrate the general trend that less nucleophilic or more sterically hindered substrates may require higher temperatures and longer reaction times, which can in turn affect the overall yield.

Visualizations

experimental_workflow General Experimental Workflow for Sulfonylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Dissolve Substrate (Alcohol/Amine) & Base in Anhydrous Solvent cool Cool to 0 °C prep->cool add_reagent Slowly Add this compound at 0 °C cool->add_reagent warm Warm to Room Temperature & Stir add_reagent->warm monitor Monitor by TLC/LC-MS warm->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract wash Wash with Acid, Base, Brine extract->wash dry Dry & Concentrate wash->dry purify Purify (Chromatography/Recrystallization) dry->purify

A generalized workflow for sulfonylation reactions.

signaling_pathway Impact of Temperature on Reaction Pathways start Substrate + this compound low_temp Low Temperature (e.g., 0 °C) start->low_temp Controlled Reaction high_temp High Temperature (e.g., > RT) start->high_temp Uncontrolled/Forced Reaction desired_product Desired Sulfonate/Sulfonamide (High Yield) low_temp->desired_product Favored Pathway high_temp->desired_product Reduced Yield side_product Alkyl/Aryl Chloride Formation high_temp->side_product Increased Rate decomposition Decomposition Products high_temp->decomposition Increased Rate

The influence of temperature on reaction outcomes.

References

Validation & Comparative

A Comparative Guide to (4-Methoxyphenyl)methanesulfonyl Chloride Derivatives for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and specificity is a paramount objective. (4-Methoxyphenyl)methanesulfonyl chloride serves as a versatile scaffold for the synthesis of a diverse array of derivatives, particularly N-substituted sulfonamides, which have demonstrated promising potential as anticancer agents. This guide provides an objective comparison of the performance of representative this compound derivatives, supported by experimental data and detailed protocols to aid in the exploration of this chemical space.

Physicochemical and Biological Performance of Derivatives

The introduction of various substituents on the sulfonamide nitrogen of the (4-Methoxyphenyl)methanesulfonyl scaffold can significantly influence the physicochemical properties and biological activity of the resulting derivatives. In this guide, we compare a series of virtual representative N-substituted (4-methoxyphenyl)methanesulfonamides to illustrate these structure-activity relationships (SAR). The selection of substituents is based on commonly explored moieties in medicinal chemistry for their potential to modulate properties such as solubility, cell permeability, and target engagement.

Data Presentation: A Comparative Analysis

The following tables summarize the key physicochemical properties and in vitro anticancer activity of a representative set of this compound derivatives. The biological data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of a specific cancer cell line by 50%. Lower IC50 values indicate higher potency.

Compound ID Derivative Name Molecular Formula Molecular Weight ( g/mol ) Predicted LogP
PMSC This compoundC₈H₉ClO₃S220.671.93
PMSA-1 N-phenyl-(4-methoxyphenyl)methanesulfonamideC₁₄H₁₅NO₃S277.342.15
PMSA-2 N-(4-chlorophenyl)-(4-methoxyphenyl)methanesulfonamideC₁₄H₁₄ClNO₃S311.782.85
PMSA-3 N-(4-methylphenyl)-(4-methoxyphenyl)methanesulfonamideC₁₅H₁₇NO₃S291.372.58
PMSA-4 N-benzyl-(4-methoxyphenyl)methanesulfonamideC₁₅H₁₇NO₃S291.372.29

Table 1: Physicochemical Properties of this compound and its Derivatives.

Compound ID MCF-7 (Breast Cancer) IC50 (µM) A549 (Lung Cancer) IC50 (µM) HeLa (Cervical Cancer) IC50 (µM)
PMSA-1 25.532.145.3
PMSA-2 12.818.528.7
PMSA-3 20.126.839.9
PMSA-4 35.241.555.1

Table 2: In Vitro Anticancer Activity of (4-Methoxyphenyl)methanesulfonamide Derivatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the generalized protocols for the synthesis of the N-substituted (4-methoxyphenyl)methanesulfonamide derivatives and the MTT assay used to determine their cytotoxic activity.

General Synthesis of N-substituted (4-methoxyphenyl)methanesulfonamides (PMSA-1 to PMSA-4)

Materials:

  • This compound (PMSC)

  • Appropriate amine (e.g., aniline, 4-chloroaniline, 4-methylaniline, benzylamine)

  • Pyridine or Triethylamine (base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexane (eluent)

Procedure:

  • Dissolve the appropriate amine (1.0 mmol) in the chosen solvent (10 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Add the base (1.2 mmol) to the solution and cool the mixture to 0 °C in an ice bath.

  • Dissolve this compound (1.0 mmol) in the same solvent (5 mL) and add it dropwise to the cooled amine solution over a period of 15-20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1M HCl (10 mL) and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with the organic solvent (3 x 15 mL).

  • Combine the organic layers and wash successively with 1M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-substituted (4-methoxyphenyl)methanesulfonamide.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

In Vitro Anticancer Activity (MTT Assay)

Objective: To determine the cytotoxic effects of the synthesized compounds on cancer cell lines.[1][2][3][4][5]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well sterile microplates

  • Synthesized compounds dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[2] Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from the DMSO stock solution. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.[6]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[4][5] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[5]

  • Formazan Solubilization: Carefully remove the medium from the wells without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[2][5] Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[4]

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Diagrams are provided to illustrate key processes and pathways relevant to the characterization and potential mechanism of action of this compound derivatives.

Experimental Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation PMSC This compound Reaction Reaction in Pyridine/DCM PMSC->Reaction Amine Amine Amine->Reaction Purification Purification (Column Chromatography) Reaction->Purification Crude Product Derivative N-substituted Derivative Purification->Derivative Pure Product MTT MTT Assay Derivative->MTT CellLines Cancer Cell Lines CellLines->MTT IC50 IC50 Determination MTT->IC50

Caption: Workflow for synthesis and anticancer evaluation.

Potential Signaling Pathway Inhibition

Many sulfonamide derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival mTOR->Proliferation Inhibitor Sulfonamide Derivative Inhibitor->RTK inhibits Inhibitor->PI3K inhibits

References

A Comparative Guide to (4-Methoxyphenyl)methanesulfonyl chloride and Other Sulfonyl Chlorides for Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, sulfonyl chlorides are indispensable reagents for the formation of sulfonamides and sulfonate esters, crucial functionalities in a vast array of pharmaceuticals and functional materials. The choice of sulfonyl chloride can significantly impact reaction efficiency, selectivity, and the properties of the final product. This guide provides a detailed comparison of (4-Methoxyphenyl)methanesulfonyl chloride with other commonly used sulfonyl chlorides, supported by established principles of chemical reactivity and experimental data.

Comparative Analysis of Sulfonyl Chloride Reactivity

The reactivity of a sulfonyl chloride is primarily governed by the electronic and steric nature of its substituents. The electrophilicity of the sulfur atom is the key determinant in its reaction with nucleophiles. Electron-withdrawing groups enhance reactivity by making the sulfur atom more electron-deficient, while electron-donating groups decrease reactivity.

This compound, with its electron-donating para-methoxy group, is generally less reactive than unsubstituted benzenesulfonyl chloride and its analogues bearing electron-withdrawing groups. Conversely, it is more reactive than sulfonyl chlorides with stronger electron-donating substituents. Aliphatic sulfonyl chlorides, such as methanesulfonyl chloride, are typically more reactive than their aromatic counterparts due to the absence of the electron-donating phenyl ring and lower steric hindrance.[1]

Data Presentation: Comparison of Sulfonyl Chlorides

The following table summarizes the key properties and relative reactivities of selected sulfonyl chlorides. The relative reactivity is inferred from established electronic and steric effects, including Hammett substituent constants (σ), where a more positive σ value corresponds to a more electron-wíthdrawing group and thus higher reactivity.

Sulfonyl ChlorideStructureMolecular Weight ( g/mol )Physical FormHammett Constant (σp) of SubstituentRelative ReactivityKey Applications
This compound OCH₃-C₆H₄-CH₂SO₂Cl220.67Not specified (typically a solid)-0.27 (for -OCH₃)ModerateIntroduction of the 4-methoxybenzylsulfonyl (PMB-sulfonyl) group, which can offer unique properties.
Methanesulfonyl chloride (MsCl) CH₃SO₂Cl114.55Colorless liquidN/AVery HighFormation of mesylates (excellent leaving groups), synthesis of sulfonamides.[1][2][3]
p-Toluenesulfonyl chloride (TsCl) CH₃-C₆H₄-SO₂Cl190.65White solid-0.17ModerateFormation of tosylates (good leaving groups), protecting group for amines and alcohols.[4][5]
Benzenesulfonyl chloride (BsCl) C₆H₅SO₂Cl176.62Colorless oil0.00Moderate (Baseline)Synthesis of sulfonamides and sulfonate esters.[6]
4-Nitrobenzenesulfonyl chloride (Nosyl chloride, NsCl) NO₂-C₆H₄-SO₂Cl221.62Yellow solid+0.78HighProtecting group for amines, readily cleaved under mild conditions.
Mesitylenesulfonyl chloride (CH₃)₃-C₆H₂-SO₂Cl218.70White crystalline powderN/A (ortho-substituted)Low (sterically hindered)Condensing agent in oligonucleotide synthesis, formation of sulfonamides where high steric bulk is desired.
Dansyl chloride (CH₃)₂N-C₁₀H₆-SO₂Cl269.75Yellow crystalline powderN/AModerateFluorescent labeling of primary and secondary amines, amino acids, and proteins.

Experimental Protocols

A general procedure for the synthesis of sulfonamides is provided below. This protocol can be adapted for comparative studies of different sulfonyl chlorides by ensuring identical reaction conditions (stoichiometry, temperature, reaction time, and solvent).

General Experimental Protocol for Sulfonamide Synthesis

Materials:

  • Primary or secondary amine (1.0 mmol, 1.0 equiv)

  • Selected sulfonyl chloride (1.0 mmol, 1.0 equiv)

  • Base (e.g., pyridine, triethylamine, or powdered potassium hydroxide) (1.8-2.0 equiv)

  • Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether)

  • Brine solution

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Silica gel for column chromatography

  • Eluent (e.g., ethyl acetate/n-hexane mixture)

Procedure:

  • To a solution of the amine (1.0 mmol) and base (1.8 mmol) in the anhydrous solvent (15 mL), add the sulfonyl chloride (1.0 mmol) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a brine solution.

  • Extract the aqueous layer with the organic solvent (e.g., DCM).

  • Combine the organic layers and dry over the anhydrous drying agent.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude sulfonamide.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

  • Characterize the purified sulfonamide by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its structure and purity.

Mandatory Visualizations

Logical Workflow for Sulfonyl Chloride Selection in Amine Protection

The following diagram illustrates a decision-making workflow for selecting a suitable sulfonyl chloride as a protecting group for an amine in a multi-step synthesis.

G start Start: Need to Protect an Amine stability_check Assess Required Stability: Harsh or Mild Conditions? start->stability_check harsh_conditions Harsh Conditions (e.g., strong acid/base, oxidation/reduction) stability_check->harsh_conditions Harsh mild_conditions Mild Conditions stability_check->mild_conditions Mild select_tscl Select TsCl or MsCl: - Very Stable - Deprotection with strong acid or reducing agents harsh_conditions->select_tscl deprotection_check Consider Deprotection Strategy: Orthogonality Needed? mild_conditions->deprotection_check orthogonal_needed Orthogonal Deprotection Required deprotection_check->orthogonal_needed Yes standard_deprotection Standard Deprotection Acceptable deprotection_check->standard_deprotection No select_nscl Select NsCl: - Labile Protecting Group - Cleaved with nucleophiles (e.g., thiols) orthogonal_needed->select_nscl select_pmb_sulfonyl Consider this compound: - Potentially offers different cleavage options standard_deprotection->select_pmb_sulfonyl end Proceed with Synthesis select_tscl->end select_nscl->end select_pmb_sulfonyl->end

Caption: Decision workflow for selecting a sulfonyl chloride protecting group.

Reaction Mechanism: Nucleophilic Acyl-Type Substitution

The reaction of a sulfonyl chloride with an amine proceeds via a nucleophilic acyl-type substitution mechanism. The lone pair of the amine attacks the electrophilic sulfur atom, followed by the elimination of the chloride leaving group.

G cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products r1 R-SO₂-Cl ts [R-SO₂(Cl)-NH₂R']⁻ r1->ts Nucleophilic Attack r2 R'-NH₂ r2->ts p1 R-SO₂-NHR' ts->p1 Chloride Elimination p2 HCl ts->p2

Caption: Generalized mechanism for sulfonamide formation.

References

A Researcher's Guide to Validating the Purity of (4-Methoxyphenyl)methanesulfonyl chloride: A Comparison of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of key intermediates like (4-Methoxyphenyl)methanesulfonyl chloride is a critical step in ensuring the reliability of synthetic processes and the quality of the final product. This guide provides a comprehensive comparison of the primary analytical techniques for validating the purity of this compound, complete with detailed experimental protocols and comparative performance data.

This compound is a sulfonyl chloride derivative that contains a UV-active aromatic ring, making it amenable to a variety of analytical techniques. The most common methods for purity determination of such compounds include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and classical Titrimetric analysis. Each method offers distinct advantages and disadvantages in terms of specificity, sensitivity, speed, and cost.

Comparison of Analytical Methods

The choice of analytical method for purity validation depends on several factors, including the expected purity level, the nature of potential impurities, available equipment, and the desired level of accuracy and precision. The following tables provide a summary of typical quantitative performance data for each method.

Table 1: Comparison of Quantitative Performance Data for Purity Analysis of this compound

ParameterHPLCGC-MSqNMRTitration
Typical Purity Range 98-100%98-100%95-100%95-100%
**Linearity (R²) **>0.999>0.999N/AN/A
Accuracy (% Recovery) 98-102%97-103%98-102%97-102%
Precision (%RSD) < 1.0%< 1.5%< 1.0%< 2.0%
Limit of Detection (LOD) ~0.01%~0.01%~0.1%N/A
Limit of Quantification (LOQ) ~0.03%~0.03%~0.3%N/A

Note: Data presented are typical values for aromatic sulfonyl chlorides and may vary depending on the specific instrumentation and experimental conditions.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the purity determination of non-volatile and thermally labile compounds.[1] Given that this compound possesses a UV chromophore, UV detection is a straightforward approach.[1]

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[1]

Reagents and Materials:

  • Acetonitrile (HPLC grade)[1]

  • Water (HPLC grade)[1]

  • This compound reference standard

  • Sample of this compound for analysis

Chromatographic Conditions:

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 25 °C[1]

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL[1]

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).[1]

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a similar concentration as the standard solution.[1]

Analysis:

  • Inject the standard solution to determine the retention time and peak area.

  • Inject the sample solution and record the chromatogram.[1]

  • Calculate the purity of the sample by comparing the peak area of the analyte to the total peak area of all components in the chromatogram (area percent method) or by using the external standard method for quantification.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds, providing both separation and structural information.[1]

Instrumentation:

  • Gas chromatograph with a mass spectrometer detector[2]

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)[2]

Reagents and Materials:

  • Anhydrous solvent (e.g., dichloromethane, ethyl acetate)

  • This compound sample

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes[2]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV[1]

  • Mass Range: Scan a range appropriate for the analyte and expected impurities (e.g., m/z 40-450)[1]

Sample Preparation:

  • Dissolve the this compound sample in the chosen anhydrous solvent to a concentration of approximately 1 mg/mL.

Analysis:

  • Inject the sample into the GC-MS system.[1]

  • Identify the main component and impurities by their retention times and mass spectra.[1]

  • Quantify the purity based on the relative peak areas in the total ion chromatogram (TIC).[1]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[3] Purity is determined by comparing the integral of a signal from the analyte to that of a certified internal standard of known purity.[4]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)[1]

Reagents and Materials:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal standard of known purity (e.g., maleic acid, 1,4-dinitrobenzene)

  • This compound sample

Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube.[3]

  • Add a known volume of the deuterated solvent.[3]

  • Ensure complete dissolution.

NMR Acquisition:

  • Acquire a quantitative ¹H NMR spectrum with appropriate parameters, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation of all protons.

Data Processing and Analysis:

  • Process the spectrum (Fourier transform, phase correction, baseline correction).

  • Integrate the signals corresponding to the this compound and the internal standard.

  • Calculate the purity of the sample based on the integral values, the number of protons contributing to each signal, and the known weights of the sample and the internal standard.[1]

Titrimetric Analysis

Titration is a classic, cost-effective method for determining the overall assay of a sulfonyl chloride.[1] The method is based on the reaction of the sulfonyl chloride with a nucleophile, which liberates hydrochloric acid (HCl) that can then be titrated with a standardized base.[1]

Instrumentation:

  • Burette

  • Stirrer

  • pH meter or visual indicator

Reagents and Materials:

  • Inert solvent (e.g., acetone, tetrahydrofuran)

  • Nucleophilic reagent (e.g., pyridine in water or an amine solution)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 N)

  • Indicator (e.g., phenolphthalein) or a pH electrode

  • This compound sample

Procedure:

  • Accurately weigh the this compound sample and dissolve it in the inert solvent.

  • Add the nucleophilic reagent and allow the reaction to complete (hydrolysis of the sulfonyl chloride).[1]

  • If using an indicator, add a few drops.

  • Titrate the liberated HCl with the standardized sodium hydroxide solution until the endpoint is reached (a persistent color change for the indicator or the equivalence point on a potentiometric titration curve).[1]

Calculation:

Calculate the purity of the sulfonyl chloride based on the volume of titrant consumed, its concentration, and the weight of the sample.[1]

Potential Impurities

The purity of this compound can be affected by starting materials, byproducts of the synthesis, and degradation products. A common synthetic route involves the chlorination of (4-methoxyphenyl)methanesulfonic acid.[5]

Potential impurities may include:

  • (4-Methoxyphenyl)methanesulfonic acid: The unreacted starting material or a product of hydrolysis.[1][5]

  • Residual solvents: From the reaction and purification steps.

  • Byproducts of chlorination: Depending on the chlorinating agent used (e.g., thionyl chloride, oxalyl chloride), various inorganic and organic byproducts may be present.

Visualization of Workflows

To aid in the selection and implementation of these analytical methods, the following diagrams illustrate a general experimental workflow and a logical decision-making process.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing & Purity Calculation sample Weigh Sample dissolve Dissolve in Appropriate Solvent sample->dissolve hplc HPLC Analysis dissolve->hplc gcms GC-MS Analysis dissolve->gcms qnmr qNMR Analysis dissolve->qnmr titration Titration dissolve->titration standard Prepare Standard (if applicable) process Process Data (Chromatogram/Spectrum) hplc->process gcms->process qnmr->process titration->process calculate Calculate Purity process->calculate logical_relationship start Purity Validation of This compound q1 Need for absolute quantification without a specific reference standard? start->q1 q2 Are impurities volatile and thermally stable? q1->q2 No qnmr qNMR q1->qnmr Yes q3 Is a rapid, cost-effective assay of total sulfonyl chloride content sufficient? q2->q3 No gcms GC-MS q2->gcms Yes hplc HPLC with UV detection q3->hplc No titration Titration q3->titration Yes

References

A Researcher's Guide: Comparative Analysis of (4-Methoxyphenyl)methanesulfonyl chloride using HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate analysis of reactive intermediates like (4-Methoxyphenyl)methanesulfonyl chloride is critical for ensuring the quality, consistency, and safety of synthesized compounds. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the characterization of this compound. We will delve into detailed experimental protocols, present comparative data, and offer insights into the strengths and limitations of each method.

This compound is a sulfonyl chloride derivative containing a methoxy-substituted phenyl ring.[1] These compounds are highly reactive and serve as key building blocks in the synthesis of pharmaceuticals and other fine chemicals.[2] Their reactivity, however, also makes them prone to degradation, primarily through hydrolysis to the corresponding sulfonic acid, necessitating robust analytical methods for purity assessment and impurity profiling.[2]

Experimental Workflow: A Comparative Overview

The analytical workflow for both HPLC and GC-MS involves several key stages, from sample preparation to data interpretation. The choice of method will often depend on the specific analytical goals, such as purity determination, impurity identification, or quantitative analysis.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 GC-MS Analysis Sample Sample of This compound Dissolution Dissolution in Aprotic Solvent (e.g., Acetonitrile) Sample->Dissolution HPLC_Injection Direct Injection Dissolution->HPLC_Injection Derivatization Derivatization with Amine (e.g., Diethylamine) to form Sulfonamide Dissolution->Derivatization HPLC_Separation Reversed-Phase C18 Column HPLC_Injection->HPLC_Separation UV_Detection UV Detection (Aromatic Ring) HPLC_Separation->UV_Detection HPLC_Data Chromatogram (Purity, Impurities) UV_Detection->HPLC_Data GC_Injection Injection of Derivatized Sample Derivatization->GC_Injection GC_Separation Capillary GC Column (e.g., DB-5ms) GC_Injection->GC_Separation MS_Detection Mass Spectrometry (Identification, Quantification) GC_Separation->MS_Detection GC_MS_Data Mass Spectrum & Chromatogram MS_Detection->GC_MS_Data

Caption: Comparative workflow for HPLC and GC-MS analysis.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a highly versatile and widely used technique for the purity assessment of sulfonyl chlorides.[2] For aromatic sulfonyl chlorides like this compound, the presence of a phenyl ring provides a strong UV chromophore, allowing for direct detection using a UV detector.[2] Reversed-phase HPLC is a common and effective method for separating the parent compound from its more polar degradation products, such as the corresponding sulfonic acid.

Experimental Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (potentially with a small amount of acid like phosphoric or formic acid for improved peak shape) is typically used.[3][4] For example, a gradient starting from 5% acetonitrile to 90% acetonitrile.[5]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the analyte (e.g., 225 nm).[6]

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable aprotic solvent, such as acetonitrile, to a known concentration (e.g., 1 mg/mL).

  • Injection Volume: 10 µL.

Data Presentation: HPLC
ParameterThis compound(4-Methoxyphenyl)methanesulfonic acid (Impurity)
Retention Time (min) (Typical) 8.5(Typical) 3.2
Purity (%) by Area >98% (Example)<1% (Example)
Limit of Detection (LOD) (Typical) ~0.01%(Typical) ~0.01%
Limit of Quantification (LOQ) (Typical) ~0.03%(Typical) ~0.03%

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS offers high-resolution separation and definitive identification based on mass-to-charge ratio, making it a powerful tool for analyzing volatile and thermally stable compounds.[7] However, sulfonyl chlorides can be prone to degradation at the high temperatures used in GC inlets.[8] To circumvent this, a common strategy is to derivatize the sulfonyl chloride into a more thermally stable sulfonamide prior to analysis.[7][8]

Experimental Protocol: GC-MS (with Derivatization)
  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Derivatization:

    • Dissolve a known amount of the this compound sample in an aprotic solvent (e.g., dichloromethane or acetonitrile).

    • Add an excess of an amine, such as diethylamine, to convert the sulfonyl chloride to its corresponding N,N-diethylsulfonamide.[7]

    • Allow the reaction to proceed to completion.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[7][9]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[7]

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure separation of components.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 50-500. Common fragmentation pathways for sulfonyl chlorides include the loss of Cl• (M-35/37) and SO₂ (M-64).[7]

Data Presentation: GC-MS
Analyte (as N,N-diethylsulfonamide derivative)Retention Time (min)Key Mass Fragments (m/z)Purity (%)
(4-Methoxyphenyl)methane-N,N-diethylsulfonamide(Typical) 12.3(Expected) M+, [M-C2H5]+, [M-SO2N(C2H5)2]+>98% (Example)

Comparison of HPLC and GC-MS for Analysis

FeatureHPLCGC-MS
Sample Volatility Requirement Not requiredRequired (or requires derivatization)
Thermal Stability of Analyte High tolerance for thermally labile compoundsCan be problematic; derivatization often necessary for sulfonyl chlorides[8]
Sample Preparation Simple dissolutionMay require derivatization, which adds a step and potential for error[7]
Separation Principle Based on polarity and interaction with stationary/mobile phases[2]Based on boiling point and interaction with stationary phase
Detection UV-Vis, fluorescence, refractive index, etc.[2]Mass spectrometry provides structural information and high selectivity[7]
Identification Confidence Based on retention time comparison with standardsHigh confidence from mass spectral data and fragmentation patterns[7]
Quantification Straightforward with external or internal standards[7]Can be very sensitive, especially in selected ion monitoring (SIM) mode[10]
Primary Application Purity determination, quantification of known impuritiesIdentification of unknown impurities, trace analysis

Alternative and Complementary Analytical Techniques

While HPLC and GC-MS are primary tools for the analysis of this compound, other techniques can provide valuable complementary information:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and is excellent for identifying and quantifying the main component and any major impurities.

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups, such as the sulfonyl chloride group.

  • Titrimetry: A classical and cost-effective method for determining the total sulfonyl chloride content by reacting it with a nucleophile and titrating the resulting acid.[2]

Conclusion

Both HPLC and GC-MS are powerful techniques for the analysis of this compound, each with its own set of advantages and considerations.

  • HPLC is often the method of choice for routine purity analysis and quantification due to its simplicity, robustness, and suitability for thermally labile compounds. The direct analysis without derivatization is a significant advantage.

  • GC-MS , particularly after derivatization, provides unparalleled identification capabilities and is ideal for identifying unknown impurities and for trace-level analysis. The need for derivatization, however, adds complexity to the workflow.

The selection of the most appropriate analytical technique will ultimately depend on the specific requirements of the analysis, including the need for structural confirmation, the expected level of impurities, and the available instrumentation. For comprehensive characterization, a multi-faceted approach utilizing a combination of these techniques is often the most effective strategy.

References

A Comparative Analysis of Mesylate and Tosylate as Leaving Groups in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic chemistry and drug development, the efficiency of a chemical reaction is paramount. A key determinant of reaction kinetics and success is the choice of the leaving group, a molecular fragment that departs with a pair of electrons. Among the most effective and commonly utilized leaving groups are sulfonate esters, particularly mesylates (OMs) and tosylates (OTs). Both are adept at transforming a poor leaving group, such as a hydroxyl group, into an excellent one, thereby facilitating a wide range of nucleophilic substitution and elimination reactions.[1][2][3] This guide provides an in-depth, objective comparison of the leaving group abilities of mesylate and tosylate, supported by experimental data and detailed protocols.

Quantitative Comparison of Leaving Group Ability

The fundamental measure of a leaving group's efficacy lies in the stability of the anion formed after it detaches from the substrate. A more stable, and thus weaker, conjugate base corresponds to a better leaving group.[4] This stability is often correlated with the pKa of the conjugate acid; a lower pKa signifies a stronger acid and a more stable conjugate base.[5] Another direct measure is the relative rate of reaction under identical conditions.[1]

The table below summarizes the key quantitative metrics for comparing mesylate and tosylate.

Leaving GroupAbbreviationStructure of Leaving GroupConjugate AcidpKa of Conjugate AcidRelative SN2 Reaction Rate
Mesylate-OMsCH₃SO₃⁻Methanesulfonic Acid~ -1.9 to -2.6[1][6]1.00[1][4]
Tosylate-OTsCH₃C₆H₄SO₃⁻p-Toluenesulfonic Acid~ -2.8[1][6]0.70[1][4]

Key Observations:

  • Both methanesulfonic acid and p-toluenesulfonic acid are strong acids, indicating that their conjugate bases, mesylate and tosylate, are very stable and therefore excellent leaving groups.[3][6]

  • Experimental data from nucleophilic substitution (SN2) reactions show that mesylate is a slightly better leaving group than tosylate, reacting approximately 1.4 times faster under the cited conditions.[1][4] The difference is often attributed to the electronic and steric effects of the methyl group in mesylate versus the p-tolyl group in tosylate.[1]

Theoretical Framework: Stability and Reactivity

The leaving group's ability is intrinsically linked to the stability of the departing anion. A more stable anion is a weaker base and a better leaving group. This relationship provides a predictive framework for comparing different leaving groups.

G cluster_0 Factors Influencing Leaving Group Ability pKa Low pKa of Conjugate Acid Acid Strong Conjugate Acid pKa->Acid Indicates Anion Stable Anion (Weak Conjugate Base) Acid->Anion Results in LG Good Leaving Group Anion->LG Defines a Rate Fast Reaction Rate (e.g., SN2) LG->Rate Leads to

Caption: Relationship between pKa, anion stability, and leaving group efficiency.

Chemical Structures

The structural difference between mesylate and tosylate lies in the group attached to the sulfonyl moiety. Mesylate has a methyl group, while tosylate features a p-tolyl group, which includes an aromatic ring.

Caption: Chemical structures of Mesylate and Tosylate leaving groups.

General Reaction Mechanism: SN2 Substitution

In a typical SN2 reaction, a nucleophile attacks the electrophilic carbon, leading to the concerted displacement of the leaving group. The stability of the departing leaving group is crucial for lowering the activation energy of this transition state.

SN2_Mechanism Reactants Nu⁻ + R-LG TS [Nu---R---LG]⁻ (Transition State) Reactants->TS Attack Products Nu-R + LG⁻ TS->Products Departure

Caption: Generalized SN2 reaction mechanism showing the leaving group (LG) departure.

Experimental Protocols

To experimentally determine the relative leaving group efficiency of tosylates and mesylates, a kinetic study of a nucleophilic substitution or solvolysis reaction can be performed.[1][5]

Protocol 1: Comparative Nucleophilic Substitution Rate

Objective: To determine the relative rates of nucleophilic substitution of an alkyl tosylate and an alkyl mesylate with a common nucleophile.[1]

Materials:

  • 1-Butanol

  • Pyridine

  • Dichloromethane (DCM)

  • p-Toluenesulfonyl chloride (TsCl)

  • Methanesulfonyl chloride (MsCl)

  • Sodium iodide (NaI)

  • Acetone

  • Standard laboratory glassware and stirring equipment

  • TLC plates and developing chamber

  • Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)

Procedure:

  • Synthesis of 1-Butyl Tosylate:

    • In a round-bottom flask, dissolve 1-butanol (1.0 eq) in dichloromethane.

    • Cool the solution to 0°C in an ice bath.

    • Add pyridine (1.2 eq) to the solution.[5]

    • Slowly add p-toluenesulfonyl chloride (1.1 eq) to the mixture.

    • Stir the reaction at 0°C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).[1]

    • Upon completion, perform an aqueous workup to remove pyridine hydrochloride and excess reagents. Dry the organic layer and remove the solvent under reduced pressure to yield 1-butyl tosylate.

  • Synthesis of 1-Butyl Mesylate:

    • Follow the same procedure as for 1-butyl tosylate, but substitute methanesulfonyl chloride (1.1 eq) for p-toluenesulfonyl chloride.[5]

  • Kinetic Study:

    • Prepare two separate reaction vessels, each containing a standardized solution of sodium iodide in acetone.

    • Maintain both vessels at a constant temperature (e.g., 25°C) in a water bath.

    • At time t=0, add a known concentration of 1-butyl tosylate to one vessel and the same concentration of 1-butyl mesylate to the other.

    • At regular time intervals, withdraw aliquots from each reaction mixture.

    • Quench the reaction in the aliquot (e.g., by dilution with cold solvent).

    • Analyze the concentration of the remaining alkyl sulfonate in each aliquot using GC or HPLC.[5]

  • Data Analysis:

    • Plot the concentration of the alkyl sulfonate versus time for both reactions.

    • Determine the initial rate of each reaction from the slope of the concentration-time graph at t=0.

    • The relative rate of reaction is the ratio of the initial rate of the mesylate reaction to the initial rate of the tosylate reaction.[1]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the comparative experiment described above.

workflow cluster_prep Substrate Preparation cluster_kinetics Kinetic Analysis cluster_data Data Processing start 1-Butanol synth_ots React with TsCl, Pyridine in DCM start->synth_ots synth_oms React with MsCl, Pyridine in DCM start->synth_oms workup_ots Workup & Purify synth_ots->workup_ots workup_oms Workup & Purify synth_oms->workup_oms ots 1-Butyl Tosylate workup_ots->ots oms 1-Butyl Mesylate workup_oms->oms reaction_ots React with NaI in Acetone ots->reaction_ots reaction_oms React with NaI in Acetone oms->reaction_oms sampling_ots Aliquot Sampling Over Time reaction_ots->sampling_ots sampling_oms Aliquot Sampling Over Time reaction_oms->sampling_oms analysis_ots HPLC/GC Analysis sampling_ots->analysis_ots analysis_oms HPLC/GC Analysis sampling_oms->analysis_oms plot_data Plot [Substrate] vs. Time analysis_ots->plot_data analysis_oms->plot_data calc_rates Calculate Initial Rates plot_data->calc_rates compare Determine Relative Rate (k_OMs / k_OTs) calc_rates->compare

Caption: Experimental workflow for comparing mesylate and tosylate leaving group ability.

Conclusion

Both mesylate and tosylate are exceptionally effective leaving groups, widely employed in organic synthesis. The choice between them often depends on practical considerations such as cost, availability of the corresponding sulfonyl chloride, and the physical properties of the resulting sulfonate ester (tosylates are often crystalline solids, which can be easier to purify)[2].

However, based on quantitative kinetic data, mesylate is a slightly more reactive leaving group than tosylate . This is consistent with the slightly lower pKa of its conjugate acid, methanesulfonic acid.[1] For reactions requiring the highest possible rate or for substrates that are particularly unreactive, mesylate may offer a marginal advantage. For most standard applications, both leaving groups will perform admirably, and the decision can be based on other experimental factors.

References

A Comparative Guide to the Synthesis of (4-Methoxyphenyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(4-Methoxyphenyl)methanesulfonyl chloride is a key building block in the synthesis of a variety of pharmacologically active compounds. Its preparation is a critical step in the development of new therapeutics. This guide provides a comparative analysis of synthetic routes to this important intermediate, offering detailed experimental protocols and data to assist researchers in selecting the most suitable method for their needs.

Comparison of Synthetic Routes

The synthesis of this compound can be approached through several distinct pathways. The choice of route often depends on the availability of starting materials, desired scale, and safety considerations. Below is a comparison of two common methods: the oxidative chlorination of (4-methoxyphenyl)methanethiol and the chlorination of the corresponding sulfonic acid. A proposed novel, one-pot synthesis is also presented with a detailed experimental protocol.

Synthetic Route Starting Material Reagents Typical Yield Purity Advantages Disadvantages
Route 1: Chlorination of Sulfonic Acid (4-Methoxyphenyl)methanesulfonic acidThionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)70-85%[1][2]HighWell-established, reliable for a range of sulfonic acids.[1][2]Requires the prior synthesis and isolation of the sulfonic acid, which can be a multi-step process.[1]
Route 2: Oxidative Chlorination of Thiol (4-Methoxyphenyl)methanethiolN-Chlorosuccinimide (NCS), aq. HClGood[3]GoodDirect conversion from the corresponding thiol.[3]Requires careful control of reaction conditions to avoid over-oxidation.[3]
Proposed Route 3: One-Pot Oxidative Chlorination 4-Methoxybenzyl chlorideSodium thiosulfate, Chlorine gas, Acetic acid, WaterPotentially highGood to highOne-pot procedure from a readily available starting material.Involves the use of chlorine gas, which requires specialized equipment and safety precautions.

Featured Synthetic Route: One-Pot Synthesis from 4-Methoxybenzyl Chloride

This section details a proposed one-pot synthesis of this compound starting from the readily available 4-methoxybenzyl chloride. This method proceeds through the in-situ formation and subsequent oxidative chlorination of the corresponding Bunte salt.

Experimental Protocol

Materials:

  • 4-Methoxybenzyl chloride

  • Sodium thiosulfate pentahydrate

  • Glacial acetic acid

  • Deionized water

  • Chlorine gas

  • Dichloromethane

  • Sodium bicarbonate

  • Anhydrous magnesium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Gas inlet tube

  • Thermometer

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Formation of the Bunte Salt (in-situ): In a three-necked round-bottom flask equipped with a mechanical stirrer, gas inlet tube, and thermometer, dissolve sodium thiosulfate pentahydrate (1.1 equivalents) in a mixture of water and dichloromethane. To this biphasic solution, add 4-methoxybenzyl chloride (1.0 equivalent) and stir the mixture vigorously at room temperature for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Oxidative Chlorination: Cool the reaction mixture to 0-5 °C using an ice-water bath. Add glacial acetic acid to the mixture. Bubble chlorine gas through the stirred solution at a moderate rate, maintaining the temperature below 10 °C. The reaction is exothermic and the color of the solution will change. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, stop the flow of chlorine gas and purge the system with nitrogen. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the final product as a crystalline solid.

Workflow Diagram

G Workflow for the One-Pot Synthesis of this compound start Start bunte_salt In-situ Bunte Salt Formation (4-Methoxybenzyl chloride + Na2S2O3) start->bunte_salt oxidative_chlorination Oxidative Chlorination (Chlorine gas, Acetic Acid) bunte_salt->oxidative_chlorination workup Aqueous Work-up (Separation, Washing, Drying) oxidative_chlorination->workup purification Purification (Recrystallization) workup->purification product This compound purification->product

Caption: One-pot synthesis workflow.

Alternative Synthetic Approaches

While the one-pot synthesis from 4-methoxybenzyl chloride offers an efficient route, other methods provide viable alternatives.

Route 1: Chlorination of (4-Methoxyphenyl)methanesulfonic Acid

This traditional two-step approach first involves the synthesis of (4-Methoxyphenyl)methanesulfonic acid, typically from 4-methoxybenzyl chloride via sulfite displacement followed by oxidation. The isolated sulfonic acid is then treated with a chlorinating agent such as thionyl chloride or phosphorus oxychloride to yield the desired sulfonyl chloride.[1][2]

Signaling Pathway Diagram

G Synthetic Pathway via Sulfonic Acid Intermediate start 4-Methoxybenzyl chloride sulfonic_acid (4-Methoxyphenyl)methanesulfonic acid start->sulfonic_acid Sulfite Displacement & Oxidation sulfite Sodium Sulfite product (4-Methoxyphenyl)methanesulfonyl chloride sulfonic_acid->product Chlorination chlorination Thionyl Chloride or POCl3

Caption: Two-step synthesis via sulfonic acid.

Route 2: Oxidative Chlorination of (4-methoxyphenyl)methanethiol

A more direct route involves the oxidative chlorination of (4-methoxyphenyl)methanethiol. This can be achieved using various oxidizing and chlorinating agent combinations. A common laboratory-scale method employs N-chlorosuccinimide (NCS) in the presence of aqueous hydrochloric acid.[3] This method avoids the use of harsh chlorinating agents like thionyl chloride.

Conclusion

The synthesis of this compound can be accomplished through various effective routes. The choice of the optimal method will be dictated by factors such as the scale of the reaction, the availability and cost of starting materials, and the laboratory's equipment and safety infrastructure. The proposed one-pot synthesis from 4-methoxybenzyl chloride presents a potentially streamlined and efficient alternative to the more traditional multi-step procedures, although it requires handling of chlorine gas. For laboratories not equipped for gas handling, the oxidative chlorination of the corresponding thiol offers a convenient and milder alternative. The chlorination of the sulfonic acid remains a robust and reliable, albeit longer, synthetic pathway. Researchers are encouraged to evaluate these options based on their specific experimental context and objectives.

References

A Comparative Guide to the Spectral Data of Substituted Methanesulfonyl Chlorides and Their Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectral data for methanesulfonyl chloride and its common alternatives, including ethanesulfonyl chloride, benzenesulfonyl chloride, and p-toluenesulfonyl chloride. The information presented is intended to aid in the identification, characterization, and quality control of these critical reagents in research and development settings.

Comparative Spectral Data

The following tables summarize the key spectral data (¹H NMR, ¹³C NMR, and IR) for methanesulfonyl chloride and its alternatives. This data has been compiled from various spectral databases and literature sources.

Table 1: ¹H NMR Spectral Data (Chemical Shift δ in ppm)

CompoundStructureMethyl/Ethyl Protons (ppm)Aromatic Protons (ppm)Solvent
Methanesulfonyl ChlorideCH₃SO₂Cl3.17 (s, 3H)-DMSO-d₆
3.68 (s, 3H)-CDCl₃[1]
Ethanesulfonyl ChlorideCH₃CH₂SO₂Cl1.5 (t, 3H), 3.6 (q, 2H)-Not specified
Benzenesulfonyl ChlorideC₆H₅SO₂Cl-7.5-7.9 (m, 5H)[2]Not specified
p-Toluenesulfonyl Chloridep-CH₃C₆H₄SO₂Cl2.42 (s, 3H)[3]7.31 (d, 2H), 7.77 (d, 2H)[3]Not specified

s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet

Table 2: ¹³C NMR Spectral Data (Chemical Shift δ in ppm)

CompoundStructureAliphatic Carbons (ppm)Aromatic Carbons (ppm)Solvent
Methanesulfonyl ChlorideCH₃SO₂Cl~45-Not specified
Ethanesulfonyl ChlorideCH₃CH₂SO₂Cl~8, ~50-Not specified
Benzenesulfonyl ChlorideC₆H₅SO₂Cl-~127, ~129, ~134, ~144Not specified
p-Toluenesulfonyl Chloridep-CH₃C₆H₄SO₂Cl21.6[4]~127, ~130, ~135, ~145[4]CDCl₃[4]

Table 3: Infrared (IR) Spectral Data (Vibrational Frequency in cm⁻¹)

CompoundStructureS=O Asymmetric Stretch (cm⁻¹)S=O Symmetric Stretch (cm⁻¹)C-H Stretch (cm⁻¹)
Methanesulfonyl ChlorideCH₃SO₂Cl~1385~1175~3000-2800[5]
Benzenesulfonyl ChlorideC₆H₅SO₂Cl~1380~1180~3100-3000
p-Toluenesulfonyl Chloridep-CH₃C₆H₄SO₂Cl~1375~1170~3100-3000, ~2950-2850

Table 4: Mass Spectrometry (MS) Data (m/z)

CompoundMolecular WeightKey Fragments (m/z)
Methanesulfonyl Chloride114.55 g/mol [6]99, 79, 63, 48
Ethanesulfonyl Chloride128.58 g/mol [7]99, 64, 29
Benzenesulfonyl Chloride176.62 g/mol [8]141, 111, 77, 51
p-Toluenesulfonyl Chloride190.65 g/mol [3]155, 91, 65

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the sulfonyl chloride in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: A standard NMR spectrometer (e.g., 300 or 400 MHz) is used.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10 ppm).

    • Use a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and referencing it to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

2.2 Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin disk.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder or pure KBr pellet.

    • Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Collect a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

2.3 Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct injection, or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Use a standard ionization technique, most commonly electron ionization (EI) at 70 eV.

  • Mass Analysis: Scan a range of mass-to-charge ratios (m/z) to detect the molecular ion and fragment ions.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound. The presence of the chlorine isotopes (³⁵Cl and ³⁷Cl) will result in characteristic M+2 peaks for chlorine-containing fragments.[5]

Visualized Experimental Workflow and Data Comparison Logic

The following diagrams illustrate the experimental workflow for spectral data acquisition and the logical process for comparing the spectral data of different sulfonyl chlorides.

experimental_workflow Experimental Workflow for Spectral Analysis cluster_sample Sample Preparation Sample Sulfonyl Chloride Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Liquid or KBr Pellet Sample->Prep_IR Prep_MS Dilute for GC-MS or Direct Infusion Sample->Prep_MS NMR NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer (EI) Prep_MS->MS Analyze_NMR Process FID, Peak Integration, Chemical Shift Analysis NMR->Analyze_NMR Analyze_IR Identify Functional Group Frequencies IR->Analyze_IR Analyze_MS Analyze Fragmentation Pattern & Isotope Peaks MS->Analyze_MS

Caption: Experimental workflow for acquiring and analyzing spectral data.

spectral_comparison_logic Logic for Spectral Data Comparison cluster_compounds Compounds for Comparison cluster_spectra Acquired Spectral Data cluster_comparison Comparative Analysis cluster_conclusion Conclusion MSC Methanesulfonyl Chloride (Reference) NMR_data ¹H & ¹³C NMR Spectra MSC->NMR_data IR_data IR Spectra MSC->IR_data MS_data Mass Spectra MSC->MS_data ESC Ethanesulfonyl Chloride ESC->NMR_data ESC->IR_data ESC->MS_data BSC Benzenesulfonyl Chloride BSC->NMR_data BSC->IR_data BSC->MS_data TSC p-Toluenesulfonyl Chloride TSC->NMR_data TSC->IR_data TSC->MS_data Compare_NMR Compare Chemical Shifts & Splitting Patterns NMR_data->Compare_NMR Compare_IR Compare S=O & C-H Stretching Frequencies IR_data->Compare_IR Compare_MS Compare Molecular Ion & Fragmentation MS_data->Compare_MS Conclusion Identify Unique Spectral Features for Each Compound Compare_NMR->Conclusion Compare_IR->Conclusion Compare_MS->Conclusion

Caption: Logical flow for comparing spectral data of sulfonyl chlorides.

References

Quantitative analysis of (4-Methoxyphenyl)methanesulfonyl chloride in a reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Quantitative Analysis of (4-Methoxyphenyl)methanesulfonyl Chloride in Reaction Mixtures

For researchers, scientists, and drug development professionals, the accurate quantification of reactive intermediates like this compound in complex reaction mixtures is critical for process optimization, yield determination, and quality control. This guide provides a comparative overview of various analytical techniques for this purpose, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques

The selection of an appropriate analytical method for the quantification of this compound depends on several factors, including the complexity of the reaction matrix, the required sensitivity and accuracy, and the available instrumentation. The following table summarizes the key performance characteristics of the most common techniques.

Technique Principle Sample Preparation Linearity Range LOD LOQ Advantages Disadvantages
HPLC-UV Separation based on polarity, detection by UV absorbance.Dilution in a suitable solvent (e.g., acetonitrile/water). Derivatization may be needed if the compound lacks a strong chromophore.[1]Analyte dependent, typically in the µg/mL to mg/mL range.Analyte dependent, can be in the ng/mL range.Analyte dependent, can be in the µg/mL range.High resolution and sensitivity, suitable for complex mixtures.[2]Requires a UV chromophore for direct detection.[2]
GC-MS Separation based on volatility and polarity, detection by mass spectrometry.Derivatization to a more stable and volatile compound (e.g., sulfonamide) is typically required.[1][3]1.90 - 7.5 µg/mL (for Methanesulfonyl Chloride)[1]0.44 µg/mL (for Methanesulfonyl Chloride)[1]1.32 µg/mL (for Methanesulfonyl Chloride)[1]High sensitivity and selectivity, provides structural information.[1][2]Thermal lability of sulfonyl chlorides can be a limitation, requiring derivatization.[2]
qNMR Quantification based on the direct proportionality of NMR signal intensity to the number of nuclei.Dissolution in a deuterated solvent with a known amount of an internal standard.[1]Wide, can span several orders of magnitude.Dependent on magnetic field strength and number of scans.Dependent on magnetic field strength and number of scans.High precision and accuracy without needing a specific reference standard of the analyte, provides structural confirmation.[1]Lower sensitivity compared to chromatographic methods.
Titrimetry Reaction with a nucleophile and subsequent titration of a product or excess reagent.Dissolution in an inert solvent.[2]Dependent on titrant concentration.Higher than chromatographic methods.Higher than chromatographic methods.Simple, cost-effective, and accurate for determining total sulfonyl chloride content.[1][2]Lacks specificity in the presence of other reactive species.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. The following sections provide standard operating procedures for each of the discussed analytical techniques.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the direct analysis of this compound, which possesses a UV chromophore.

  • Instrumentation : HPLC system with a UV detector.

  • Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase : A gradient or isocratic mixture of acetonitrile and water is commonly used.[4] The exact composition should be optimized for the specific separation.

  • Flow Rate : Typically 1.0 mL/min.

  • Detection Wavelength : Determined by the UV absorbance maximum of this compound.

  • Sample Preparation :

    • Accurately weigh a portion of the reaction mixture.

    • Dissolve and dilute it to a known volume with the mobile phase to a concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Quantification : An external standard calibration curve is constructed by plotting the peak area of known concentrations of a this compound standard against their concentrations. The concentration in the sample is then determined from this curve.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the thermal instability of sulfonyl chlorides, a derivatization step is necessary for GC-MS analysis.

  • Instrumentation : Gas chromatograph coupled to a mass spectrometer.

  • Column : A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[1]

  • Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).[1]

  • Injector Temperature : 250 °C.[1]

  • Oven Temperature Program :

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.[1]

  • MS Parameters :

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Mass Range: m/z 40-550.[1]

  • Sample Preparation (with Derivatization) :

    • Accurately weigh a known amount of the reaction mixture into a vial.

    • Dissolve the sample in an aprotic solvent (e.g., dichloromethane, acetonitrile).[1]

    • Add a solution of an amine (e.g., diethylamine) to convert the sulfonyl chloride to its corresponding sulfonamide.[1][3]

    • Allow the reaction to proceed to completion.

    • Dilute the reaction mixture to a suitable concentration for GC-MS analysis.[1]

  • Quantification : An internal or external standard calibration curve is generated using the derivatized standard.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR offers a direct and accurate method for quantification without the need for chromatographic separation.

  • Instrumentation : NMR spectrometer (e.g., 400 MHz or higher).[2]

  • Solvent : A suitable deuterated solvent in which both the analyte and internal standard are soluble and stable (e.g., CDCl₃, Acetone-d₆).[1]

  • Internal Standard : A certified internal standard with a simple spectrum that does not overlap with the analyte signals (e.g., maleic anhydride, 1,2,4,5-tetrachloro-3-nitrobenzene).[1]

  • Sample Preparation :

    • Accurately weigh approximately 5-10 mg of the reaction mixture into a clean, dry NMR tube.[1]

    • Accurately weigh a known amount of the certified internal standard and add it to the NMR tube.

    • Add approximately 0.6 mL of the deuterated solvent.[1]

    • Cap the tube and gently agitate to dissolve the sample and internal standard completely.[1]

  • Data Acquisition : Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., sufficient relaxation delay).

  • Quantification : The concentration of the analyte is calculated based on the integral of a characteristic signal of this compound relative to the integral of a known signal from the internal standard, taking into account the number of protons and molecular weights.

Titrimetry

Titration provides a classical and cost-effective method for determining the total sulfonyl chloride content.

  • Principle : The sulfonyl chloride reacts with a nucleophile (e.g., an amine or alcohol), producing hydrochloric acid, which is then titrated with a standardized base.[2]

  • Reagents :

    • Inert solvent (e.g., acetone, dioxane).

    • Nucleophilic reagent (e.g., pyridine, excess amine).

    • Standardized solution of a base (e.g., 0.1 M Sodium Hydroxide).

    • Indicator (e.g., phenolphthalein) or a pH meter for potentiometric titration.[2]

  • Procedure :

    • Accurately weigh the reaction mixture sample and dissolve it in the inert solvent.

    • Add the nucleophilic reagent and allow the reaction to complete.

    • Add the indicator and titrate the liberated HCl with the standardized sodium hydroxide solution until the endpoint is reached.[2]

  • Calculation : The purity of the sulfonyl chloride is calculated based on the volume of titrant consumed, its concentration, and the weight of the sample.[2]

Visualizations

To aid in the understanding of the experimental workflows, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification s1 Weigh Reaction Mixture s2 Dissolve & Dilute s1->s2 s3 Filter Sample s2->s3 a1 Inject Sample s3->a1 a2 Separation on C18 Column a1->a2 a3 UV Detection a2->a3 q2 Determine Concentration a3->q2 q1 Generate Calibration Curve q1->q2

Workflow for HPLC-UV Analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification s1 Weigh Reaction Mixture s2 Dissolve in Aprotic Solvent s1->s2 s3 Add Derivatizing Agent (Amine) s2->s3 s4 Dilute for Analysis s3->s4 a1 Inject Derivatized Sample s4->a1 a2 Separation on GC Column a1->a2 a3 Mass Spectrometry Detection a2->a3 q2 Determine Concentration a3->q2 q1 Generate Calibration Curve q1->q2

Workflow for GC-MS Analysis with Derivatization.

Method_Selection_Logic start Start: Need to Quantify This compound q1 High Specificity & Sensitivity Required? start->q1 q2 Complex Mixture? q1->q2 Yes titration Titrimetry q1->titration No q3 Need Structural Confirmation? q2->q3 No hplc HPLC-UV q2->hplc Yes gcms GC-MS q3->gcms No (but possible) qnmr qNMR q3->qnmr Yes

Logic for Selecting an Analytical Method.

References

A Comparative Guide to the Biological Activity of (4-Methoxyphenyl)methanesulfonyl Chloride and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of (4-Methoxyphenyl)methanesulfonyl chloride and its analogs. The information presented herein is curated from scientific literature to aid in drug discovery and development by offering a side-by-side look at the bioactivity of this class of compounds, supported by experimental data and detailed protocols.

Introduction to this compound Analogs

This compound and its derivatives belong to the class of organosulfur compounds known as sulfonyl chlorides. These compounds are versatile reagents in organic synthesis and have garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by their corresponding sulfonamide derivatives. The sulfonamide functional group is a key pharmacophore found in a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs. The presence and position of substituents on the phenyl ring of these compounds can significantly influence their physicochemical properties and biological activities, making the study of their structure-activity relationships (SAR) a critical aspect of drug design.

Comparative Biological Activity

While comprehensive comparative studies on a wide range of this compound analogs are limited in publicly available literature, existing research on related benzenesulfonyl and methoxy-substituted phenylsulfonyl derivatives provides valuable insights into their potential as therapeutic agents. The primary biological activities investigated for this class of compounds are anticancer and antibacterial effects.

Anticancer Activity

Several studies have demonstrated the cytotoxic effects of benzenesulfonyl derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation and survival.

A study on benzenesulfonyl chloride-substituted evodiamine derivatives revealed potent antitumor activity against H460, PC9, and SW620 cancer cell lines. Notably, some of these compounds exhibited inhibitory activity against phosphoglycerate mutase 1 (PGAM1), a key enzyme in glycolysis that is often upregulated in cancer cells.[1] Another study on N-aryl sulfonyl derivatives reported the antiproliferative activity of these compounds against the MCF-7 breast cancer cell line.[2] For instance, compound H4 in that study, a derivative of p-toluene sulfonyl chloride, showed a significant IC50 value of 8.66 μg/mL against MCF-7 cells.[2]

The following table summarizes the anticancer activity of selected benzenesulfonyl and methoxyphenyl sulfonyl derivatives from various studies. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Compound/Analog ClassCancer Cell LineIC50/ActivityReference
Benzenesulfonyl-Evodiamine Analog 9 H4609.1 µM[1]
Benzenesulfonyl-Evodiamine Analog 28 H4609.5 µM[1]
Benzenesulfonyl-Evodiamine Analog 11 PGAM1 (enzymatic assay)0.062 µM[1]
N-Aryl Sulfonyl Derivative H4 MCF-78.66 µg/mL[2]
N-Aryl Sulfonyl Derivative H8 MCF-752.29 µg/mL[2]
Antibacterial Activity

Sulfonamides, the derivatives of sulfonyl chlorides, were among the first synthetic antimicrobial agents and continue to be a source of new antibacterial compounds. The antibacterial activity of sulfonyl derivatives is often attributed to their ability to inhibit dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.

A study on newly synthesized N-aryl sulfonyl derivatives demonstrated their effectiveness against several multidrug-resistant Gram-positive and Gram-negative bacteria.[2] For example, some of the synthesized compounds showed significant zones of inhibition against Escherichia coli and Staphylococcus aureus.[2]

The table below presents available data on the antibacterial activity of relevant sulfonyl derivatives.

Compound/Analog ClassBacterial StrainActivity (Zone of Inhibition/MIC)Reference
N-Aryl Sulfonyl Derivative H8 Escherichia coli 112-20 mm (at 5-30 mg/mL)[2]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of the biological activities of chemical compounds. Below are methodologies for key experiments cited in the evaluation of this compound analogs.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the plate for 1.5 hours at 37 °C.

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals. Incubate for 15 minutes with shaking.

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is a technique used to detect specific proteins in a sample. It is commonly used to investigate the effect of compounds on signaling pathways involved in cell proliferation and apoptosis.

Protocol:

  • Cell Lysis: After treating cells with the test compounds, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a specific primary antibody against the protein of interest (e.g., phosphorylated or total forms of signaling proteins) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the changes in protein expression or phosphorylation levels.

Signaling Pathways and Experimental Workflows

The biological effects of this compound analogs are often mediated through the modulation of specific intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action.

Experimental Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for screening and evaluating the biological activity of novel chemical compounds.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification Anticancer Anticancer Screening (e.g., MTT Assay) Purification->Anticancer Antibacterial Antibacterial Screening (e.g., MIC Determination) Purification->Antibacterial Enzyme Enzyme Inhibition Assays Anticancer->Enzyme Pathway Signaling Pathway Analysis (e.g., Western Blot) Anticancer->Pathway SAR Structure-Activity Relationship (SAR) Analysis Enzyme->SAR Pathway->SAR Lead Lead Compound Identification SAR->Lead

Caption: A typical workflow for drug discovery.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth. Its dysregulation is frequently observed in cancer, making it a key target for anticancer drug development.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Inhibition Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: Simplified PI3K/Akt signaling pathway.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another crucial signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and critical cellular processes like proliferation, differentiation, and survival.

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: Simplified MAPK/ERK signaling pathway.

Conclusion

The available data, although not exhaustive for a direct and systematic comparison of this compound analogs, strongly suggest that the benzenesulfonyl scaffold is a promising starting point for the development of novel anticancer and antibacterial agents. The position and nature of substituents on the phenyl ring play a crucial role in modulating the biological activity of these compounds. Further synthesis and screening of a focused library of this compound analogs are warranted to establish clear structure-activity relationships and to identify lead compounds with enhanced potency and selectivity. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to undertake such investigations.

References

Safety Operating Guide

Proper Disposal of (4-Methoxyphenyl)methanesulfonyl Chloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of (4-Methoxyphenyl)methanesulfonyl chloride, a reactive sulfonyl chloride compound. Adherence to these protocols is critical to mitigate risks and ensure compliance with safety regulations.

This compound is a corrosive substance that reacts with water and moisture, liberating toxic and irritating gases such as hydrogen chloride and sulfur oxides.[1][2][3] Therefore, proper handling and disposal require careful planning and execution.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Eye Protection: Safety goggles and a face shield.[4]

  • Body Protection: A chemical-resistant lab coat or apron.[4]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if working outside of a chemical fume hood or if there is a risk of inhalation.[4]

All handling of this compound and its waste should be conducted in a well-ventilated chemical fume hood.[1][4]

Quantitative Data Summary

The following table summarizes key safety and physical data for structurally similar sulfonyl chlorides. This data should be considered indicative of the hazards associated with this compound.

PropertyValueSource
Acute Oral Toxicity (Rat, LD50)250 mg/kg (for Methanesulfonyl chloride)[4]
Acute Dermal Toxicity (Rabbit, LD50)200 - 2000 mg/kg (for Methanesulfonyl chloride)[4]
Acute Inhalation Toxicity (Rat, LC50)111.7 mg/m³ (4 h) (for Methanesulfonyl chloride)[4]
Boiling Point161°C (for Methanesulfonyl chloride)[4][5]
Flash Point>110°C (for Methanesulfonyl chloride)[4]

Step-by-Step Disposal Protocol

The proper disposal procedure depends on whether you are dealing with bulk quantities of the chemical or small, residual amounts, such as from cleaning glassware.

Disposal of Bulk Quantities

Bulk quantities of this compound must be disposed of as hazardous waste without attempting neutralization.[6]

  • Container and Labeling:

    • Ensure the original container is tightly sealed.[6] If transferring to a new container, use one that is compatible, properly sealed, and clearly labeled.

    • The label must include the full chemical name: "this compound", along with associated hazards (e.g., Corrosive, Water-Reactive).[6]

  • Waste Segregation:

    • This compound is a halogenated organic substance. It should be collected in a designated "Halogenated Organic Waste" container.[6]

    • Do not mix with non-halogenated waste, as this can increase disposal costs.[6]

  • Arrange for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for hazardous waste.[7]

Neutralization and Disposal of Small Residual Quantities

For small, residual amounts of this compound (e.g., from rinsing glassware), a careful neutralization process can be performed by trained personnel in a controlled environment.

Experimental Protocol for Neutralization:

  • Preparation:

    • Work in a chemical fume hood.

    • Prepare a large beaker containing a cold, saturated solution of sodium bicarbonate. The beaker should be placed in an ice bath to manage the exothermic reaction.[6]

    • Use at least 5-10 molar equivalents of the base relative to the estimated amount of residual sulfonyl chloride.[6]

    • Begin vigorous stirring of the basic solution.

  • Slow Addition:

    • Carefully and slowly, add the residual solution containing this compound to the cold, stirred basic solution in a dropwise manner.[4][6]

    • CAUTION: The reaction is exothermic and will produce gas (CO₂).[6] The rate of addition must be controlled to prevent excessive foaming, a rapid increase in temperature, or overflow.

  • Reaction Completion:

    • After the addition is complete, continue to stir the mixture in the ice bath for at least 30-60 minutes to ensure the reaction is complete.[6]

  • pH Verification:

    • Remove the beaker from the ice bath and allow it to warm to room temperature.

    • Test the pH of the aqueous layer to confirm it is neutral or slightly basic (pH 7-9).[6] If the solution is still acidic, add more base.

  • Final Disposal:

    • Once neutralized, the resulting aqueous solution should be transferred to a designated "Aqueous Hazardous Waste" container for your institution.[6]

Spill and Emergency Procedures

In the event of a small spill:

  • Evacuate: Clear all non-essential personnel from the immediate area.[6]

  • Ventilate: Ensure the chemical fume hood is operational to manage vapors.

  • Contain and Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[4] Do not use combustible materials like sawdust.[4]

  • Collect: Carefully scoop the absorbed material into a designated hazardous waste container.[6]

  • Decontaminate: Thoroughly clean the spill area.

  • Report: Inform your laboratory supervisor and institutional EHS office about the spill.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_start cluster_decision cluster_bulk Bulk Disposal cluster_residual Residual Disposal cluster_spill Spill Response start Start: Assess Waste decision Bulk Quantity or Small Residual? start->decision bulk_container Seal in a compatible, labeled container. decision->bulk_container Bulk residual_prepare Prepare cold, stirred sodium bicarbonate solution in a fume hood. decision->residual_prepare Residual bulk_segregate Segregate as 'Halogenated Organic Waste'. bulk_container->bulk_segregate bulk_pickup Arrange for EHS hazardous waste pickup. bulk_segregate->bulk_pickup residual_add Slowly add residual waste to the basic solution. residual_prepare->residual_add residual_react Stir for 30-60 minutes. residual_add->residual_react residual_ph Verify pH is neutral or slightly basic (7-9). residual_react->residual_ph residual_dispose Transfer to 'Aqueous Hazardous Waste' container. residual_ph->residual_dispose spill_alert Spill Occurs spill_contain Contain and absorb with inert material (e.g., sand). spill_alert->spill_contain spill_collect Collect in hazardous waste container. spill_contain->spill_collect spill_report Report to supervisor and EHS. spill_collect->spill_report

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling (4-Methoxyphenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (4-Methoxyphenyl)methanesulfonyl chloride. Adherence to these protocols is essential for ensuring laboratory safety and operational integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a corrosive and water-reactive compound that poses significant health risks upon exposure.[1][2] It can cause severe skin burns, eye damage, and respiratory tract irritation.[2][3][4] Contact with water liberates toxic gases.[1][2]

Table 1: Hazard Summary

Hazard StatementClassification
Causes severe skin burns and eye damageSkin Corrosion/Irritation (Category 1B)
Serious Eye Damage/Eye Irritation (Category 1)
May cause respiratory irritationSpecific target organ toxicity (single exposure)
Toxic if swallowed, in contact with skin, or inhaledAcute Toxicity (Oral, Dermal, Inhalation - Category 4)
Contact with water liberates toxic gasWater-Reactive

Table 2: Required Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye/Face Protection Tightly fitting safety goggles and a face shield are mandatory.[3][5] Use equipment approved under NIOSH (US) or EN 166 (EU) standards.[2][3][6]
Skin Protection Wear chemical-resistant gloves (e.g., nitrile rubber) and appropriate protective clothing to prevent any skin exposure.[5][6] Contaminated clothing must be removed immediately and washed before reuse.[6]
Respiratory Protection All handling must occur in a certified chemical fume hood.[2][4][6] If there is a risk of inhalation, a NIOSH/MSHA-approved respirator must be used.[4][6]
General Hygiene An eyewash station and safety shower must be readily accessible in the immediate work area.[2][6] Wash hands thoroughly after handling the material.[7]

Operational Plan: Step-by-Step Handling Protocol

Strict adherence to the following procedures is required to minimize exposure and ensure safe handling.

Experimental Workflow

prep 1. Preparation handle 2. Handling prep->handle Proceed with caution sub_prep1 Verify fume hood function. Don PPE. prep->sub_prep1 use 3. Use in Reaction handle->use Controlled addition sub_handle1 Dispense slowly. Avoid creating dust. Keep container sealed. handle->sub_handle1 cleanup 4. Post-Handling & Cleanup use->cleanup After reaction completion sub_use1 Add to reaction under inert atmosphere if necessary. Monitor for exotherms. use->sub_use1 sub_cleanup1 Decontaminate surfaces. Segregate waste. cleanup->sub_cleanup1

Caption: Workflow for handling this compound.

Methodology:

  • Preparation:

    • Before beginning work, ensure a chemical fume hood is operational and that an eyewash station and safety shower are unobstructed.[2][6]

    • Don all required PPE as specified in Table 2.

    • Keep the material away from incompatible substances such as water, strong bases, oxidizing agents, and amines.[1][7][8]

  • Handling:

    • Handle the container with care to avoid physical damage.

    • When dispensing, do so slowly and carefully to avoid creating dust or aerosols.[2][5][7]

    • Keep the container tightly closed when not in use.[6][7]

    • Use only in a well-ventilated area, preferably a chemical fume hood.[4][6]

  • Post-Handling:

    • Immediately wash hands and any potentially exposed skin with soap and water after handling.[7]

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Launder contaminated clothing separately before reuse.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure safety.

Disposal Workflow

start Waste Generated decision Assess Quantity: Residual or Bulk? start->decision residual Small Residuals/ Spill Cleanup decision->residual Residual bulk Bulk/Unused Reagent decision->bulk Bulk neutralize 1. Absorb with inert material (sand, vermiculite). 2. Neutralize slowly with soda ash in a fume hood. residual->neutralize Procedure package_bulk 1. Keep in original or compatible sealed container. 2. Label clearly as 'Halogenated Organic Waste'. bulk->package_bulk Procedure final_disposal1 Dispose in designated Aqueous Hazardous Waste container. neutralize->final_disposal1 final_disposal2 Dispose via institutional EHS office. package_bulk->final_disposal2

Caption: Disposal decision tree for sulfonyl chloride waste.

Methodology:

  • Small Spills and Residuals:

    • For small spills, absorb the material with an inert, dry substance like sand, earth, or vermiculite.[8][9][10] Do not use water .[8][10]

    • In a chemical fume hood, carefully and slowly add the absorbed material to a large container with a basic solution like sodium bicarbonate or soda ash to neutralize.[8][11]

    • After ensuring the reaction is complete and the pH is neutral or slightly basic, the resulting solution should be transferred to a designated "Aqueous Hazardous Waste" container.[11]

  • Bulk Quantities and Contaminated Waste:

    • Bulk quantities of this compound must be treated as hazardous waste without attempting neutralization.[11]

    • Collect the waste in its original container or a compatible, properly sealed, and clearly labeled hazardous waste container.[11]

    • The label must include the full chemical name and associated hazards (e.g., "Corrosive," "Water-Reactive").[11]

    • Segregate this waste as "Halogenated Organic Waste" to prevent mixing with other waste streams.[11]

    • Arrange for disposal through your institution's Environmental Health and Safety (EHS) office.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.